Methylenediformamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(formamidomethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJQPYQZFKFTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064504 | |
| Record name | Formamide, N,N'-methylenebis- | |
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Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-98-8 | |
| Record name | N,N′-Methylenebis[formamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylenebisformamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenediformamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21313 | |
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| Record name | Formamide, N,N'-methylenebis- | |
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| Record name | Formamide, N,N'-methylenebis- | |
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| Record name | N,N'-methylenebisformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.310 | |
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| Record name | Methylenebisformamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB88US9EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methylenediformamide (N,N'-Methylenebis(formamide))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenediformamide, systematically known as N,N'-Methylenebis(formamide), is a unique bifunctional organic compound that holds significant interest in various scientific and industrial sectors, including polymer chemistry and potentially as a specialized reagent in pharmaceutical and organic synthesis. Its structure, featuring two formamide groups linked by a methylene bridge, imparts distinct chemical properties that enable its use as a crosslinking agent and a precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on providing actionable insights for research and development professionals.
Chemical Structure and Core Properties
The fundamental identity of this compound lies in its molecular architecture. It consists of a central methylene group (-CH₂-) covalently bonded to the nitrogen atoms of two separate formamide (-NHCHO) moieties.
Molecular Representation
The chemical structure of N,N'-Methylenebis(formamide) can be represented as follows:
Caption: Chemical structure of N,N'-Methylenebis(formamide).
Physicochemical Properties
A summary of the key physicochemical properties of N,N'-Methylenebis(formamide) is presented in the table below. These properties are crucial for designing experimental protocols, particularly for its use as a reagent or solvent.
| Property | Value | Source |
| IUPAC Name | N-(formamidomethyl)formamide | PubChem[1] |
| Synonyms | This compound, Methylenebisformamide | NIST[2] |
| CAS Number | 6921-98-8 | NIST[2] |
| Molecular Formula | C₃H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 102.09 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | 312.89 K (39.74 °C) (predicted) | Cheméo[3] |
| Boiling Point | 465.70 K (192.55 °C) (predicted) | Cheméo[3] |
| Water Solubility | Soluble | Cheméo[3] |
| SMILES | C(NC=O)NC=O | PubChem[1] |
| InChI | InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7) | PubChem[1] |
Synthesis of N,N'-Methylenebis(formamide)
The primary route for the synthesis of N,N'-Methylenebis(formamide) involves the condensation reaction between formamide and formaldehyde. This reaction is analogous to the synthesis of other N,N'-methylenebis(amides), such as N,N'-methylenebis(acrylamide).[4]
Reaction Mechanism
The synthesis proceeds via the acid-catalyzed reaction of two equivalents of formamide with one equivalent of formaldehyde. The mechanism involves the initial protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the nitrogen atom of formamide. This is followed by the formation of a hydroxymethylformamide intermediate, which then reacts with a second molecule of formamide to yield the final product, N,N'-Methylenebis(formamide), after dehydration.
Caption: General workflow for the synthesis of N,N'-Methylenebis(formamide).
Exemplary Experimental Protocol
Caution: This is a generalized protocol and requires optimization and adherence to all safety precautions.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with two molar equivalents of formamide and an appropriate solvent (e.g., water or a suitable organic solvent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the stirred solution.
-
Formaldehyde Addition: Gradually add one molar equivalent of formaldehyde (as a 37% aqueous solution, for example) to the reaction mixture while maintaining a controlled temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent to obtain pure N,N'-Methylenebis(formamide).
Applications in Research and Development
The bifunctional nature of N,N'-Methylenebis(formamide) makes it a valuable molecule in several areas of research and development, primarily as a crosslinking agent.
Polymer Chemistry
Similar to N,N'-methylenebis(acrylamide), N,N'-Methylenebis(formamide) can act as a crosslinking agent in polymerization reactions.[4] When copolymerized with suitable monomers, it can form a three-dimensional polymer network. The properties of the resulting polymer, such as its mechanical strength, swelling behavior, and thermal stability, can be tailored by varying the concentration of the crosslinker. This makes it a potential candidate for the development of novel hydrogels, resins, and other polymeric materials for various applications, including in drug delivery systems and biomaterials.
Organic and Medicinal Chemistry
The reactive N-H protons and the amide functionalities in N,N'-Methylenebis(formamide) make it a potential building block in organic synthesis. It can be envisioned as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. While specific applications in drug development are not extensively documented, its structural motif could be incorporated into novel pharmaceutical scaffolds. Further research is needed to explore its full potential as a synthon in medicinal chemistry.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of N,N'-Methylenebis(formamide).
Infrared (IR) Spectroscopy
The IR spectrum of N,N'-Methylenebis(formamide) is expected to show characteristic absorption bands for the N-H, C=O, and C-N functional groups. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[6] Key expected vibrational frequencies include:
-
N-H stretching: around 3300 cm⁻¹
-
C=O stretching (Amide I): around 1650-1680 cm⁻¹
-
N-H bending (Amide II): around 1550 cm⁻¹
-
C-N stretching: around 1400 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of N,N'-Methylenebis(formamide).
-
¹H NMR: The proton NMR spectrum is expected to show signals for the formyl protons (CHO), the methylene protons (-CH₂-), and the N-H protons. The chemical shifts and coupling patterns of these signals would provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (C=O) and the methylene carbon (-CH₂-).
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling N,N'-Methylenebis(formamide). The following information is based on data for similar compounds and general laboratory safety guidelines.
Hazard Identification
Based on GHS classifications for related compounds, N,N'-Methylenebis(formamide) may cause skin and eye irritation.[9] It is crucial to handle this compound with appropriate personal protective equipment.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]
Disposal
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N,N'-Methylenebis(formamide), or this compound, is a compound with significant potential, particularly as a crosslinking agent in polymer science and as a building block in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and safety considerations to aid researchers and professionals in its effective and safe utilization. Further exploration of its applications, especially in the context of drug development and advanced materials, is warranted to fully harness the capabilities of this versatile molecule.
References
- Cheméo. (n.d.). Chemical Properties of N,N'-Methylenebis(formamide) (CAS 6921-98-8).
- NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook.
- PubChem. (n.d.). Formamide, N,N'-methylenebis-.
- Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.
- Avşar, A., et al. (2015). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Serbian Chemical Society, 80(4), 437-445.
- Metin, Ö., & Avşar, A. (2018). The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications. ChemistrySelect, 3(21), 5879-5888.
- Metin, Ö., & Avşar, A. (2018).
- Metin, Ö., & Avşar, A. (2018).
- SOP for Formamide - University of Washington. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications. (n.d.).
- SpectraBase. (n.d.). Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- - Optional[13C NMR].
- SpectraBase. (n.d.). Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-.
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (2015). ResearchGate.
- Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.
- NIST. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook.
- Vibrational spectra and modified valence force field for N,N′-methylenebisacrylamide. (1998). Indian Journal of Pure & Applied Physics, 36(5), 243-248.
- Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11. (2004, November 23).
- The High-Resolution FTIR Far-Infrared Spectrum of Formamide. | Semantic Scholar. (1999).
- Organic Syntheses. (n.d.). n-methylformanilide.
- NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook.
- Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide - PubMed. (2008, August 21).
- (PDF) Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - ResearchGate. (2023, December).
- PubChem. (n.d.). Formamide, N,N'-methylenebis-.
- CN1123273A - Method for preparation of N-methyl formamide - Google Patents. (n.d.).
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- US4906777A - Synthesis of ethylidene bis-formamide using formic acid - Google Patents. (n.d.).
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An In-Depth Technical Guide to N-Methylformamide
A Note on Nomenclature: The term "Methylenediformamide" as specified in the query is not a standard chemical identifier. Based on the structural similarity of the name, this guide focuses on N-Methylformamide (NMF) , a closely related and widely used chemical. This document provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.
Core Chemical Identity
N-Methylformamide (NMF) is a colorless, nearly odorless secondary amide with the molecular formula CH₃NHCHO.[1] It exists as a liquid at room temperature and is primarily utilized as a reagent in various organic syntheses, and to a lesser extent, as a highly polar solvent.[1]
Key Identifiers
| Identifier | Value |
| CAS Number | 123-39-7[2][3] |
| Molecular Formula | C₂H₅NO[1][2] |
| IUPAC Name | N-Methylformamide[2] |
| Synonyms | Methylformamide, NMF[1] |
Physicochemical Properties
NMF's utility in various applications stems from its distinct physical and chemical properties. It is a viscous, colorless liquid that is miscible with water.[1][2]
Table of Properties
| Property | Value | Source |
| Molecular Weight | 59.07 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, amine-like | [1][2] |
| Density | 1.011 g/mL at 25 °C | [1] |
| Melting Point | -4 °C | [1] |
| Boiling Point | 182.5 - 199 °C | [1][2] |
| Flash Point | 111 °C | [1] |
| Solubility | Miscible with water. Soluble in chloroform, alcohols, acetone, and ethyl acetate. Insoluble in diethyl ether and petroleum ether. | [1][3] |
| Refractive Index (n20/D) | 1.432 | [1] |
Synthesis of N-Methylformamide
The primary industrial synthesis of N-Methylformamide involves the reaction of methylamine with methyl formate.[1] An alternative, less common method is the transamidation of formamide with methylamine.[1]
Primary Synthesis Workflow
Caption: Primary synthesis route of N-Methylformamide.
Experimental Protocol: Synthesis from Methylamine and Methyl Formate
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Methylamine (solution in a suitable solvent or as a gas)
-
Methyl formate
-
Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction flask with methyl formate.
-
Addition of Methylamine: Slowly add the methylamine solution to the stirred methyl formate through the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for a specified period to drive the reaction to completion.
-
Purification: The resulting mixture contains N-methylformamide and methanol. Separate the N-methylformamide by fractional distillation. The lower boiling point of methanol allows for its removal, leaving behind the purified N-methylformamide.
Applications in Research and Drug Development
N-Methylformamide serves as a versatile, highly polar solvent and a valuable reagent in organic synthesis, including applications within the pharmaceutical industry.
Key Application Areas
-
Specialized Solvent: NMF is used as a specialized solvent in oil refineries.[1]
-
Precursor in Amidation Reactions: It is a precursor in specific amidation reactions where other formamides like formamide or dimethylformamide (DMF) may not be suitable.[1]
-
Insecticide Synthesis: NMF is a key component in the production of the insecticide formothion.[1]
-
Pharmaceutical Synthesis: While less common than DMF, NMF can be used as a solvent and reagent in the synthesis of various active pharmaceutical ingredients (APIs). Its high polarity is advantageous for dissolving a range of starting materials and intermediates.
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and quality control of N-Methylformamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of NMF. The presence of cis and trans isomers due to the restricted rotation around the C-N amide bond can be observed.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of NMF shows characteristic peaks for the N-H, C=O (amide I), and C-N stretching vibrations, which can also be used to distinguish between cis and trans isomers.[4]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of NMF and its fragmentation pattern, which aids in its identification.
Safety and Handling
N-Methylformamide presents several health hazards and should be handled with appropriate safety precautions.
GHS Hazard Statements
Precautionary Statements
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
-
P308+P313: IF exposed or concerned: Get medical advice/ attention.[1]
Handling and Storage
-
Incompatibility: NMF is incompatible with strong oxidizing agents, acids, bases, and acid chlorides.[3]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[3]
Comparison with Related Formamides
NMF is structurally and functionally related to other simple formamides, most notably formamide and dimethylformamide (DMF).
| Feature | N-Methylformamide (NMF) | Dimethylformamide (DMF) | Formamide |
| Structure | HCONHCH₃ | HCON(CH₃)₂ | HCONH₂ |
| CAS Number | 123-39-7 | 68-12-2 | 75-12-7 |
| Boiling Point | ~183 °C | ~153 °C | ~210 °C |
| Key Use | Specialized reagent | Common solvent | Reagent, solvent |
| Toxicity | Reproductive toxin | Hepatotoxin, possible carcinogen | Reproductive toxin |
DMF is more widely used as an industrial solvent due to its greater stability.[3]
Conclusion
N-Methylformamide is a significant chemical with specialized applications in organic synthesis and industry. Its unique properties as a polar solvent and a reactive intermediate make it a valuable tool for chemists. However, its associated health hazards necessitate strict adherence to safety protocols. For professionals in drug development, understanding the characteristics of NMF and its related formamides is crucial for solvent selection and reaction design.
References
- PubChem. N-Methylformamide.
- Wikipedia. N-Methylformamide. [Link]
- PubChem. Dimethylformamide.
- Princeton University. LCSS: DIMETHYLFORMAMIDE. [Link]
- Wikipedia. Dimethylformamide. [Link]
- Cheméo. Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). [Link]
- ResearchGate.
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A Technical Guide to the Potential Research Applications of Methylenediformamide
Abstract
Methylenediformamide, also known as N,N'-methylenebis(formamide), is a structurally intriguing molecule that, despite its simplicity, remains largely unexplored in the scientific literature. This technical guide aims to bridge this gap by providing a comprehensive overview of its potential research applications, grounded in established principles of organic chemistry. By examining the reactivity of its constituent functional groups—the formamide moieties and the central aminal linkage—we can logically infer its utility as a versatile reagent in synthesis. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, inspiring new avenues of investigation into this promising, yet underutilized, chemical entity.
Introduction: Unveiling a Latent Synthetic Gem
This compound (CAS No: 6921-98-8) is a simple organic molecule with the chemical formula C₃H₆N₂O₂.[1][2] It consists of a methylene bridge connecting the nitrogen atoms of two formamide groups. While its close relatives, formamide and N,N-dimethylformamide (DMF), are ubiquitous in chemical laboratories as solvents and reagents, this compound has yet to garner significant attention. This guide posits that its unique structure endows it with a distinct reactivity profile, making it a valuable tool for synthetic chemists. We will explore its potential in formylation reactions, as a precursor for heterocyclic synthesis, and in the construction of methylene-bridged structures, providing a roadmap for its future investigation and application.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application. The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₂ | [1][2] |
| Molecular Weight | 102.09 g/mol | [1][2] |
| CAS Number | 6921-98-8 | [1][2] |
| IUPAC Name | N-(formamidomethyl)formamide | [1] |
| Synonyms | Methylenebisformamide, this compound | [1][2] |
Further experimental determination of properties such as melting point, boiling point, solubility, and spectral data is essential for its practical use.
Proposed Synthesis
Proposed Experimental Protocol: Synthesis of this compound
-
To a stirred solution of formamide (2 equivalents) in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Slowly add one equivalent of aqueous formaldehyde to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography.
Potential as a Dual Formylating Agent
Formamides are important intermediates in a vast array of chemical transformations.[5] The formylation of amines to produce formamides is a fundamental reaction in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.[6] this compound, possessing two formyl groups, presents the intriguing possibility of acting as a dual formylating agent.
Mechanism of Formylation
The formylation of an amine by this compound would likely proceed through nucleophilic attack of the amine on one of the carbonyl carbons of the formamide moieties. The reaction could potentially be catalyzed by acid, which would protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
Potential Advantages and Research Directions
The use of this compound as a formylating agent could offer several advantages over traditional reagents like formic acid or DMF.[7] Its solid nature could simplify handling and measurement, and the stoichiometry of the reaction could potentially be controlled to achieve mono- or di-formylation of polyamines.
Proposed Experimental Protocol: Formylation of a Primary Amine
-
Dissolve the primary amine (1 equivalent) and this compound (0.5 equivalents for mono-formylation) in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or p-toluenesulfonic acid).
-
Heat the reaction mixture under reflux and monitor its progress.
-
Upon completion, cool the reaction, quench with a basic aqueous solution, and extract the formylated product.
-
Purify the product by column chromatography.
A Novel Building Block for Heterocyclic Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Reagents that can provide a "C-N" or "N-C-N" fragment are highly valuable for the construction of various heterocyclic rings. The N-C-N aminal linkage in this compound makes it a promising precursor for the synthesis of a variety of nitrogen-containing heterocycles.
Reaction with 1,3-Dicarbonyl Compounds
The reaction of aminals with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrimidines and related heterocycles.[8] We hypothesize that this compound could react with 1,3-dicarbonyls in the presence of a base to yield N-formyl-dihydropyrimidines, which could be further elaborated.
Proposed Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
-
To a solution of a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine).
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the formation of the dihydropyrimidine product.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Potential in Drug Design and Discovery
The introduction of specific functional groups can significantly impact the pharmacological properties of a drug molecule. The unique structural features of this compound suggest its potential utility in drug design and discovery.
As a Methylene-Bridged Linker
The methylene bridge in this compound could be used to link two pharmacophores, potentially leading to bivalent ligands with enhanced affinity and selectivity. This strategy is increasingly being employed in drug discovery to target dimeric proteins or to bridge two distinct binding sites on a single target.
As a Bioisostere
The formamide group is a known bioisostere for other functional groups, such as carboxylic acids or amides. The diformamide structure of this compound could be explored as a novel scaffold or fragment in fragment-based drug discovery, potentially leading to new classes of bioactive compounds.
The application of computational methods in drug discovery can help in predicting the binding modes and affinities of this compound-derived fragments, thus guiding synthetic efforts.[9]
Stability and Decomposition
Understanding the thermal stability of a reagent is crucial for its safe handling and for defining appropriate reaction conditions. While experimental data on the thermal decomposition of this compound is lacking, insights can be gained from studies on related compounds. N-methylformamide has been shown to decompose at elevated temperatures to yield methylamine and other by-products.[10] It is plausible that this compound could undergo thermal decomposition to release formamide and potentially reactive intermediates.
Further research using techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry is necessary to fully characterize the thermal behavior of this compound.[11][12]
Conclusion and Future Outlook
This compound represents a largely untapped resource for chemical innovation. Based on fundamental principles of reactivity, this guide has outlined several promising avenues for its application in organic synthesis and drug discovery. Its potential as a dual formylating agent, a precursor for heterocyclic synthesis, and a unique molecular scaffold warrants further investigation. It is our hope that this technical guide will catalyze new research efforts, ultimately unlocking the full synthetic potential of this intriguing molecule. The scientific community is encouraged to explore the synthesis, properties, and reactivity of this compound, and to share their findings to collectively advance our understanding and application of this promising chemical.
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Discovery and history of Methylenediformamide synthesis
An In-depth Technical Guide to the Synthesis of Methylenediformamide: Discovery, History, and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This compound, a molecule of significant interest in synthetic chemistry, represents a fundamental example of an N,N'-methylenebisamide. Its synthesis, stemming from the foundational reaction of formaldehyde with formamide, is rooted in the broader historical context of aldehyde-amide condensations. This technical guide provides a comprehensive overview of the discovery, historical evolution, and modern synthetic approaches to this compound. Emphasizing scientific integrity, this document delves into the causal relationships behind experimental designs, offers detailed protocols for key synthetic methodologies, and is grounded in authoritative references to support mechanistic claims. Through a blend of historical perspective and contemporary techniques, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound, also known as N,N'-methylenebis(formamide), is the simplest methylene-bridged bisamide. Its structure, featuring two formamide moieties linked by a methylene group, makes it a valuable building block and a subject of interest in fields ranging from polymer chemistry to medicinal chemistry. The amide functionalities and the reactive methylene bridge offer multiple sites for further chemical transformations, rendering it a versatile precursor in organic synthesis. Understanding the historical context of its synthesis provides a richer appreciation for the evolution of organic chemistry and the development of synthetic methodologies.
The Genesis of an Aminal: A Historical Perspective on the Discovery
The specific discovery of this compound is not attributed to a single, celebrated publication but rather emerged from the systematic exploration of reactions between aldehydes and amides in the late 19th and early 20th centuries. The foundational chemistry that underpins its formation lies in the broader class of reactions that produce aminals (geminal-diamino compounds).
The history of formaldehyde itself dates back to its first synthesis in 1859 by the Russian chemist Aleksandr Butlerov.[1][2] Its conclusive identification and a simplified production method were later established by August Wilhelm von Hofmann in 1868.[3] As the availability and understanding of formaldehyde grew, so did the investigation of its reactivity with various nucleophiles, including amides.
Early investigations into aldehyde-amide condensations, such as the work on reactions between various aldehydes and acetamide, laid the groundwork for understanding the formation of methylenebisamides.[4] These studies established that an aldehyde could react with two equivalents of an amide to form a stable N,N'-alkylidenebisamide. The reaction between the simplest aldehyde, formaldehyde, and the simplest amide, formamide, represents the most fundamental example of this transformation, yielding this compound.
The Core Synthesis: Reaction of Formaldehyde with Formamide
The classical and most direct synthesis of this compound involves the acid-catalyzed condensation of formaldehyde with two equivalents of formamide.
Reaction:
2 HCONH₂ + CH₂O → (HCONH)₂CH₂ + H₂O
This reaction is an example of a nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde, followed by dehydration.
Mechanistic Insights
The synthesis of this compound from formaldehyde and formamide proceeds through a well-understood, acid-catalyzed mechanism. This process exemplifies the fundamental principles of carbonyl chemistry and nucleophilic addition.
Caption: Acid-catalyzed mechanism for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Acid Catalysis: The reaction is typically catalyzed by an acid. The acid protonates the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic nitrogen of formamide.
-
Stoichiometry: A 2:1 molar ratio of formamide to formaldehyde is crucial to ensure the formation of the bisamide product and minimize the formation of polymeric side products.
-
Temperature Control: Moderate heating is often employed to drive the dehydration step and push the equilibrium towards the product. However, excessive temperatures can lead to the decomposition of formamide into ammonia and carbon monoxide.[2]
Modern Synthetic Methodologies for Methylenebisamides
While the direct condensation of formamide and formaldehyde remains a viable route, modern organic synthesis has introduced alternative and often more versatile methods for the preparation of methylenebisamides, including this compound. These methods often utilize different sources for the methylene bridge.
Synthesis from Amides and Dimethyl Sulfoxide (DMSO)
A contemporary approach involves the use of dimethyl sulfoxide (DMSO) as a one-carbon synthon for the methylene bridge. This method is particularly useful when working with amides that may be sensitive to the conditions of direct formaldehyde condensation.
General Reaction:
2 RCONH₂ + DMSO → (RCONH)₂CH₂ + (CH₃)₂S + H₂O
This reaction is typically activated by an electrophilic reagent.
Experimental Protocol: Synthesis of a Methylenebisamide using Activated DMSO [5]
-
Reaction Setup: To a solution of the amide (1.0 mmol) in dry toluene (8.0 mL), add the activating agent, such as 2,4,6-trichloro[6][7][8]triazine (cyanuric chloride, CC) (1.2 mmol).
-
Addition of DMSO: Add dry DMSO (7.0 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Heating: Increase the reaction temperature to 70 °C and maintain for 1.5 hours, or until reaction completion is observed by TLC.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic extracts with brine (4 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Activating Agent: Electrophiles like cyanuric chloride, oxalyl chloride, or acetic anhydride activate DMSO by forming a reactive sulfonium salt intermediate.[5][8] This intermediate is the key to generating the methylene bridge.
-
Solvent: A non-polar, aprotic solvent like toluene is often used to facilitate the reaction and subsequent workup.
-
Stoichiometry of DMSO: An excess of DMSO is typically used as it serves as both a reagent and a solvent.
Caption: Experimental workflow for the synthesis of methylenebisamides using activated DMSO.
Data Summary and Comparison of Synthetic Routes
| Method | Methylene Source | Catalyst/Activator | Typical Yields | Advantages | Disadvantages |
| Classical Condensation | Formaldehyde | Acid (e.g., H₂SO₄, HCl) | Moderate to Good | Atom economical, simple reagents. | Potential for side reactions and polymer formation. |
| Activated DMSO | Dimethyl Sulfoxide | Electrophiles (e.g., CC, (COCl)₂) | Good to High[5][6] | Milder conditions, avoids direct use of formaldehyde. | Requires stoichiometric activating agent, potential for sulfur byproducts. |
Conclusion and Future Outlook
The synthesis of this compound, while rooted in the fundamental principles of organic chemistry established over a century ago, continues to be an area of methodological refinement. The historical context, derived from the early explorations of aldehyde-amide chemistry, provides a strong foundation for understanding this transformation. Modern methods, such as those employing activated DMSO, offer milder and often more efficient alternatives to the classical condensation reaction. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and the causal factors influencing their outcomes is paramount for the rational design and efficient production of molecules incorporating the this compound scaffold. Future research in this area may focus on the development of catalytic, atom-economical methods that avoid the use of stoichiometric activating agents, further enhancing the green chemistry profile of methylenebisamide synthesis.
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Methylenediformamide: A Prospective Guide to a Novel C1 Building Block for Formylation Reactions
Abstract
In the landscape of organic synthesis, the formyl group serves as a critical functional handle and a key component in the construction of a vast array of pharmaceuticals and fine chemicals. The development of novel formylating agents that offer advantages in reactivity, selectivity, and safety remains a significant pursuit. This technical guide introduces methylenediformamide (MDF) as a promising, yet largely unexplored, reagent for formylation. Drawing upon foundational principles of organic chemistry and analogies to established C1 sources, we present a prospective analysis of MDF's synthesis, its proposed mechanistic behavior, and potential applications in modern drug development and chemical research. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the untapped potential of this novel C1 building block.
Introduction: The Enduring Quest for Ideal Formylating Agents
Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic chemistry.[1][2] Formamides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, while aldehydes are fundamental building blocks for carbon-carbon bond formation.[2] The Vilsmeier-Haack and Gattermann-Koch reactions are classical methods for aromatic formylation, and a variety of reagents, including formic acid, dimethylformamide (DMF), and various formates, are routinely employed for the N- and O-formylation of amines and alcohols.[1][3][4]
Despite the array of existing methods, the ideal formylating agent remains elusive. Many traditional reagents suffer from drawbacks such as harsh reaction conditions, limited functional group tolerance, and the generation of stoichiometric waste. Consequently, the exploration of new C1 synthons that are stable, readily accessible, and exhibit unique reactivity profiles is an ongoing endeavor in synthetic chemistry.
This guide puts forth This compound (MDF) , also known as N,N'-(methylene)diformamide, as a compelling candidate for a next-generation formylating agent. While not a commercially available reagent, its synthesis from readily available starting materials—formaldehyde and formamide—is conceptually straightforward. We will explore the theoretical underpinnings of its reactivity and propose its application as a versatile formylating agent.
Synthesis and Properties of this compound
Proposed Synthesis of this compound
This compound is an aminal derived from the condensation of one equivalent of formaldehyde with two equivalents of formamide. The proposed synthesis would likely proceed under acidic or basic catalysis to facilitate the formation of the hemiaminal intermediate, followed by reaction with a second equivalent of formamide.
Caption: Proposed synthetic route to this compound.
Physicochemical Properties (Predicted)
Based on its structure, the physicochemical properties of MDF can be predicted. These properties are crucial for understanding its potential as a reagent and for designing appropriate reaction conditions.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₃H₆N₂O₂ | Based on its chemical structure. |
| Molecular Weight | 102.09 g/mol | Sum of atomic weights. |
| Appearance | Colorless solid or high-boiling liquid | Similar to other small amides and formamides. |
| Solubility | Soluble in polar organic solvents and water | The presence of amide functionalities suggests high polarity. |
| Stability | Potentially unstable in strong acid or base; sensitive to hydrolysis | The aminal linkage is susceptible to cleavage under hydrolytic conditions. |
Proposed Mechanism of Formylation by this compound
The utility of MDF as a formylating agent is predicated on the reactivity of its central methylene bridge. We propose that MDF can act as a masked source of an N-formyliminium ion, a potent electrophile, upon activation.
N-Formylation of Amines
For the N-formylation of primary and secondary amines, the reaction is envisioned to proceed through a nucleophilic attack of the amine on one of the carbonyl carbons of MDF, followed by the collapse of the tetrahedral intermediate and elimination of formamide.
Caption: Proposed mechanism for N-formylation using MDF.
O-Formylation of Alcohols
The O-formylation of alcohols, to generate formate esters, would likely require activation of the MDF carbonyl group by a Lewis or Brønsted acid catalyst. This would enhance the electrophilicity of the carbonyl carbon, facilitating the attack by the less nucleophilic alcohol.
Caption: Proposed mechanism for O-formylation using MDF.
Comparative Analysis: MDF vs. Traditional Formylating Agents
The potential advantages of MDF as a formylating agent become apparent when compared to established reagents.
| Formylating Agent | Advantages | Disadvantages |
| Formic Acid | Inexpensive, readily available.[3] | Often requires harsh conditions (high temperature, strong acid catalysis).[3] |
| Dimethylformamide (DMF) | Effective in Vilsmeier-Haack reaction, can act as a formyl source.[5][6][7][8] | High boiling point, potential toxicity, often requires activating agents.[9][10] |
| Methyl Formate | Used in the synthesis of N-methylformamide and other formamides.[11][12] | Volatile, can require pressure equipment for reactions with gaseous amines.[11] |
| This compound (MDF) (Proposed) | Solid or high-boiling liquid (easier handling), potentially milder reaction conditions, generates a neutral formamide byproduct. | Stability and reactivity are currently unproven. Synthesis protocol needs development. |
Potential Applications in Drug Development
The introduction of a formyl group is a frequent strategy in the synthesis of active pharmaceutical ingredients (APIs). The mild conditions and potentially high functional group tolerance of MDF could make it a valuable tool in late-stage functionalization and the preparation of complex drug intermediates.
-
N-Formylation of Bioactive Amines: Many drug molecules contain primary or secondary amine functionalities that require protection or modification. MDF could offer a selective method for their formylation without affecting other sensitive groups.
-
Synthesis of Heterocyclic Scaffolds: Formamides are common precursors to a wide variety of nitrogen-containing heterocycles found in numerous drug classes.
-
Prodrug Strategies: The formylation of hydroxyl or amino groups in a drug molecule can be a viable prodrug approach to improve bioavailability or modify pharmacokinetic properties.
Experimental Protocols: A Starting Point for Investigation
The following protocols are proposed as a starting point for researchers wishing to investigate the formylating potential of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound (MDF)
-
To a solution of formamide (2 equivalents) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Add a 37% aqueous solution of formaldehyde (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
N-Formylation of a Model Amine (e.g., Benzylamine)
-
Dissolve benzylamine (1 equivalent) and this compound (1.1 equivalents) in a polar aprotic solvent (e.g., acetonitrile).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N-benzylformamide by column chromatography or distillation.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the same precautions as other formamides and formaldehyde derivatives.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Ventilation: Use in a well-ventilated chemical fume hood.[11]
-
Storage: Store in a cool, dry place away from strong acids, bases, and oxidizing agents.[11]
Conclusion and Future Outlook
This compound represents a compelling, yet unexplored, frontier in the field of formylation chemistry. Its proposed synthesis from inexpensive and readily available starting materials, coupled with a potentially unique reactivity profile, positions it as a promising candidate for a novel formylating agent. The theoretical framework presented in this guide, from its synthesis and mechanistic pathways to its potential applications and experimental starting points, is intended to catalyze further research into this intriguing C1 building block. Experimental validation of the hypotheses laid out herein will be crucial in determining the true utility of this compound and its place in the synthetic chemist's toolkit. The journey to unlocking its full potential promises to be a rewarding area of investigation for the scientific community.
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An In-depth Technical Guide to the Reactivity of Methylenediformamide (N,N'-Methylenebis(formamide))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenediformamide, systematically known as N,N'-methylenebis(formamide), is a deceptively simple molecule with a rich and nuanced reactivity profile.[1][2] Possessing two formamide functionalities linked by a methylene bridge, this compound serves as a versatile building block and reagent in a variety of organic transformations. Its reactivity is primarily dictated by the interplay between the amide groups and the central methylene unit, making it a subject of interest for chemists engaged in the synthesis of complex nitrogen-containing molecules, including those with potential applications in drug development. This guide provides a comprehensive exploration of the reactivity of this compound, offering insights into its behavior with various reagents and under different reaction conditions.
I. Core Molecular Structure and Physicochemical Properties
Understanding the inherent properties of this compound is fundamental to predicting its reactivity.
A. Molecular Structure and Nomenclature
The structure of this compound, as its name suggests, consists of a central methylene (-CH2-) group bonded to the nitrogen atoms of two formamide (-NHCHO) units.
Table 1: Key Physicochemical Properties of N,N'-Methylenebis(formamide)
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 465.70 | K | Joback Calculated Property[3] |
| Normal Melting Point (Tfus) | 312.89 | K | Joback Calculated Property[3] |
| Enthalpy of Vaporization (ΔvapH°) | 48.58 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Fusion (ΔfusH°) | 18.30 | kJ/mol | Joback Calculated Property[3] |
| LogP (Octanol/Water Partition Coefficient) | -1.564 | Crippen Calculated Property[3] | |
| Water Solubility (log10WS) | 0.50 | mol/l | Crippen Calculated Property[3] |
B. Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.
-
Infrared (IR) Spectroscopy: The IR spectrum of N,N'-methylenebis(formamide) is characterized by strong absorption bands corresponding to the N-H stretching and bending vibrations, as well as the C=O stretching of the amide groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule, showing characteristic signals for the methylene protons and the formyl protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[2]
II. Synthesis of this compound
The primary route for the synthesis of this compound involves the condensation reaction of formamide with a source of formaldehyde. This reaction is analogous to the synthesis of N,N'-methylenebis(acrylamide) from acrylamide and formaldehyde.
A. General Reaction Scheme
The synthesis proceeds via the reaction of two equivalents of formamide with one equivalent of formaldehyde, typically in the presence of an acid or base catalyst.
Caption: General synthesis of N,N'-methylenebis(formamide).
B. Experimental Protocol Considerations
While specific, detailed protocols for the synthesis of N,N'-methylenebis(formamide) are not extensively reported in readily available literature, the synthesis of the analogous ethylidene bis-formamide from formamide and acetaldehyde provides valuable insights.[4]
Step-by-Step Methodology (Adapted from related syntheses):
-
Reaction Setup: A reaction vessel is charged with formamide. The mole ratio of formamide to the aldehyde (in this case, formaldehyde) is a critical parameter, with an excess of formamide generally favoring the formation of the bis-adduct.[4]
-
Catalyst Addition: An acid catalyst, such as formic acid, is added to the reaction mixture. The concentration of the acid can significantly influence the reaction rate and yield.[4]
-
Aldehyde Addition: Formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is added to the preheated formamide-catalyst mixture. Slow addition can help control the reaction temperature and maintain a high effective ratio of formamide to aldehyde.[4]
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60-100 °C) for a sufficient duration to achieve high conversion.[4]
-
Workup and Purification: After the reaction is complete, the product can be isolated by concentrating the reaction mixture under reduced pressure to remove excess formamide and catalyst. Further purification may be achieved through recrystallization.
III. Reactivity Predictions and Mechanistic Insights
The reactivity of this compound is centered around three key features: the amide functionalities, the central methylene bridge, and the N-H protons.
A. Reactions at the Amide Groups: Hydrolysis
The formamide groups in this compound are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bonds.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of formic acid and the corresponding diamine precursor.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a formate salt and the diamine precursor. The hydrolysis of N-vinylformamide units in polymers under basic conditions has been studied, indicating the lability of the formamide group.[5]
Caption: Hydrolysis of N,N'-methylenebis(formamide).
B. Reactivity of the Methylene Bridge: Amidoalkylation
The central methylene bridge in this compound is flanked by two nitrogen atoms, making it an electrophilic center that can participate in amidoalkylation reactions. This reactivity is analogous to the behavior of Mannich bases.
-
Role in Mannich-Type Reactions: In the presence of a suitable nucleophile and an acid catalyst, this compound can act as a source of a formamidomethyl cation equivalent. This electrophilic species can then be attacked by a wide range of nucleophiles, including enols, enolates, electron-rich aromatic compounds, and carbanions, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The Mannich reaction is a classic example of such a transformation, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6][7][8]
C. Thermal Decomposition
At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on the thermal decomposition of N,N'-methylenebis(formamide) are scarce, insights can be drawn from the thermal behavior of related compounds like N-methylformamide (NMF). NMF decomposes at higher temperatures, especially in the presence of water, to yield methylamine and other by-products.[1] Similarly, the thermal decomposition of formamide itself is known to produce a variety of products, including hydrogen cyanide, ammonia, and carbon monoxide. It is plausible that the thermal decomposition of this compound would proceed through cleavage of the C-N bonds, potentially yielding formamide, formaldehyde, and various fragmentation products.
IV. Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a potentially valuable tool in the synthesis of complex organic molecules, including those of pharmaceutical interest.
-
As a Formylating Agent: While not as commonly used as other formylating agents, the formamide moieties in this compound could potentially be transferred to other nucleophiles under specific conditions.
-
Precursor to Nitrogen-Containing Heterocycles: The difunctional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic systems. By carefully choosing reaction partners and conditions, it may be possible to construct five-, six-, or seven-membered rings containing two nitrogen atoms.
-
Role in Peptide Synthesis: The structural similarity to amides suggests potential, albeit unexplored, applications in peptide chemistry, possibly as a scaffold or a building block for non-natural amino acid analogues. The use of N-methylation in peptides is a known strategy to improve their pharmacokinetic properties.
V. Analytical Methodologies
The characterization and quantification of this compound and its reaction products require robust analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of non-volatile and thermally labile compounds like N,N'-methylenebis(formamide). Reverse-phase chromatography with a suitable polar column can be employed for its separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or if the compound exhibits sufficient thermal stability, GC-MS can provide both separation and structural information.[6]
-
Spectroscopic Techniques: As mentioned earlier, IR, NMR, and MS are indispensable for the structural elucidation of this compound and its reaction products.[1][2]
VI. Conclusion
This compound (N,N'-methylenebis(formamide)) is a bifunctional molecule with a versatile reactivity profile. Its susceptibility to hydrolysis, its potential as an amidoalkylating agent in Mannich-type reactions, and its role as a precursor in organic synthesis make it a compound of significant interest to researchers in both academic and industrial settings, including those in the field of drug development. Further exploration of its reactivity is warranted to fully unlock its synthetic potential. This guide serves as a foundational resource for predicting and understanding the chemical behavior of this intriguing molecule.
VII. References
-
Cheméo. (n.d.). Chemical Properties of N,N'-Methylenebis(formamide) (CAS 6921-98-8). Retrieved from [Link]
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PubChem. (n.d.). Formamide, N,N'-methylenebis-. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
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NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook. Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N'-METHYLENEBISMORPHOLINE. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of N,N'-Methylenebisacrylamide on Newcrom R1 HPLC column. Retrieved from [Link]
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FAQ. (n.d.). What are the various roles of N,N-Dimethylformamide (DMF) in organic synthesis? Retrieved from [Link]
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Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
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Analytice. (n.d.). Laboratory Analysis of N, N'-methylenebisacrylamide. Retrieved from [Link]
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PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]
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UNIS Vienna. (n.d.). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]
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Google Patents. (n.d.). US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units. Retrieved from
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]
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Sciencemadness Discussion Board. (2004, November 23). synthesis of formamide. Retrieved from [Link]
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Ferus, M., et al. (2017). High-energy chemistry of formamide: A unified mechanism of nucleobase formation. Proceedings of the National Academy of Sciences, 114(17), 4306-4311.
-
NIST. (n.d.). N,N'-Methylenebis(formamide). In NIST Chemistry WebBook. Retrieved from [Link]
-
Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11096-11104.
-
ResearchGate. (2008). (PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. Retrieved from [Link]
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Google Patents. (n.d.). US4906777A - Synthesis of ethylidene bis-formamide using formic acid. Retrieved from
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RSC Publishing. (2018). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). N,N'-Methylenebis(acrylamide) (Biological reagent). Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylformamide (DMF)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding N,N-Dimethylformamide
N,N-Dimethylformamide (DMF), with the chemical formula HCON(CH₃)₂, is a versatile and widely utilized organic solvent in academic and industrial laboratories.[1] Its colorless, water-miscible nature and high boiling point make it an ideal medium for a vast array of chemical reactions, including organic synthesis, polymer processing, and pharmaceutical production.[1][2][3] However, the very properties that make DMF an excellent solvent also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling considerations for N,N-Dimethylformamide, grounded in scientific principles and field-proven practices to ensure the well-being of laboratory personnel and the integrity of research.
Chapter 1: Hazard Profile of N,N-Dimethylformamide
A nuanced understanding of the hazards associated with DMF is the foundation of its safe use. The primary risks can be categorized into health hazards and physical hazards.
Health Hazards
Exposure to DMF can lead to a range of adverse health effects, with the liver being a primary target organ.[2][4] It is readily absorbed through the skin, inhalation, and ingestion, making multiple routes of exposure a significant concern.[5][6]
-
Acute Effects: Short-term exposure to high concentrations of DMF can cause symptoms such as abdominal pain, nausea, vomiting, jaundice, alcohol intolerance, and rashes.[2] It can also lead to irritation of the eyes, skin, and respiratory tract.[5][7]
-
Chronic Effects: Long-term or repeated exposure to DMF has been linked to liver damage and digestive disturbances in workers.[2] There have been suggestions of a possible link between DMF exposure and testicular cancer, though further studies have not confirmed this relationship.[2] The International Agency for Research on Cancer (IARC) has classified DMF in Group 2B as "possibly carcinogenic to humans".[7]
-
Reproductive Toxicity: N,N-Dimethylformamide is classified as a substance that may damage the unborn child.[8][9][10]
Physical Hazards
-
Flammability: DMF is a flammable liquid and vapor.[9][10][11] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and flash back.[7]
-
Reactivity: While generally stable, DMF can react violently with strong oxidizing agents, halogens, and halogenated compounds, particularly in the presence of iron.[7][11] At elevated temperatures, it can decompose to form dimethylamine and carbon monoxide.[1]
Chapter 2: Risk Assessment and Mitigation
A thorough risk assessment is paramount before commencing any work with DMF. This involves evaluating the specific procedures, quantities, and potential for exposure.
Engineering Controls
The primary line of defense against DMF exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of DMF should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[6][12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapor concentrations.[11][12]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can be an ignition source, containers and equipment used for transferring DMF should be properly grounded and bonded.
Personal Protective Equipment (PPE)
The selection and correct use of appropriate PPE is critical for preventing direct contact with DMF.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[12][13] In situations with a high potential for splashing, a face shield should also be worn.[12][13][14]
-
Skin Protection:
-
Gloves: Standard nitrile or latex gloves do not provide adequate protection against DMF.[6] It is recommended to use gloves made of neoprene or rubber.[12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. It is crucial to practice proper glove removal techniques to avoid skin contact.[12]
-
Protective Clothing: A chemical-resistant lab coat, long pants, and closed-toe shoes are essential.[12] For larger-scale operations or where significant splashing is possible, chemical-resistant aprons or coveralls may be necessary.[13][14]
-
-
Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, appropriate respiratory protection must be used in accordance with a comprehensive respiratory protection program.[13][14]
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to minimizing the risks associated with DMF.
Handling
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not inhale vapors or mists.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
-
Use non-sparking tools and explosion-proof equipment.[9][11]
-
Wash hands thoroughly after handling.[15]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Store in a designated flammable liquids storage cabinet.
Chapter 4: Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.
Spills
-
Small Spills (inside a fume hood): If a spill is less than 1 liter and contained within a fume hood, trained laboratory personnel may clean it up.[6] Absorb the spill with an inert material such as vermiculite, dry sand, or diatomaceous earth.[16] Collect the absorbent material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[16] Clean the spill area with soap and water.[16]
-
Large Spills (or spills outside a fume hood): Evacuate the area immediately and alert others.[12][16] Contact the institution's emergency response team.[12] Prevent the spill from entering drains or sewers.[6][17]
Personal Exposure
-
Inhalation: Remove the individual to fresh air.[11][16] If breathing is difficult, seek immediate medical attention.[16]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[12][16] Seek medical attention.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][16] Seek immediate medical attention.[12][16]
-
Ingestion: Do NOT induce vomiting.[16] Wash out the mouth with water and seek immediate medical attention.[16]
Chapter 5: Waste Disposal
DMF waste must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Collect DMF waste in a clearly labeled, leak-proof container.[6][16]
-
The container should be kept closed when not in use.[16]
-
Do not mix DMF waste with incompatible materials.
-
Follow institutional guidelines for hazardous waste pickup and disposal.[6][16]
Data Presentation
Table 1: Physical and Chemical Properties of N,N-Dimethylformamide
| Property | Value |
| CAS Number | 68-12-2 |
| Molecular Formula | C₃H₇NO |
| Molar Mass | 73.09 g/mol |
| Appearance | Colorless liquid |
| Odor | Faint, fishy, or ammonia-like |
| Boiling Point | 153 °C (307 °F) |
| Melting Point | -61 °C (-78 °F) |
| Flash Point | 58 °C (136 °F) (closed cup) |
| Vapor Pressure | 3.77 hPa at 20 °C |
| Solubility in Water | Miscible |
| Vapor Density | 2.5 (air = 1.0) |
Experimental Protocols
Protocol 1: General Laboratory Handling of N,N-Dimethylformamide
-
Preparation: Before starting work, ensure that a current Safety Data Sheet (SDS) for DMF is readily available and has been reviewed.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly.
-
Personal Protective Equipment: Don the appropriate PPE, including chemical splash goggles, a face shield (if necessary), a chemical-resistant lab coat, and neoprene or rubber gloves.
-
Dispensing: Dispense the required amount of DMF inside the fume hood. Keep the container closed when not in use.
-
Reaction Setup: Perform all reactions involving DMF within the fume hood.
-
Post-Handling: After use, dispose of contaminated gloves and wash hands thoroughly with soap and water.[6]
-
Waste Collection: Collect all DMF-containing waste in a designated, labeled hazardous waste container.
Mandatory Visualization
Caption: A diagram illustrating the key steps in the safe handling of N,N-Dimethylformamide.
References
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- University of Louisville. Emergency Procedures. [Link]
- PubMed. Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide. [Link]
- James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). [Link]
- Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users. [Link]
- YouTube. MDI Video - Part Six - Emergency Response. [Link]
- Wikipedia. N-Methylformamide. [Link]
- Cole-Parmer. Material Safety Data Sheet - N-Methylformamide, 99+%. [Link]
- U.S. Environmental Protection Agency. N,N-Dimethylformamide. [Link]
- UMass Lowell. Handling Formamide. [Link]
- Prudent Practices in the Labor
- PubMed.
- PubChem. Dimethylformamide. [Link]
- Agency for Toxic Substances and Disease Registry. Dimethylformamide - Information and recommendations for doctors at hospitals/emergency departments. [Link]
- RCI Labscan Limited.
- Scribd. N-Methylformamide Properties and Uses. [Link]
- Wikipedia. Dimethylformamide. [Link]
- National Institutes of Health.
- Royal Society of Chemistry. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. [Link]
- International Agency for Research on Cancer. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
- National Institutes of Health. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
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An In-depth Technical Guide to the Solubility Profile of Methylenediformamide in Organic Solvents
Foreword: Navigating the Solvent Landscape for Methylenediformamide
The Theoretical Bedrock of Solubility: Beyond "Like Dissolves Like"
The age-old axiom "like dissolves like" provides a useful, albeit simplistic, starting point.[1][2] It correctly implies that substances with similar polarities are more likely to be miscible. However, for a nuanced understanding, particularly for a molecule with the structural complexity of this compound, we must employ more sophisticated models.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to Polarity
Hansen Solubility Parameters (HSP) deconstruct the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4] The fundamental principle is that substances with similar HSP values are likely to be soluble in one another.
-
Dispersion Forces (δD): These arise from temporary fluctuations in electron density and are present in all molecules.
-
Polar Forces (δP): These are based on the permanent dipole moments of molecules.
-
Hydrogen Bonding (δH): This component accounts for the energy of hydrogen bonds between molecules.
The "distance" between the HSP values of a solute and a solvent can be calculated, and if this distance is within the solute's "interaction radius," solubility is predicted.[3]
To illustrate, let's consider the HSP of related formamides to infer the potential solubility characteristics of this compound. Dimethylformamide (DMF), a polar aprotic solvent, has the following Hansen Solubility Parameters at 25°C:
-
δD (Dispersion): 17.4 MPa½
-
δP (Polar): 13.7 MPa½
-
δH (Hydrogen Bonding): 11.3 MPa½[5]
A solvent with HSP values close to these is likely to be a good solvent for compounds with similar functional groups.
Table 1: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: Values are approximations and can vary slightly depending on the source.
COSMO-RS: A Quantum Leap in Solubility Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts thermodynamic properties of fluids and solutions from first principles.[6][7] It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule in a virtual conductor.[6][8] This information is then used in a statistical mechanics framework to calculate the chemical potential of the solute in the solvent, from which solubility can be derived.
The key advantage of COSMO-RS is its predictive power without the need for experimental data for the specific solute-solvent system.[7] It is particularly useful for:
-
Screening large numbers of solvents: Efficiently identifying promising candidates for experimental investigation.
-
Understanding complex mixtures: Predicting solubility in multi-component solvent systems.
-
Guiding formulation development: Optimizing solvent selection for desired solubility and stability.
For this compound, a COSMO-RS analysis would provide a robust theoretical prediction of its solubility across a vast range of organic solvents, saving significant experimental time and resources.
Experimental Determination of this compound Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][9] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute. The following protocol is a self-validating system designed for accuracy and reproducibility.
Causality-Driven Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Principle: An excess of the solid solute is agitated in the solvent for a sufficient time to reach thermodynamic equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined analytically.[2][10]
Apparatus and Reagents:
-
This compound (of known purity)
-
Organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with Teflon-lined screw caps
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)[2]
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrument)
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a vial. The excess should be visually apparent to ensure that a saturated solution is achieved.
-
Pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in the temperature-controlled shaker.
-
Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified duration.[2]
-
-
Sample Collection:
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a chemically inert syringe filter into a clean vial.[2] This step is crucial to remove any remaining microscopic solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Generate a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[2]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature. Report the results in units such as mg/mL and mol/L.
-
Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Interpretation and Integration
The experimentally determined solubility data should be meticulously tabulated.
Table 2: Template for Recording Experimental Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
This empirical data can then be correlated with the theoretical predictions from HSP and COSMO-RS. For instance, plotting the experimental solubility against the calculated Hansen sphere distance can validate the theoretical model for this specific solute. Discrepancies between experimental results and theoretical predictions can offer deeper insights into specific molecular interactions not fully captured by the models.
Visualizing Hansen Solubility Parameters
Caption: The Hansen Solubility Sphere Concept.
Applications in Drug Development
The solubility profile of this compound is paramount in its application within drug development. As a solvent, it can be used in the synthesis and purification of active pharmaceutical ingredients (APIs).[11][12] Understanding its solubility in various organic solvents is crucial for:
-
Reaction Optimization: Selecting a solvent system that maximizes reactant solubility and reaction rate.
-
Crystallization and Polymorph Screening: Controlling the crystallization process to obtain the desired crystal form of an API.
-
Formulation Development: As a potential component in drug delivery systems, its miscibility with other excipients is critical.[13]
Model-informed drug development (MIDD) leverages such physicochemical data to simulate and predict a drug's behavior, streamlining the development process and enhancing safety and efficacy.[14][15]
Conclusion
While a pre-existing, comprehensive database for the solubility of this compound in organic solvents may be sparse, this guide provides the necessary theoretical and practical tools to establish this critical profile. By integrating the predictive power of Hansen Solubility Parameters and COSMO-RS with the empirical rigor of the shake-flask method, researchers can confidently navigate the solvent landscape. This foundational knowledge is indispensable for unlocking the full potential of this compound in research, synthesis, and pharmaceutical applications.
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A Senior Application Scientist's Guide to N-Methylformamide in Early-Stage Research
A Note on Nomenclature: The query for "Methylenediformamide" may refer to a less common chemical structure. The following guide focuses on N-Methylformamide (NMF) , a structurally related and widely utilized compound in organic synthesis and early-stage drug discovery. NMF, alongside its counterpart N,N-Dimethylformamide (DMF), serves as a critical reagent and solvent. This guide will delve into the technical application of NMF, drawing comparisons to DMF where relevant to provide a comprehensive operational context.
Part 1: Foundational Chemistry of N-Methylformamide
N-Methylformamide (NMF) is a polar aprotic solvent with the chemical formula HCONHCH₃.[1] It is a colorless to light yellow, viscous liquid with a high boiling point and excellent solvency for a wide range of organic and inorganic compounds.[1][2][3] Its utility in a research setting stems from its unique molecular structure, which features a peptide bond, making it a valuable, albeit simple, model for more complex biological molecules.[4] This structure, with its capacity for hydrogen bonding and high polarity, dictates its behavior both as a reaction medium and as a reagent.[1]
While often grouped with other formamides like formamide and DMF, NMF possesses distinct properties. Its single N-methyl group allows it to act as both a hydrogen bond donor and acceptor, a characteristic not shared by the aprotic DMF.[1] However, DMF is often favored for its greater chemical stability in many industrial applications.[4]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the bedrock of reliable and reproducible experimentation. The properties of NMF are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅NO | [4] |
| Molar Mass | 59.068 g·mol⁻¹ | [4] |
| Appearance | Colorless, viscous liquid | [2][3] |
| Odor | Nearly odorless to slight amine/fishy smell | [3][4] |
| Density | 1.011 g/mL (at 25 °C) | [2] |
| Melting Point | -4 °C to -3.8 °C | [2][4] |
| Boiling Point | 182.6 °C to 199 °C | [2][4] |
| Flash Point | 111 °C (231.8 °F) | [5] |
| Solubility | Miscible with water; soluble in many organic solvents | [1][4] |
| Stability | Stable under normal conditions; decomposes in strong acids/bases | [2][5] |
Synthesis of N-Methylformamide
NMF is typically produced through the reaction of methylamine with a formic acid derivative, most commonly methyl formate.[1] This reaction is efficient and yields methanol as the primary byproduct, which is readily separated by distillation.[1][2]
Common Synthesis Reaction: CH₃NH₂ (Methylamine) + HCOOCH₃ (Methyl Formate) → HCONHCH₃ (N-Methylformamide) + CH₃OH (Methanol)[2]
The diagram below illustrates the generalized workflow for the synthesis and purification of NMF.
Caption: Generalized workflow for the synthesis and purification of N-Methylformamide.
Part 2: Core Applications in Early-Stage Research
In the context of drug discovery and development, NMF's value lies in its dual role as a versatile solvent and a specialized chemical reagent.
NMF as a Specialized Reaction Medium
The high polarity and solvency of NMF make it an excellent medium for a variety of chemical transformations, particularly those involving polar intermediates or reagents with poor solubility in common organic solvents.[1][6][7] In early-stage research, where novel scaffolds are synthesized and tested, having a robust solvent that can accommodate a wide range of reactants is a significant advantage. It is particularly useful for facilitating SN2 reactions, which proceed through polar transition states.[8]
NMF in N-Formylation Reactions
Formamides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The introduction of a formyl group (-CHO) onto a nitrogen atom can serve multiple purposes, including acting as a protecting group or as a precursor to other functional groups like isocyanides.[4][9] While DMF is a more common source for the Vilsmeier-Haack formylation, other methods exist where NMF or related structures are key.[6][8]
This protocol describes a generalized, reliable method for the N-formylation of primary amines using a suitable formylating agent in a compatible solvent system. The causality behind this choice is the need for a reactive carbonyl source that can efficiently acylate the amine nucleophile.
Objective: To synthesize an N-substituted formamide from a primary amine precursor.
Materials:
-
Primary amine (e.g., aniline derivative)
-
Formylating agent (e.g., N-formyl imide, ethyl formate)[10]
-
Solvent (e.g., N,N-Dimethylformamide, Acetonitrile)[11]
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, optional)[10]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Reagent Addition: Add the formylating agent (1.1 to 1.5 eq). If required, add a catalytic amount of acid. The use of a slight excess of the formylating agent ensures the reaction goes to completion.
-
Reaction Execution: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain the pure N-formylated product.
Caption: Experimental workflow for the N-formylation of a primary amine.
Spectroscopic Characterization
Validation of the synthesized N-formamide is achieved through standard spectroscopic techniques. Each method provides a unique and confirmatory piece of the structural puzzle.
| Technique | Key Signature for N-Formamide | Rationale | Source(s) |
| ¹H NMR | Singlet or doublet for the formyl proton (CHO) at ~8.0-8.5 ppm. Signals for the N-CH₃ group. | The formyl proton is highly deshielded by the adjacent carbonyl group and nitrogen atom. | [4] |
| ¹³C NMR | Signal for the carbonyl carbon (C=O) at ~160-165 ppm. | The carbonyl carbon resides in a characteristic downfield region. | |
| FTIR | Strong C=O stretching absorption at ~1650-1690 cm⁻¹. N-H stretching (if applicable) around 3300 cm⁻¹. | The carbonyl bond stretch is a prominent and reliable indicator of the functional group. | [12][13] |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated mass of the product. | Confirms the molecular weight of the synthesized compound. | [14] |
Note: Due to hindered rotation around the C-N amide bond, NMR spectra of formamides can show two distinct sets of signals for groups attached to the nitrogen, representing cis and trans rotamers.[4]
Part 3: Safety and Handling Protocols
As with any chemical reagent, a rigorous adherence to safety protocols is non-negotiable. NMF presents several health hazards that must be managed with appropriate engineering controls and personal protective equipment.[15][16]
Core Hazards:
-
Reproductive Toxicity: N-Methylformamide is classified as a substance that may damage fertility or the unborn child.[15][16][17]
-
Acute Toxicity: It is harmful if it comes into contact with skin.[15][16]
-
Irritation: It can cause serious eye irritation and is a lachrymator (induces tears).[16][18]
Caption: Laboratory safety workflow for handling N-Methylformamide.
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[5][15][17][18] Ensure an eyewash station and safety shower are accessible.[5]
-
Engineering Controls: Conduct all work involving NMF inside a certified chemical fume hood to prevent inhalation of vapors.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][17]
-
Storage: Keep the NMF container tightly closed and store it in a cool, dry, and well-ventilated place away from heat, sparks, and incompatible materials like strong oxidizing agents.[5][18]
-
Disposal: Dispose of NMF waste and contaminated materials as hazardous waste according to institutional and local regulations.[17][18]
-
In Case of Exposure:
-
Skin: Immediately remove contaminated clothing and wash the skin with soap and plenty of water for at least 15 minutes.[15]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[18]
-
In all cases of exposure, seek immediate medical attention.[5][15]
-
Part 4: Conclusion
N-Methylformamide is a valuable and versatile chemical for early-stage research, offering unique properties as both a solvent and a reagent. Its utility in synthesizing novel chemical entities is clear, provided that its associated hazards are respected and managed through stringent safety protocols. As the pharmaceutical industry continues to evolve, with increasing emphasis on green chemistry, the search for safer, more sustainable alternatives to polar aprotic solvents like NMF and DMF will intensify.[19] However, a foundational understanding of how to effectively and safely use these established reagents remains an essential skill for any researcher in drug discovery and development.
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- Deutsch, J., et al. (2012). Catalytic reaction of methyl formate with amines to formamides. ResearchGate.
- Bryan, M. C., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem.
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- Kumar, A., et al. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 19(3), 563-569.
- Medina-Franco, J. L., et al. (2015). Discovery and development of DNA methyltransferase inhibitors using in silico approaches. Drug Discovery Today, 20(5), 569-577.
- Kim, J. Y., et al. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of the Korean Chemical Society, 31(5), 1441-1443.
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- Suchý, M., et al. (2011). A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. Organic letters, 13(15), 3944-3947.
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Methodological & Application
The Strategic Application of N,N-Dimethylformamide in N-Formylation: A Guide for Researchers
In the landscape of synthetic organic chemistry and drug development, the introduction of a formyl group (-CHO) onto a nitrogen atom, a process known as N-formylation, stands as a pivotal transformation. Formamides are not only stable protecting groups for amines but are also crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The choice of the formylating agent is a critical decision that dictates reaction efficiency, substrate scope, and functional group tolerance. Among the diverse arsenal of reagents available, N,N-Dimethylformamide (DMF) has emerged as a versatile and widely utilized reagent, acting as both a solvent and a formyl source under specific conditions.[2] This application note provides an in-depth technical guide on the strategic use of DMF for N-formylation, detailing the underlying mechanisms, providing field-proven protocols, and offering insights into its practical application.
The Dual Role of DMF: Solvent and Reagent
DMF is a polar aprotic solvent with a high boiling point, making it an excellent medium for a variety of chemical reactions.[3] Beyond its role as a solvent, DMF can serve as an efficient formylating agent, particularly in the presence of activating agents or under specific reaction conditions such as high temperatures.[2] This dual functionality simplifies reaction setups and can lead to more efficient synthetic routes.
Mechanistic Insights into N-Formylation using DMF
The N-formylation of amines using DMF typically proceeds through the activation of the DMF molecule to generate a more electrophilic formylating species. One of the most common methods for this activation is the Vilsmeier-Haack reaction, where DMF reacts with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the Vilsmeier reagent, a chloroiminium ion.[3] This reagent is a potent electrophile that readily reacts with nucleophilic amines.
Another pathway involves the thermal decomposition of DMF, which can generate reactive formylating species, although this generally requires high temperatures.[4] More recently, methods utilizing promoters like methyl benzoate under microwave irradiation have been developed to facilitate the N-formylation of amines with DMF, suggesting a transition state involving the amine, promoter, and DMF.[5]
Core Protocols for N-Formylation with DMF
The following protocols provide a detailed, step-by-step methodology for the N-formylation of primary and secondary amines using DMF. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: General N-Formylation of a Primary Amine using DMF and an Activating Agent (Vilsmeier-Haack Conditions)
This protocol is suitable for a wide range of primary amines, including those with moderate steric hindrance.
Materials:
-
Primary amine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Addition of DMF: To the cooled solution, add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq).
-
Activation and Formylation: Slowly add the activating agent (e.g., POCl₃, 1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude formamide can be purified by column chromatography on silica gel or by recrystallization, if applicable.
Data Presentation and Comparative Analysis
The choice of formylating agent significantly impacts the reaction outcome. The following table provides a comparative overview of DMF with other common formylating agents for the N-formylation of amines.
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | High temperature or with activating agent (e.g., POCl₃) | Readily available, inexpensive, acts as both solvent and reagent.[2] | Often requires harsh conditions or activating agents, potential for side reactions. |
| Formic Acid | Heating, often with a dehydrating agent or catalyst.[6] | Inexpensive, atom-economical. | Can be corrosive, may require removal of water byproduct. |
| Acetic Formic Anhydride | Low temperature, generated in situ. | Highly reactive, high yields, mild conditions.[7] | Unstable, must be prepared fresh. |
| Ethyl Formate | Refluxing, sometimes with a catalyst.[8] | Mild, commercially available. | Slower reaction times compared to more reactive agents. |
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between different formylation strategies, the following diagrams are provided.
Caption: A generalized workflow for the N-formylation of amines using DMF with an activating agent.
Caption: A comparative overview of common N-formylating agents and their key characteristics.
Safety and Handling of N,N-Dimethylformamide
N,N-Dimethylformamide is a versatile solvent and reagent, but it is also a substance that requires careful handling. It is classified as a substance that is harmful in contact with skin and may damage an unborn child.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store DMF in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of DMF waste according to local, state, and federal regulations.
Conclusion
The N-formylation of amines is a fundamental transformation in modern organic synthesis. N,N-Dimethylformamide offers a practical and versatile option as a formylating agent, particularly when its dual role as a solvent and reagent can be leveraged. By understanding the underlying reaction mechanisms and adhering to robust and validated protocols, researchers can effectively and safely employ DMF to achieve their synthetic goals. The choice of activating agent and reaction conditions should be carefully considered based on the specific substrate and desired outcome. With the insights and procedures outlined in this guide, scientists and drug development professionals are better equipped to strategically apply DMF in their N-formylation reactions.
References
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- Jung, S. H. et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society2002, 23, 149-150. [Link]
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The Alchemist's Carbon: A Guide to Formylating Agents in Heterocyclic Synthesis
Foreword: Deconstructing "Methylenediformamide" and Embracing Functional Equivalents
In the intricate world of heterocyclic chemistry, the quest for efficient and versatile building blocks is paramount. The term "this compound"—structurally (CHO)HN-CH₂-NH(CHO)—suggests a reagent capable of delivering a one-carbon (C1) unit flanked by nitrogen, an ideal synthon for constructing the backbone of many nitrogen-containing heterocycles. However, a thorough review of contemporary chemical literature reveals that this compound itself is not a commonly employed reagent. Its role as a versatile C1 donor is instead masterfully played by more stable, reactive, and commercially available precursors, most notably N,N-Dimethylformamide (DMF) and its highly activated derivative, N,N-Dimethylformamide dimethyl acetal (DMFDMA) .
This guide, therefore, embraces the spirit of the initial query. We will delve into the chemistry of these functionally equivalent and widely adopted reagents. For the researcher, scientist, or drug development professional, understanding the application of DMF and DMFDMA is not merely an academic exercise; it is a gateway to the efficient synthesis of compound libraries rich in pyrimidines, quinazolines, triazines, and other scaffolds that form the core of modern pharmacophores.[1] We will explore the causality behind their reactivity, provide field-proven protocols, and illuminate the pathways that transform these simple C1 sources into complex, biologically active molecules.
Section 1: The C1 Synthon—A Cornerstone of Heterocyclic Ring Formation
The construction of a heterocyclic ring often involves the cyclization of a linear precursor. A C1 synthon is a reagent that provides a single carbon atom to bridge two nucleophilic centers, thereby closing the ring. DMF and DMFDMA are exemplary C1 synthons, acting as sources of an electrophilic one-carbon unit at the formate oxidation level.[2] Their utility stems from their ability to react with nucleophiles like amines and active methylene compounds to generate key intermediates—amidines and enamines, respectively—which are primed for subsequent cyclization.[3]
Section 2: N,N-Dimethylformamide Dimethyl Acetal (DMFDMA): The High-Reactivity Workhorse
DMFDMA, with the structure (CH₃)₂NCH(OCH₃)₂, is a highly reactive electrophile. The two methoxy groups are excellent leaving groups, making the central carbon atom highly susceptible to nucleophilic attack. This reactivity makes DMFDMA an indispensable tool for constructing heterocycles under mild conditions.[2]
Application Note 1: Synthesis of Pyrimidine Derivatives
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous drugs and nucleic acids.[4] A common and efficient strategy for its synthesis involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. DMFDMA provides a rapid and clean method to generate the necessary enamine or amidine intermediates.[5]
Reaction Principle & Causality: The synthesis typically proceeds by reacting a compound with an active methylene group (e.g., a β-ketoester or malononitrile) with DMFDMA. This forms a highly reactive enaminone intermediate. Subsequent treatment with a nitrogen source that can provide the N-C-N fragment, such as urea, thiourea, or guanidine, leads to cyclization and formation of the pyrimidine ring. The initial formylation with DMFDMA activates the substrate and sets the stage for the ring-closing condensation.[6]
General Reaction Scheme:
Caption: Workflow for pyrimidine synthesis using DMFDMA.
Protocol: Synthesis of 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol is adapted from methodologies involving the Biginelli reaction precursors, where an enamine formed from DMFDMA can be a key intermediate.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
DMFDMA (1.1 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol (as solvent)
-
Catalytic amount of HCl
Procedure:
-
Step 1: Enamine Formation. In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add DMFDMA (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent can be removed under reduced pressure to yield the crude enamine, which is often used without further purification.
-
Step 2: Multicomponent Cyclization. To the flask containing the crude enamine, add the aromatic aldehyde (1.0 eq), thiourea (1.5 eq), and ethanol.
-
Step 3: Catalysis and Reflux. Add a few drops of concentrated HCl to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed in vacuo, and the residue purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome: This procedure typically yields the desired dihydropyrimidine derivative in good to excellent yields (70-90%), depending on the aldehyde used.
| Substrate (Aryl Aldehyde) | Typical Yield (%) |
| Benzaldehyde | 85 |
| 4-Chlorobenzaldehyde | 92 |
| 4-Methoxybenzaldehyde | 88 |
| 3-Nitrobenzaldehyde | 75 |
Application Note 2: Microwave-Assisted Synthesis of Quinazolines
Quinazolines are another class of heterocycles with immense therapeutic importance, with many derivatives functioning as kinase inhibitors in oncology.[7] The use of DMFDMA, often in combination with microwave irradiation, provides an exceptionally rapid and efficient route to these scaffolds.[7]
Reaction Principle & Causality: The synthesis begins with a substituted 2-aminobenzonitrile. The amino group reacts with DMFDMA to form a stable N'-(2-cyanoaryl)-N,N-dimethylformamidine intermediate. This step is crucial as it activates the molecule for the subsequent cyclization. The amidine intermediate is then treated with another amine in the presence of an acid catalyst (e.g., acetic acid). The microwave energy accelerates the rate-limiting cyclization and dehydration steps, dramatically reducing reaction times from hours to minutes.[7]
General Reaction Scheme:
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- 2. N, N-Dimethylformamide as Carbon Synthons for the Synthesis of N-Heterocycles: Pyrrolo/Indolo[1,2- a]quinoxalines and Quinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
The Role of Formamides in Peptide Synthesis: A Guide to Solvents, Coupling Reagents, and Best Practices
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Clarifying the Role of "Methylenediformamide" in Peptide Coupling
As a Senior Application Scientist, it is imperative to begin with a point of scientific clarity. Our comprehensive review of the scientific literature and chemical databases indicates that This compound (MDF), or N,N'-methanediyldiformamide, is not a recognized or utilized reagent for peptide coupling . The query likely stems from a conflation of terms, particularly with the ubiquitous solvent in peptide synthesis, N,N-Dimethylformamide (DMF) .
This guide is structured to address the likely intent of your query: to understand the intricate role of formamide-based compounds in peptide synthesis. We will delve into the critical functions of DMF as a solvent, its potential to participate in side reactions, and provide detailed protocols for established, field-proven peptide coupling methodologies. Our focus is to provide a scientifically rigorous and practically valuable resource that adheres to the highest standards of expertise and trustworthiness.
The Unseen Hand: The Critical Role of N,N-Dimethylformamide (DMF) as a Solvent
The success of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the solvation of the growing peptide chain and the solid support.[1] DMF has long been the industry standard due to its exceptional ability to fulfill these requirements.[2]
Key Properties of DMF in Peptide Synthesis:
-
High Polarity: DMF is a polar aprotic solvent, which is essential for dissolving the polar amino acid monomers and reagents used in peptide synthesis.[2]
-
Resin Swelling: It effectively swells the polystyrene-based resins commonly used in SPPS, allowing for greater accessibility of the reactive sites.[1]
-
Reagent Solubility: Most common coupling reagents and protected amino acids exhibit excellent solubility in DMF.[3]
However, the use of DMF is not without its challenges. It is known to decompose over time to form dimethylamine and formaldehyde.[4] Dimethylamine, being a secondary amine, can prematurely remove the Fmoc protecting group from the N-terminus of the growing peptide chain, leading to the insertion of undesired amino acids.[1] Furthermore, under certain conditions, particularly at elevated temperatures used in microwave-assisted peptide synthesis, formylation of the N-terminus can occur as a side reaction.[1]
The Engine of Peptide Synthesis: A Comparative Overview of Coupling Reagents
The formation of the amide bond between two amino acids is not spontaneous and requires the activation of the carboxylic acid group of one amino acid.[5] This is achieved through the use of "coupling reagents." These reagents can be broadly categorized into two main classes: carbodiimides and onium salts.
Carbodiimides: The Workhorses of Peptide Coupling
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are a foundational class of coupling reagents.[6] They react with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the free amine of the next amino acid in the sequence to form the peptide bond.
A significant drawback of using carbodiimides alone is the risk of racemization of the activated amino acid.[7] To suppress this side reaction, additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, are commonly used. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization.[5]
Onium Salts: High-Efficiency Coupling Reagents
Onium salts, which include aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP), represent a more modern and often more efficient class of coupling reagents.[8] These reagents react with the carboxylic acid to form an active ester in situ, which then rapidly reacts with the amine component.
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Cost-effective, well-established | Formation of insoluble urea byproducts (DCC), risk of racemization without additives.[6] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU | High coupling efficiency, low racemization, fast reaction kinetics.[6] | Higher cost, potential for guanidinylation of the N-terminus. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Very effective for sterically hindered amino acids and cyclization, low racemization.[8] | Higher cost, byproduct removal can be challenging. |
Visualizing the Peptide Coupling Workflow
The following diagram illustrates a standard workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of carbodiimide-mediated peptide coupling with HOBt.
Conclusion: Best Practices and Future Directions
While this compound is not a tool in the peptide chemist's arsenal, a deep understanding of the solvent environment, particularly with DMF, and the judicious selection of a coupling reagent are paramount for successful peptide synthesis. The protocols and principles outlined in this guide provide a robust foundation for researchers. The field continues to evolve, with a significant push towards "greener" solvents to replace DMF due to safety and environmental concerns. [9][10]Researchers are encouraged to stay abreast of these developments as they may offer improved efficiency and sustainability in peptide-based drug development.
References
- AAPPTec. (n.d.). How to Synthesize a Peptide.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- AAPPTec. (n.d.). Coupling Reagents.
- Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398.
- Nowick Laboratory, UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Ghafuri, H., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 29886-29904.
- Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 6(3), 332-340.
- Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398.
- Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- PubMed. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
- ResearchGate. (n.d.). Peptide-Based Drug Development Advantages and Disadvantages.
- AAPPTec. (n.d.). Coupling Reagents.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,N-二甲基甲酰胺 for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. bachem.com [bachem.com]
- 9. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylenediformamide as a solvent for SN2 reactions
Application Note & Protocol Guide
Topic: N-Methylformamide (NMF) as a High-Performance Solvent for Sₙ2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of N-Methylformamide (NMF) as a polar aprotic solvent for bimolecular nucleophilic substitution (Sₙ2) reactions. While the query specified "Methylenediformamide," this is not a recognized standard solvent in synthetic chemistry. We have interpreted this as likely referring to N-Methylformamide (NMF), a structurally related and highly effective solvent for this reaction class. This guide will explore the physicochemical properties of NMF that make it advantageous for Sₙ2 mechanisms, offering a comparative analysis with more common solvents like N,N-Dimethylformamide (DMF). Detailed, field-tested protocols, safety guidelines, and workflow visualizations are provided to enable researchers to effectively implement NMF in their synthetic strategies, aiming for enhanced reaction rates and yields.
Introduction: The Critical Role of Solvents in Sₙ2 Reactions
The Sₙ2 reaction, a cornerstone of organic synthesis, is a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group.[1] The reaction rate is highly sensitive to the solvent environment. Polar aprotic solvents are particularly effective because they can dissolve ionic nucleophiles while poorly solvating the anionic component, leaving the nucleophile "bare" and highly reactive.[2][3] They achieve this by solvating the accompanying cation, thereby preventing ion pairing. Common examples include DMF, Dimethyl Sulfoxide (DMSO), and Acetone.[4]
N-Methylformamide (NMF) is a highly polar, yet less commonly used, member of this class that offers a unique profile of properties, making it a powerful alternative for specific synthetic challenges.[5][6] Unlike its dimethylated counterpart, DMF, the presence of an N-H bond in NMF adds a dimension of protic character, though its overall behavior in many contexts aligns with polar aprotic solvents.
Physicochemical Properties: NMF in Context
The utility of a solvent is dictated by its physical properties. NMF's high boiling point, polarity, and miscibility make it a versatile medium for a range of reaction temperatures and substrate types.[5][7]
| Property | N-Methylformamide (NMF) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 123-39-7[5] | 68-12-2[8] | 67-68-5[9] |
| Molecular Formula | C₂H₅NO[10] | C₃H₇NO[8] | C₂H₆OS |
| Molar Mass | 59.07 g·mol⁻¹[10] | 73.09 g·mol⁻¹[11] | 78.13 g·mol⁻¹ |
| Boiling Point | 182-185 °C[10] | 153 °C[11] | 189 °C[9] |
| Melting Point | -4 °C[10] | -61 °C[11] | 18.5 °C |
| Density | 1.011 g/mL (at 25 °C)[7] | 0.944 g/mL (at 25 °C)[11] | 1.100 g/mL (at 25 °C) |
| Dielectric Constant | 182.4 (at 25 °C) | 36.7 (at 25 °C)[12] | 47.2 (at 25 °C) |
| Dipole Moment | 3.8 D | 3.8 D | 3.96 D |
Causality Insight: NMF's exceptionally high dielectric constant and boiling point are key differentiators. The high boiling point allows for reactions to be conducted at elevated temperatures, increasing reaction rates for sluggish transformations. The high polarity ensures the dissolution of a wide range of organic substrates and inorganic salts, which is critical for bringing reactants into the solution phase for an Sₙ2 reaction.[13]
Mechanistic Advantage of NMF in Sₙ2 Reactions
The efficacy of polar aprotic solvents in Sₙ2 reactions stems from their ability to selectively solvate cations over anions.
-
Cation Solvation: The oxygen atom of the formamide group has a partial negative charge, which effectively coordinates with the cation (e.g., Na⁺, K⁺) of the nucleophilic salt. This separates the cation from the nucleophilic anion.
-
Minimal Anion Solvation: As an aprotic solvent, NMF lacks acidic protons to form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile with a high-energy, unsolvated state, dramatically increasing its nucleophilicity and reactivity.[14]
This selective solvation accelerates the Sₙ2 reaction, which proceeds through a single, high-energy transition state.
Caption: General mechanism of an Sₙ2 reaction.
Detailed Protocol: Williamson Ether Synthesis using NMF
This protocol details the synthesis of an ether from an alkyl halide and an alkoxide, a classic Sₙ2 reaction. The use of NMF as a solvent is highlighted.
Objective: To synthesize benzyl phenyl ether from sodium phenoxide and benzyl chloride.
Materials:
-
Sodium phenoxide (NaOPh)
-
Benzyl chloride (BnCl)
-
N-Methylformamide (NMF), anhydrous grade (>99.5%)[5]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Protocol Steps:
-
Reagent Preparation & Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium phenoxide (1.16 g, 10 mmol).
-
Add 50 mL of anhydrous N-Methylformamide to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the sodium phenoxide is fully dissolved.
-
Causality Insight: Using anhydrous NMF is critical. Any residual water can act as a competing nucleophile, leading to the formation of benzyl alcohol as a byproduct. The nitrogen atmosphere prevents moisture from entering the reaction.
-
-
Reaction Execution:
-
Slowly add benzyl chloride (1.27 g, 10 mmol) to the stirred solution at room temperature via syringe.
-
Heat the reaction mixture to 80 °C using a heating mantle with a temperature controller.
-
Maintain the temperature and stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: Heating to 80 °C increases the reaction rate without significant solvent evaporation, thanks to NMF's high boiling point. The concerted Sₙ2 mechanism is kinetically favored at this temperature.
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. The organic product will be in the diethyl ether layer.
-
Causality Insight: NMF is miscible with water, allowing for its easy removal during the aqueous workup.[7] Diethyl ether is used to extract the less polar ether product.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.
-
Causality Insight: The bicarbonate wash removes any unreacted phenol, while the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Visualization
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 11. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 12. kianresin.com [kianresin.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. quora.com [quora.com]
Application Notes and Protocols for the Laboratory Synthesis of Amides Using N,N'-Methylenediformamide
Introduction: The Enduring Importance of the Amide Bond and the Quest for Novel Reagents
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] The construction of this robust functional group is, therefore, a fundamental transformation in the arsenal of synthetic chemists. While classic methods such as the use of acyl chlorides, anhydrides, and a plethora of coupling reagents are well-established, the drive for milder, more efficient, and atom-economical processes continues to fuel the exploration of new reagents and methodologies.[][4]
This application note introduces N,N'-methylenediformamide (MDF), a simple yet potentially powerful reagent for the synthesis of amides from carboxylic acids. As a stable, easily prepared aminal of formamide, MDF offers a unique approach to amide bond formation, acting as an in-situ source of a formyl-activated amine equivalent. We will delve into the proposed synthesis of MDF, its plausible mechanism of action in amide formation, and provide detailed, albeit proposed, protocols for its application in the laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for amide synthesis.
Proposed Synthesis of N,N'-Methylenediformamide: An Analogy-Driven Approach
While not as commonly encountered as its N-alkylated counterparts, N,N'-methylenediformamide can be conceptually synthesized through the condensation of formamide with formaldehyde. This reaction is analogous to the formation of other bis-amide compounds, such as the synthesis of ethylidene bis-formamide from formamide and acetaldehyde.[5]
Caption: Proposed reaction mechanism for amide synthesis.
Experimental Protocols: A Guide for Implementation
The following protocols are proposed based on established principles of amide synthesis and the reactivity of related formamide derivatives. [2][6]Researchers should consider these as a starting point and optimize the conditions for their specific substrates.
Protocol 1: One-Pot Amide Synthesis from Carboxylic Acids using In-Situ Acyl Chloride Formation
This protocol is based on the highly reliable method of activating a carboxylic acid with thionyl chloride, followed by the addition of N,N'-methylenediformamide.
Materials and Reagents:
| Reagent/Material | Pro-Tip |
| Carboxylic Acid | Ensure the starting material is dry. |
| N,N'-Methylenediformamide (MDF) | Synthesize and purify prior to use, or if commercially available, ensure high purity. |
| Thionyl Chloride (SOCl₂) | Use freshly distilled thionyl chloride for best results. Handle with extreme care in a fume hood. |
| Anhydrous Dichloromethane (DCM) | Use a dry, inert solvent to prevent premature hydrolysis of the acyl chloride. |
| Triethylamine (Et₃N) | Acts as a base to neutralize the HCl generated during the reaction. Use freshly distilled for best results. |
| Saturated Sodium Bicarbonate Solution | For aqueous workup to neutralize excess acid. |
| Brine | To aid in the separation of aqueous and organic layers. |
| Anhydrous Magnesium Sulfate | For drying the organic layer. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the carboxylic acid (1.0 equiv).
-
Acyl Chloride Formation: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Addition of MDF: Once the acyl chloride formation is complete, cool the reaction mixture back to 0 °C. In a separate flask, dissolve N,N'-methylenediformamide (1.1 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.
-
Amide Formation: Add the solution of MDF and triethylamine dropwise to the cold acyl chloride solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Sources
- 1. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. US4906777A - Synthesis of ethylidene bis-formamide using formic acid - Google Patents [patents.google.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of N,N-Dimethylformamide (DMF) in Fine Chemical Synthesis
Introduction
In the landscape of fine chemical and pharmaceutical synthesis, N,N-Dimethylformamide (DMF) stands out as a uniquely versatile and powerful organic compound.[1][2] While the query specified "Methylenediformamide," our extensive review of chemical literature indicates that this is likely a misnomer for the far more common and synthetically crucial reagent, N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent with the formula (CH₃)₂NC(O)H, is not merely an inert medium for chemical reactions; it actively participates as a reagent, a catalyst, and a stabilizer, making it an indispensable tool for synthetic chemists.[1][2] Its high boiling point (153°C), excellent miscibility with water and most organic solvents, and its ability to dissolve a wide range of organic and inorganic compounds make it a preferred choice for numerous synthetic transformations.[3][4][5]
This guide provides an in-depth exploration of DMF's applications beyond its role as a solvent, focusing on its utility as a key reagent in the production of fine chemicals. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in critical synthetic operations, including formylation, heterocycle synthesis, and other valuable transformations.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is foundational to its safe and effective use. DMF is a colorless liquid that should be odorless, though technical-grade samples often have a fishy smell due to dimethylamine impurities.[3][4]
Table 1: Key Physicochemical Properties of N,N-Dimethylformamide
| Property | Value | Reference |
| CAS Number | 68-12-2 | [3] |
| Molecular Formula | C₃H₇NO | [2] |
| Molecular Weight | 73.09 g/mol | [4] |
| Boiling Point | 153.0°C | [6] |
| Melting Point | -61.0°C | [6] |
| Density | 0.949 g/mL at 20°C | [6] |
| Flash Point | 58°C (closed-cup) | [6] |
Safety and Handling Protocol
DMF is classified as a substance that may damage fertility or the unborn child and is harmful in contact with skin or if inhaled. Strict adherence to safety protocols is mandatory.
-
Engineering Controls : Always handle DMF within a chemical fume hood to minimize inhalation exposure.[7] Facilities must be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with eyes, skin, and clothing.[8] Prevent breathing vapors or mist.[7] Keep the container tightly closed and ground it when transferring contents to prevent static discharge.[7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents, acids, and bases.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Core Application: The Vilsmeier-Haack Reaction for Formylation
One of the most powerful and widespread applications of DMF as a reagent is in the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, providing a crucial pathway to aldehydes, which are versatile intermediates in fine chemical synthesis.[10][11]
Causality and Mechanism
The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from the reaction of DMF with an activating agent, most commonly phosphorus oxychloride (POCl₃).[10][12][13]
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent : The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and loss of a phosphate species generates the highly electrophilic chloroiminium cation.[13]
-
Electrophilic Aromatic Substitution : The electron-rich aromatic substrate attacks the carbon atom of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[10][13]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Formylation of Indole
This protocol details the formylation of indole at the 3-position to produce indole-3-carboxaldehyde, a key building block for pharmaceuticals.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Indole
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (saturated aqueous solution)
-
Crushed ice
-
Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)
Procedure:
-
Reagent Preparation : Set up a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Vilsmeier Reagent Formation : To the flask, add anhydrous DMF (20 mL). Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (5.5 mL, 1.1 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The solution should become a thick, pale-yellow solid or slurry, which is the Vilsmeier reagent.
-
Substrate Addition : Dissolve indole (5.0 g, 1 equivalent) in anhydrous DCM (30 mL). Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.
-
Reaction : After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching : Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization : Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH reaches 6-7.[14] This will precipitate the product.
-
Isolation : Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification : The crude product can be purified by recrystallization from ethanol to yield pure indole-3-carboxaldehyde.
Application in Heterocyclic Synthesis
DMF and its derivatives, particularly N,N-Dimethylformamide dimethyl acetal (DMF-DMA), are powerful building blocks for constructing heterocyclic rings.[15][16][17] DMF-DMA acts as a formylating and methylating agent, reacting with active methylene groups and amines to form enamines and amidines, respectively.[15] These intermediates are then cyclized to form a wide variety of heterocycles like pyrimidines, pyridines, and pyrazoles.[15][16]
Caption: Workflow for Pyrimidine Synthesis using DMF-DMA.
Protocol: Synthesis of a Substituted Pyrimidine
This protocol describes the synthesis of a substituted aminopyrimidine from an active methylene nitrile.
Materials:
-
Malononitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Enamine Formation : In a round-bottomed flask, dissolve malononitrile (1 equivalent) in ethanol.
-
Add DMF-DMA (1.1 equivalents) to the solution and reflux the mixture for 2-3 hours. The progress of the enamine formation can be monitored by TLC.
-
Cyclization : In a separate flask, prepare a solution of sodium ethoxide (2.2 equivalents) in ethanol. Add guanidine hydrochloride (1 equivalent) to this solution and stir for 15 minutes.
-
Condensation : Add the previously prepared enamine solution to the guanidine/sodium ethoxide mixture.
-
Reflux the resulting mixture for 4-6 hours. A precipitate should form.
-
Isolation : Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration.
-
Purification : Wash the crude product with cold ethanol and then water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diverse Reagent Applications of DMF
Beyond formylation, DMF serves as a versatile C1 source and catalyst in numerous other transformations critical to fine chemical production.
Table 2: Summary of Other Synthetic Applications of DMF
| Application | Role of DMF | Description | Reference |
| N-Formylation of Amines | Formylating Agent | DMF can directly formylate primary and secondary amines, often under catalytic conditions, to produce formamides. | [18][19] |
| Acyl Halide Synthesis | Catalyst | In the synthesis of acyl chlorides from carboxylic acids using oxalyl or thionyl chloride, DMF acts as a catalyst by forming the Vilsmeier reagent in situ. | [1][3] |
| Bouveault Aldehyde Synthesis | Reagent | DMF reacts with Grignard or organolithium reagents to form aldehydes after hydrolysis. | [2] |
| Source of Carbon Monoxide | Reagent | Under certain conditions (e.g., high temperature), DMF can decompose to provide dimethylamine and carbon monoxide (CO), which can be utilized in carbonylation reactions. | [20] |
| Synthesis of Heterocycles | Reagent | Serves as a one-carbon synthon in the synthesis of benzimidazoles, quinazolinones, and benzoxazoles. | [1] |
The Search for Greener Alternatives
Due to its classification as a reprotoxic substance, there is a significant regulatory push, particularly in Europe, to replace DMF in industrial processes.[21] Research into greener alternatives is ongoing. Viable substitutes are often application-specific and may include solvents like N-butyl-2-pyrrolidinone (NBP), Cyrene™, γ-valerolactone (GVL), or mixtures of solvents like DMSO and ethyl acetate.[22][23] For researchers, it is crucial to consider these alternatives to ensure that developed processes are commercially and environmentally sustainable.[21]
Conclusion
N,N-Dimethylformamide is far more than a simple solvent; it is a cornerstone reagent in the synthesis of fine chemicals and pharmaceuticals. Its ability to act as a potent formylating agent in the Vilsmeier-Haack reaction, a versatile building block for heterocyclic chemistry, and a catalyst in other key transformations makes it an invaluable asset in the synthetic chemist's toolbox. While its toxicological profile necessitates careful handling and is driving the search for alternatives, a comprehensive understanding of its applications and protocols remains essential for professionals in chemical research and drug development.
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Scalable Synthesis Methods Utilizing Formamide-Derived C1 Building Blocks: A Guide to N,N-Dimethylformamide (DMF)
An Application Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of scalable synthesis methods centered on the versatile C1 building block, N,N-Dimethylformamide (DMF). While the term "Methylenediformamide" is not commonly used for a scalable reagent, the underlying interest in one-carbon synthons for formylation and heterocycle construction points directly to the multifaceted roles of DMF. This document moves beyond its application as a simple solvent to detail its function as a scalable reagent, catalyst, and stabilizer in processes critical to drug discovery and development. We provide detailed, field-tested protocols for key transformations, mechanistic diagrams to elucidate reaction pathways, and rigorous safety procedures to ensure operational excellence.
Introduction: The Multifaceted Role of DMF in Modern Synthesis
N,N-Dimethylformamide (DMF) is an extraordinary organic compound, widely recognized as a polar aprotic solvent with a high boiling point, making it suitable for a vast range of chemical transformations.[1][2] However, its utility extends far beyond that of a passive medium. In the landscape of industrial and pharmaceutical chemistry, DMF is an active and versatile participant, serving as a cost-effective and scalable source of various C1 building blocks.[3][4] It can function as a reagent, a catalyst, and even a stabilizer for nanoparticles.[2]
This unique reactivity makes DMF an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where it is used for peptide coupling, API synthesis, and the construction of heterocyclic scaffolds that form the core of many modern drugs.[5][6] This guide will explore the practical applications of DMF as a C1 synthon, providing detailed protocols for its use in scalable formylation reactions and the synthesis of pharmaceutically relevant heterocycles.
Part I: N,N-Dimethylformamide as a Scalable Formylating Agent
Formylation, the introduction of a formyl group (–CHO), is a fundamental transformation in organic synthesis. DMF serves as a robust and economical formylating agent, primarily through the generation of the Vilsmeier reagent or via direct transamidation.
The Vilsmeier-Haack Reaction: A Powerful Tool for C-Formylation
The Vilsmeier-Haack reaction is a cornerstone method for formylating electron-rich aromatic and heteroaromatic compounds.[2] The process involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] This electrophilic species then attacks the aromatic ring to yield an aldehyde after aqueous workup.
The reaction begins with the attack of the carbonyl oxygen of DMF on the activating agent (e.g., POCl₃), followed by elimination to form the electrophilic Vilsmeier reagent. This reagent is then attacked by the nucleophilic aromatic substrate.
Caption: Workflow for heterocycle synthesis using DMF-DMA.
This protocol is adapted from methodologies for synthesizing functionalized pyridines, which are valuable precursors for more complex fused heterocyclic systems. [7][8] Materials:
-
Benzoylacetone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Cyanothioacetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Enamine Formation: In a reaction flask, dissolve benzoylacetone (1.0 eq) in anhydrous DMF. Add DMF-DMA (1.2 eq) and heat the mixture at 80 °C for 2-3 hours. Causality: This step forms the key enamine intermediate by reacting the active methylene group of the dicarbonyl compound with DMF-DMA. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
Cyclocondensation: Dissolve the crude enamine in ethanol. Add cyanothioacetamide (1.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reaction: Reflux the mixture for 4-6 hours. A precipitate should form upon cooling.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Validation: Characterize the final pyridine derivative product by ¹H NMR, IR, and mass spectrometry.
Part III: Safety, Handling, and Waste Management
DMF is classified as a substance with potential reproductive toxicity and has been linked to other health hazards. [9][10]Strict adherence to safety protocols is mandatory for all scales of operation.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All handling of DMF, including transfers, reactions, and workups, must be conducted in a certified chemical fume hood with good ventilation. [9]* Gloves: Use neoprene or butyl rubber gloves. DMF can penetrate standard nitrile gloves with prolonged contact. Always use proper glove removal technique to avoid skin contact. [9]* Eye Protection: Chemical splash goggles are required. For larger scale operations (>1 L), the use of a face shield is also recommended. [9][11]* Protective Clothing: A chemical-resistant lab coat, full-length pants, and closed-toed shoes are mandatory. [9]
Handling and Storage
-
Handling: Avoid all contact with skin and eyes. Avoid inhalation of vapors or mists. [9][11]Use equipment and lines that are electrically grounded to prevent the buildup of electrostatic charge, especially during large-scale transfers. [9][12]* Storage: Store DMF in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area. [9][13]Keep containers away from heat, sparks, open flames, and other sources of ignition. [12][13]
Spill and Accident Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. [9][11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [11][13]* Small Spills (<100 mL): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. [13]* Large Spills: Evacuate the area immediately. Remove all ignition sources. Contact your institution's Environmental Health & Safety (EHS) department. [9][11]
Waste Disposal Protocol
Waste containing DMF must be treated as hazardous waste due to its toxicity. [14]
-
Collection: Collect all liquid waste containing DMF (e.g., mother liquor, solvent washes) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Solid Waste: Collect solid materials contaminated with DMF (e.g., filter paper, used absorbent material, contaminated gloves) in a separate, sealed plastic bag or container labeled as "Hazardous Waste - DMF Contaminated Solids". [15]3. Labeling: The waste container label must clearly state "Hazardous Waste - N,N-Dimethylformamide" and list all other chemical constituents.
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for waste pickup through your institution's EHS department. Do not pour DMF waste down the drain. [11][16]
Conclusion
N,N-Dimethylformamide is a powerful and economically significant reagent that offers far more than its role as a solvent. Its ability to act as a scalable C1 building block for formylation and the synthesis of complex heterocycles makes it a vital tool for professionals in drug discovery and chemical development. By understanding the underlying mechanisms of its reactivity and adhering strictly to the detailed handling and safety protocols outlined in this guide, researchers can effectively and safely leverage the full potential of this versatile chemical.
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- Stanovnik, B., & Svete, J. (2000). Reaction of Some Heterocyclic Formamidines with Trimethylsilylethynyllithium. Journal of Heterocyclic Chemistry, 37(3), 541-544.
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- Muat, F. A., & Evanno, L. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1876.
- Kumar, R., & Siddiqui, N. (Eds.). (2023). Synthesis of 5-Membered Heterocycles: Role of DMF as Solvent, Reagent, Catalyst, and Stabilizer. Elsevier.
- Al-Mousawi, S. M., et al. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry, 44(4), 787-791.
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The Elusive Role of Methylenediformamide in Catalytic Organic Synthesis: A Survey of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction: Distinguishing Methylenediformamide from its More Common Analogs
In the vast landscape of C1 building blocks available for organic synthesis, formamides play a crucial role as versatile reagents for formylation, aminomethylation, and carbonylation reactions. While N,N-dimethylformamide (DMF) and N-methylformamide (NMF) are extensively studied and widely utilized in both academic and industrial research, a comprehensive review of the scientific literature reveals a significant information gap concerning the catalytic activation of a related yet distinct molecule: This compound (MDF) .
The Well-Established Catalytic Chemistry of DMF and Other Formamides
While information on MDF is scarce, the catalytic activation of DMF and other simple formamides is a rich and well-documented field. These compounds serve as valuable sources of various functional groups in a multitude of transformations, often mediated by transition metal catalysts or organocatalysts.
N,N-Dimethylformamide (DMF) as a Multipurpose Reagent
DMF is a remarkably versatile molecule, acting not only as a polar aprotic solvent but also as a reagent, catalyst, and stabilizer in numerous organic reactions.[1][2] Its catalytic activation unlocks several key synthetic pathways:
-
Source of Carbon Monoxide: In palladium-catalyzed reactions, DMF can decompose to provide a source of carbon monoxide (CO) for aminocarbonylation and other carbonylation reactions.[3] This in-situ generation of CO avoids the handling of toxic carbon monoxide gas.
-
Formylating Agent: The Vilsmeier-Haack reaction is a classic example where DMF, in the presence of an activating agent like phosphorus oxychloride, serves as a formylating agent for a wide range of substrates.[3]
-
Dimethylamino Group Source: Under certain catalytic conditions, DMF can serve as a source of the dimethylamino group.
-
C1 Building Block for Heterocycle Synthesis: DMF and its derivatives, such as dimethylformamide dimethyl acetal (DMF-DMA), are widely used in the synthesis of various heterocyclic compounds, including pyridines and other nitrogen-containing ring systems.[4][5]
The diagram below illustrates the multifaceted role of DMF in organic synthesis.
Figure 1. The diverse roles of N,N-dimethylformamide (DMF) in organic chemistry.
N-Methylformamide (NMF) in Synthesis
N-Methylformamide (NMF) is another important formamide derivative, though less commonly used than DMF.[6] It serves as a reagent in various organic syntheses, including amidation reactions.[7] The synthesis of NMF typically involves the reaction of methylamine with methyl formate.[6]
The Uncharted Territory of this compound (MDF)
In stark contrast to the wealth of information on DMF and NMF, the catalytic activation of this compound (MDF) remains an open field of investigation. A thorough search of the scientific literature did not yield specific protocols or detailed application notes for its use in catalytic organic synthesis.
The structure of MDF, with two formamido groups attached to a central methylene carbon, suggests potential as a unique C1 building block. Hypothetically, its catalytic activation could lead to novel synthetic transformations. For instance, it could potentially serve as a source of the CH(NHCHO) synthon or undergo controlled decomposition to release reactive intermediates. However, without experimental evidence and dedicated studies, these possibilities remain speculative.
The lack of literature could be attributed to several factors, including:
-
Synthetic Accessibility: The synthesis of MDF may be more complex or costly compared to DMF and NMF.
-
Stability and Reactivity: MDF might possess inherent instability or a reactivity profile that is not conducive to controlled catalytic transformations under typical conditions.
-
Limited Research Focus: The research community may have historically focused on the more readily available and versatile DMF and NMF, leaving the potential of MDF largely unexplored.
Future Outlook and a Call for Research
The current absence of information on the catalytic activation of this compound presents a clear opportunity for new research endeavors. A systematic investigation into the synthesis, stability, and reactivity of MDF is warranted. Exploring its coordination chemistry with various transition metals and its behavior under different catalytic conditions could unveil novel synthetic methodologies.
Such research could focus on:
-
Developing efficient and scalable syntheses of MDF.
-
Investigating the thermal and catalytic decomposition pathways of MDF.
-
Exploring the reactivity of MDF with various nucleophiles and electrophiles under catalytic conditions.
-
Evaluating the potential of MDF as a precursor for the synthesis of nitrogen-containing heterocycles, such as purines and pyrimidines, where formamide itself has shown utility.
Conclusion
While the initial aim was to provide a detailed guide on the catalytic activation of this compound, our comprehensive literature survey has revealed a significant knowledge gap in this specific area. The scientific community's understanding of MDF's reactivity and potential in catalysis is, at present, minimal. In contrast, the catalytic applications of N,N-dimethylformamide and N-methylformamide are well-established and diverse.
This document serves to highlight this disparity and to encourage the scientific community to explore the untapped potential of this compound as a C1 building block in organic synthesis. Future research in this area could open up new avenues for the construction of complex organic molecules and contribute valuable knowledge to the field of catalysis.
References
Due to the lack of specific literature on the catalytic activation of this compound, a conventional reference list for protocols and applications cannot be provided. The following references pertain to the related formamides discussed in this document.
- N,N-Dimethylformamide. Wikipedia. [Link]
- The Role of N-Methylformamide in Modern Organic Synthesis.
- N-Methylformamide. Wikipedia. [Link]
- Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis.
- Selective Vapor-Phase Formation of Dimethylformamide via Oxidative Coupling of Methanol and Dimethylamine over Bimetallic C
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. [Link]
- Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxyl
- Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]
- N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transform
- Applications of DMF as a Reagent in Organic Synthesis.
- Dimethylformamide. Wikipedia. [Link]
- Dimethylformamide (DMF) - Common Organic Chemistry.
- Catalytic reaction of methyl formate with amines to formamides.
- Decomposition of formamide assisted by microwaves, a tool for synthesis of nitrogen-containing heterocycles.
- Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements.
- The transamidation of amines with DMF.
- US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine.
- Reactions of Amines.
- Chemistry of Amides. Chem LibreTexts. [Link]
- Condensation reaction of formaldehyde and methyl formate catalyzed by a composite catalyst system.
- Formation of Amides From Esters. Master Organic Chemistry. [Link]
- Bis(dimethylamino)methane. Wikipedia. [Link]
- Reduction of Amides to Amines. Master Organic Chemistry. [Link]
- US4558157A - Synthesis of dimethylformamide.
- Bis[bis(2-methylphenyl)phosphanyl]methane.
- US3726924A - Method for the preparation of tris (dimethylamino) methane.
- Synthesis of Bis(4-methylphenylsulfonimidoyl)methane - The First 'Free' Geminal Bis(sulfoximine).
- Bis(p-(dimethylamino)phenyl)methane. PubChem. [Link]
- Condensation reactions with methyl phenyliminomalon
Sources
- 1. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Formylation Reactions Utilizing N,N-Dimethylformamide (DMF)
Welcome to the technical support center for optimizing formylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using N,N-Dimethylformamide (DMF) as a solvent, reagent, or formylating agent precursor. While DMF is a versatile and widely used chemical, its reactivity can lead to complex reaction pathways and undesirable side products.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and enhance the efficiency and yield of your formylation reactions.
Our approach is rooted in a deep understanding of reaction mechanisms, providing not just solutions but the scientific reasoning behind them. We will explore the nuances of catalyst selection, reaction conditions, and purification strategies to build a robust, self-validating experimental design.
Frequently Asked Questions (FAQs)
Here we address common questions and misconceptions regarding the use of DMF in formylation reactions.
Q1: Why is my formylation reaction yield low when using DMF?
A1: Low yields in DMF-mediated formylation reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, sub-optimal temperature, or inadequate activation of the DMF.
-
Side Reactions: DMF can participate in or promote various side reactions, such as methylation, di-formylation, or polymerization, which consume the starting material and reduce the yield of the desired product.[5][6]
-
Reagent Degradation: DMF can decompose near its boiling point or in the presence of strong acids or bases, reducing its effectiveness.[2] Impurities in technical-grade DMF, such as dimethylamine, can also interfere with the reaction.[2]
-
Substrate Reactivity: Electron-deficient or sterically hindered substrates may react sluggishly, requiring more forcing conditions that can also promote side reactions.[6][7]
-
Moisture Sensitivity: The Vilsmeier reagent, often formed in situ from DMF and an activating agent like POCl₃ or SOCl₂, is highly sensitive to moisture. The presence of water can quench the reagent and halt the reaction.
Q2: I'm observing unexpected byproducts. What are the common side reactions with DMF?
A2: Besides the desired formylation, DMF can be involved in several competing reactions:
-
Methylation: Under certain conditions, particularly with substrates containing acidic protons (e.g., carboxylic acids, phenols), DMF can act as a methylating agent.[5]
-
Di-formylation: If the substrate has multiple reactive sites, di-formylation can occur, especially with an excess of the formylating agent.[6][7]
-
Polymerization/Resin Formation: Phenolic substrates are particularly prone to forming resins under the acidic conditions of some formylation reactions, like the Duff reaction.[6]
-
Hydrolysis: The active formylating species (e.g., Vilsmeier reagent) can be hydrolyzed by trace amounts of water, leading to inactive byproducts.
Q3: How can I increase the selectivity for mono-formylation over di-formylation?
A3: To favor mono-formylation, you can employ several strategies:
-
Control Stoichiometry: Carefully adjust the molar ratio of the formylating agent to the substrate. Reducing the equivalents of the activating agent (e.g., POCl₃) or DMF can significantly improve selectivity for the mono-formylated product.[6]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of the mono- and di-formylated products and stop the reaction when the concentration of the desired product is at its maximum.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically controlled mono-formylated product over the thermodynamically more stable di-formylated product.
Q4: Can I use DMF as a direct formylating agent without an activator?
A4: Yes, under specific conditions, DMF can act as a formyl source without a traditional Vilsmeier activator. This often requires higher temperatures and may be facilitated by a catalyst. For example, the N-formylation of amines can be achieved by heating the amine in DMF, sometimes with a promoter like methyl benzoate under microwave irradiation.[8] However, for C-formylation of aromatic compounds, an activating agent is typically necessary to generate a sufficiently electrophilic species.[2]
Troubleshooting Guide: Low Yields
This section provides a structured approach to diagnosing and resolving low-yield issues in your formylation reactions.
Problem 1: Reaction Stalls or Proceeds Very Slowly
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Activation of DMF | The Vilsmeier reagent or other active formylating species may not be forming efficiently. Solution: 1) Ensure the activating agent (e.g., POCl₃, oxalyl chloride) is fresh and of high purity. 2) Consider using a more reactive activating agent. 3) Optimize the temperature for the formation of the Vilsmeier reagent, which is often done at low temperatures (e.g., 0 °C) before adding the substrate.[7] |
| Low Substrate Reactivity | Electron-deficient or sterically hindered substrates are less nucleophilic and react slower. Solution: 1) Increase the reaction temperature. 2) Use a larger excess of the formylating reagent. 3) Consider alternative, more potent formylation methods if optimization is unsuccessful.[6] |
| Presence of Moisture | Water will quench the highly reactive Vilsmeier reagent. Solution: 1) Use anhydrous DMF and solvents. 2) Dry all glassware thoroughly before use. 3) Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Solution: 1) Gradually increase the reaction temperature while monitoring for the formation of side products. 2) Perform small-scale trials at different temperatures to determine the optimal condition.[5] |
Problem 2: Complex Mixture of Products and Low Purity
| Potential Cause | Troubleshooting Steps & Explanation |
| Side Reactions Dominate | The reaction conditions may be too harsh, favoring side reactions like polymerization or multiple formylations. Solution: 1) Lower the reaction temperature.[6] 2) Reduce the reaction time. 3) Carefully control the stoichiometry of the reagents.[6] 4) Analyze the byproducts to understand the competing reaction pathways and adjust the conditions accordingly. |
| DMF Degradation | High temperatures can cause DMF to decompose into dimethylamine and carbon monoxide. Solution: If high temperatures are required, conduct the reaction under reduced pressure to allow for distillation at a lower temperature.[2] |
| Impure Starting Materials | Impurities in the substrate or DMF can lead to a complex reaction mixture. Solution: 1) Purify the starting materials before use. 2) Use high-purity, anhydrous DMF. Technical-grade DMF can be purified by sparging with an inert gas or sonicating under reduced pressure to remove dimethylamine.[2] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low-yield issues in DMF-mediated formylation reactions.
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
This protocol outlines a standard procedure for the formylation of an activated aromatic substrate, such as an aniline or a phenol derivative.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Electron-rich aromatic substrate
-
Anhydrous reaction solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Sodium acetate solution (for work-up)
-
Ice bath
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (3-5 equivalents) and cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a solid or a viscous oil indicates the Vilsmeier reagent has formed.[7]
-
-
Formylation Reaction:
-
Dissolve the aromatic substrate (1 equivalent) in anhydrous DMF or another suitable anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature or heat to the desired temperature (e.g., 40-80 °C), depending on the substrate's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.
-
Stir the mixture vigorously until the hydrolysis is complete and the product precipitates or separates.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Post-Reaction Removal of DMF
DMF's high boiling point (153 °C) can make its removal challenging. Here are effective methods for its removal post-reaction.
| Method | Procedure & Explanation |
| Aqueous Extraction | DMF is highly soluble in water. Procedure: 1) Dilute the reaction mixture with an organic solvent in which your product is soluble but DMF has low solubility (e.g., ethyl acetate, diethyl ether). 2) Wash the organic layer multiple times (3-5 times) with cold water or brine. This will partition the DMF into the aqueous layer. 3) Dry the organic layer and concentrate. |
| Azeotropic Distillation | Toluene forms an azeotrope with DMF, facilitating its removal at a lower temperature. Procedure: 1) Concentrate the reaction mixture to remove most of the volatile solvents. 2) Add toluene to the residue. 3) Evaporate the mixture on a rotary evaporator. Repeat the addition and evaporation of toluene 2-3 times to ensure complete removal of DMF. |
| High-Vacuum Evaporation | For thermally stable products, direct evaporation under high vacuum can be effective. Procedure: Use a high-vacuum pump connected to a rotary evaporator with a high-temperature water bath (e.g., 70-80 °C) to remove the DMF. |
Visualizing the Vilsmeier-Haack Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack reaction, a cornerstone of DMF-mediated formylation.
Caption: The three main stages of the Vilsmeier-Haack formylation.
By understanding the underlying chemistry and systematically troubleshooting potential issues, you can significantly improve the yield and purity of your DMF-mediated formylation reactions. This guide provides a framework for optimizing your experimental setup and achieving more consistent and successful results.
References
- Azizi, N., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 29886-29913.
- Pruett, R. L., & Union Carbide Corp. (1985). U.S. Patent No. 4,558,157. Washington, DC: U.S. Patent and Trademark Office.
- Maliszewskyj, R. J., et al. (2004). U.S. Patent No. 6,723,877. Washington, DC: U.S. Patent and Trademark Office.
- Bunkan, A. J. C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 17(10), 6972-6986.
- Kamei, T., et al. (2019). N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations. Accounts of Chemical Research, 52(12), 3449-3460.
- Wikipedia. (n.d.). Dimethylformamide.
- Bunkan, A. J. C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions. KITopen.
- Nash, C. P., et al. (2024). Selective Vapor-Phase Formation of Dimethylformamide via Oxidative Coupling of Methanol and Dimethylamine over Bimetallic Catalyst. Catalysis Science & Technology.
- Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1936.
- ResearchGate. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of the Korean Chemical Society, 31(5), 1424-1426.
- Jeon, M., & Yang, J. (2010). Formylation of primary and secondary amines using DMF with methyl benzoate. Bulletin of the Korean Chemical Society, 31(5), 1424-1426.
- ResearchGate. (2015). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?.
- Reddy, P. G., & Kumar, S. (2006). Formylation of Amines. Organic Preparations and Procedures International, 38(6), 541-572.
- Asahi Kasei Corp. (1998). Japan Patent No. 3002885B2.
- Patah, A., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. International Journal of Materials, Mechanics and Manufacturing, 2(1), 1-5.
- ResearchGate. (n.d.). Solvent optimization for a Michael addition.
- Pastoriza-Santos, I., & Liz-Marzán, L. M. (2020). N,N-Dimethylformamide as a Reaction Medium for Metal Nanoparticle Synthesis. In Colloidal Synthesis of Plasmonic Nanometals. Jenny Stanford Publishing.
- chemeurope.com. (n.d.). Dimethylformamide.
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- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Formamide - Wikipedia [en.wikipedia.org]
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Technical Support Center: A Guide to N,N-Dimethylformamide (DMF) in Synthetic Chemistry
A Note on Nomenclature: This guide focuses on N,N-Dimethylformamide (DMF), a widely used polar aprotic solvent and reagent. The initial query for "Methylenediformamide" did not yield substantial specific results for a compound with that exact name being in common use for the applications described. It is possible this was a reference to N,N'-methylenebis(formamide) or a related compound. However, given the context of its applications in drug development and research, and the common challenges faced, this guide addresses the frequently encountered issues with the similarly named and structured N,N-Dimethylformamide.
Introduction for the Senior Application Scientist
Welcome to the technical support center for N,N-Dimethylformamide (DMF). As a seasoned professional in chemical synthesis and drug development, you are undoubtedly familiar with DMF's versatility as a solvent and reagent. Its high dielectric constant and aprotic nature make it an excellent medium for a variety of transformations, including SN2 reactions and peptide couplings.[1] However, its utility is not without challenges. The presence of impurities, its propensity to degrade under certain conditions, and its participation in side reactions can lead to unexpected outcomes, reduced yields, and purification difficulties.
This guide is structured to provide you with direct, actionable insights into the common problems encountered when using DMF. We will delve into the causality behind these issues and offer field-proven troubleshooting strategies and protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
My reaction is giving low yields and I suspect the quality of my DMF. What are the common impurities and how do they affect my reaction?
Answer:
Commercial DMF, even in high grades, can contain several impurities that can interfere with sensitive reactions. The most common impurities are:
-
Water: DMF is hygroscopic and readily absorbs moisture from the atmosphere.[2] Water can act as a nucleophile in many reactions, hydrolyzing starting materials or intermediates. In peptide synthesis, for example, water can lead to the hydrolysis of activated esters.
-
Dimethylamine (HCON(CH3)2): This is a primary degradation product of DMF.[1] As a base, dimethylamine can neutralize acidic catalysts or promote unwanted side reactions, such as epimerization in chiral compounds. Its presence is often indicated by a faint fishy odor.[1]
-
Formic Acid: Another product of DMF hydrolysis.[1] The presence of formic acid can create an acidic microenvironment, which can be detrimental to acid-sensitive functional groups and can catalyze the decomposition of other reagents.
Troubleshooting Flowchart: Diagnosing DMF Quality Issues
Caption: Troubleshooting workflow for identifying DMF impurities.
I am observing N-formylation of my amine substrate as a side product. Why is this happening and how can I prevent it?
Answer:
N-formylation is a common side reaction when primary or secondary amines are heated in DMF, especially at elevated temperatures.[3] DMF can act as a formylating agent, transferring its formyl group to the amine. This process can be catalyzed by trace acidic or basic impurities.
Mechanism of N-Formylation by DMF: While the exact mechanism can vary, a plausible pathway involves the activation of the DMF carbonyl group, followed by nucleophilic attack by the amine.
Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | The rate of N-formylation is highly temperature-dependent. If your primary reaction allows, reducing the temperature can significantly suppress this side reaction. |
| Use an Alternative Solvent | If N-formylation is persistent, consider switching to a different aprotic polar solvent such as DMSO, DMAc, or NMP, provided they are compatible with your reaction chemistry. |
| Purify the DMF | Ensure your DMF is free from acidic or basic impurities that can catalyze the formylation reaction by using freshly purified solvent.[4] |
| Alternative Formylation Method | If formylation is the desired reaction, using a dedicated formylating agent like formic acid or acetic formic anhydride will provide better control and higher yields.[5] |
My reaction mixture is darkening and I suspect decomposition of the DMF. What causes this and is it affecting my reaction?
Answer:
DMF can decompose, especially at elevated temperatures or in the presence of strong acids or bases.[1] Near its boiling point (153 °C), it can undergo decarbonylation to produce dimethylamine and carbon monoxide.[1] The formation of colored byproducts is often a sign of decomposition.
Decomposition Pathway of DMF:
Caption: Thermal decomposition of DMF.
These decomposition products can be detrimental to your reaction. Dimethylamine is basic and can interfere with pH-sensitive reactions, while carbon monoxide can potentially interact with metal catalysts.
Troubleshooting and Prevention:
-
Distillation under Reduced Pressure: If you need to heat your reaction to high temperatures, it is advisable to perform the reaction under reduced pressure to lower the boiling point of the reaction mixture and minimize thermal decomposition of the DMF.[1]
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition pathways.
-
Avoid Strong Acids and Bases: If your reaction conditions permit, avoid using strong acids and bases which can catalyze the hydrolysis and decomposition of DMF.
Experimental Protocols
Protocol 1: Purification of DMF for Sensitive Applications
This protocol is designed to remove water, dimethylamine, and formic acid from commercial DMF.
Materials:
-
Commercial grade DMF
-
Anhydrous calcium sulfate (CaSO4) or magnesium sulfate (MgSO4)
-
Linde type 4A molecular sieves
-
Distillation apparatus with a vacuum source
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Pre-drying: To a round-bottom flask, add commercial DMF and 5-10% (w/v) of anhydrous CaSO4 or MgSO4. Stir the mixture at room temperature for 24 hours.[4]
-
Filtration: Filter the DMF to remove the drying agent.
-
Distillation:
-
Transfer the pre-dried DMF to a clean, dry distillation flask.
-
Add a few boiling chips or a magnetic stir bar.
-
Set up the apparatus for vacuum distillation.
-
Distill the DMF under reduced pressure (e.g., 15-20 mmHg).[4] Collect the fraction that boils at the appropriate temperature for the given pressure.
-
-
Storage: Store the purified DMF over activated 4A molecular sieves in a tightly sealed container under an inert atmosphere.[4]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the distillation in a well-ventilated fume hood.
-
Be aware that DMF is a suspected carcinogen and can be absorbed through the skin.[2]
References
- ProductInformation - Sigma-Aldrich. (n.d.).
- PubChem. (n.d.). Dimethylformamide.
- Google Patents. (n.d.). US3558702A - Method for purifying dimethylformamide recovered from acrylonitrile polymerization processes in the commercial production of polyacrylonitrile fibers and yarns.
- Mohammadi, Z., & Gholinejad, M. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 8(52), 29635–29663.
- IARC. (1999). Dimethylformamide. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France: IARC.
- Wikipedia. (n.d.). Dimethylformamide.
- ResearchGate. (n.d.). Some reactions of DMF‐DMA reagent with methylene groups.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Taillefer, M., & Evano, G. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
- Schär, H. P., Holzmann, W., & Gmünder, M. R. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European journal of biochemistry, 158(3), 469–475.
- Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE.
- LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF).
- Google Patents. (n.d.). JP3002885B2 - Recovery and purification of dimethylformamide.
- Scribd. (n.d.). Dimethylformamide: Purification, Tests For Purity and Physical Properlies.
- Wikipedia. (n.d.). N-Methylformamide.
- Jeon, M., & Yang, J. (2010). Formylation of primary and secondary amines using DMF with methyl benzoate. Tetrahedron Letters, 51(48), 6296-6298.
- Pelletier, J. C., Khan, A., & Tang, Z. (2002). A tandem three-phase reaction for preparing secondary amines with minimal side products. Organic letters, 4(26), 4611–4613.
- Dick, G. R., & Gellman, S. H. (2012). Formylation of Amines. Organic letters, 14(12), 3252–3255.
- ResearchGate. (n.d.). Catalytic reaction of methyl formate with amines to formamides.
- Google Patents. (n.d.). US4906777A - Synthesis of ethylidene bis-formamide using formic acid.
- ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions.
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- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature and Reaction Time for the Synthesis of N,N'-Methylenediformamide
Prepared by: Gemini, Senior Application Scientist
Introduction: The synthesis of N,N'-Methylenebis(formamide), also known as methylenediformamide, is a process of significant interest for researchers developing crosslinking agents, resins, and specialized polymers. The molecule consists of a methylene bridge linking two formamide groups (CHO-NH-CH₂-NH-CHO). The most direct synthetic route involves the condensation reaction between formamide and formaldehyde. While theoretically straightforward, achieving high yield and purity requires precise control over key reaction parameters, primarily temperature and reaction time.
This guide provides a comprehensive technical support framework for researchers and chemical development professionals. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions. Please note that detailed kinetic and optimization studies for this specific molecule are not abundantly available in published literature. Therefore, this guide synthesizes direct information where possible with established chemical principles from analogous reactions, such as the condensation of formaldehyde with other amides and amines, to provide a robust and scientifically grounded troubleshooting manual.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is N,N'-Methylenebis(formamide) and what are its potential applications?
N,N'-Methylenebis(formamide) is an organic compound with the chemical formula C₃H₆N₂O₂[1]. It possesses two reactive N-H protons and can act as a formaldehyde donor under certain conditions. Its structure makes it a valuable candidate as a crosslinking agent for polymers containing hydroxyl or amide groups, such as cellulose, polyamides, and urea-based resins. It may also serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Q2: What is the primary synthetic route for N,N'-Methylenebis(formamide)?
The most common and direct method is the condensation reaction of two equivalents of formamide with one equivalent of formaldehyde[1][2]. This reaction is typically catalyzed by either an acid or a base. The choice of catalyst has a significant impact on the reaction rate and the profile of byproducts.
Q3: What is the underlying mechanism for the reaction between formamide and formaldehyde?
The reaction proceeds via a nucleophilic addition-condensation mechanism. The key steps are:
-
Activation of Formaldehyde: In the presence of a catalyst (acid or base), the carbonyl carbon of formaldehyde is activated, making it more electrophilic.
-
Nucleophilic Attack: The nitrogen atom of formamide acts as a nucleophile, attacking the activated formaldehyde to form a N-(hydroxymethyl)formamide intermediate.
-
Condensation: This intermediate can then react with a second molecule of formamide. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water), which is then displaced by the second formamide molecule to form the methylene bridge.
Q4: What are the critical safety precautions for this synthesis?
-
Formaldehyde: Formaldehyde is toxic, a probable human carcinogen, and a respiratory irritant. All manipulations should be performed in a well-ventilated fume hood[3]. Aqueous formaldehyde solutions (formalin) often contain methanol as a stabilizer, which is also toxic and flammable[4].
-
Formamide: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The reaction can be exothermic. Reagents should be mixed slowly with adequate cooling and temperature monitoring to prevent a runaway reaction.
Part 2: Troubleshooting Guide for Optimizing Temperature & Reaction Time
This section addresses specific issues encountered during the synthesis, focusing on how temperature and reaction time are the primary levers for optimization.
Issue 1: Low or No Product Yield
Q: My reaction yield is extremely low. How do I troubleshoot this based on temperature and time?
A low yield is typically a result of an incomplete reaction or degradation of reactants/products. The relationship between temperature and time is critical and must be balanced.
-
Cause A: Temperature is Too Low. The reaction rate may be too slow for a practical synthesis. If you observe a large amount of unreacted starting materials after the expected reaction period, the temperature is likely insufficient to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to find the minimum temperature at which the reaction proceeds at a reasonable rate.
-
-
Cause B: Temperature is Too High. N,N'-Methylenebis(formamide), like many N-acylaminal compounds, can be thermally unstable. Excessive heat can cause decomposition back to the starting materials or lead to side reactions. Furthermore, formaldehyde is known to undergo the Cannizzaro reaction (disproportionation to formic acid and methanol) under basic conditions at elevated temperatures.
-
Solution: If you suspect thermal degradation (e.g., darkening of the reaction mixture, gas evolution), reduce the reaction temperature. Employ controlled heating using an oil bath and ensure accurate temperature monitoring.
-
-
Cause C: Reaction Time is Too Short. The reaction may simply not have had enough time to reach completion.
-
Solution: Extend the reaction time and take aliquots at regular intervals to determine the point at which the concentration of the product plateaus.
-
-
Cause D: Reaction Time is Too Long. Prolonged reaction times, even at moderate temperatures, can lead to the formation of stable byproducts or polymers, which effectively removes reactants from the desired reaction pathway.
-
Solution: Establish the optimal reaction time through kinetic monitoring. Once the peak product concentration is reached, proceed with workup to prevent subsequent degradation or side reactions.
-
Issue 2: Significant Impurity and Byproduct Formation
Q: My final product is contaminated with several impurities. How do temperature and time contribute to this, and what are the likely byproducts?
Impurity formation is a common challenge, directly influenced by reaction conditions.
-
Likely Byproducts:
-
N-(hydroxymethyl)formamide: The intermediate of the reaction. Its presence indicates an incomplete reaction.
-
Paraformaldehyde/Trioxane: Polymers of formaldehyde. Formation is favored if the formaldehyde solution is old, stored improperly, or if reaction conditions (e.g., pH, temperature) promote polymerization[5].
-
Hexamethylenetetramine (Hexamine): This can form if a source of ammonia is present. Formamide can hydrolyze under harsh conditions (high temperature, strong acid/base) to produce ammonia, which rapidly reacts with formaldehyde to form the very stable hexamine cage structure[3][6][7].
-
-
Impact of High Temperature:
-
Promotes the decomposition of formamide, potentially generating ammonia and leading to hexamine formation.
-
Accelerates the polymerization of formaldehyde.
-
Can lead to the formation of complex, tar-like condensation products.
-
-
Impact of Extended Reaction Time:
-
Increases the probability of side reactions, allowing thermodynamically stable but kinetically slower-forming byproducts (like hexamine) to accumulate.
-
-
Troubleshooting Strategy:
-
Use Fresh Reagents: Use high-purity formamide and freshly prepared or opened formaldehyde solutions.
-
Optimize Temperature: Aim for the lowest possible temperature that allows for a complete reaction within a reasonable timeframe (e.g., 40-70 °C, based on analogous reactions)[8].
-
Control Stoichiometry: Ensure a slight excess of formamide to formaldehyde (e.g., 2.1:1 molar ratio) to ensure all formaldehyde is consumed and to minimize self-polymerization.
-
Part 3: Experimental Protocols & Data
Protocol: Synthesis of N,N'-Methylenebis(formamide)
Disclaimer: This is an illustrative protocol based on established chemical principles. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add formamide (2.1 equivalents). Place the flask in an ice/water bath to cool to 5-10 °C.
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 15 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or NMR to check for the disappearance of starting materials.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or require concentration under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or water).
Table 1: Illustrative Data for Optimizing Synthesis
| Run | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 25 | 8 | 35 | >95 | Incomplete reaction; significant starting material remains. |
| 2 | 55 | 1 | 60 | >95 | Incomplete reaction. |
| 3 | 55 | 3 | 85 | 92 | Good yield, minor impurities observed. (Optimal Target) |
| 4 | 55 | 8 | 78 | 80 | Yield decreased, byproduct formation increased. |
| 5 | 80 | 2 | 70 | 75 | Significant byproduct formation and slight color change. |
Part 4: Visual Guides (Graphviz)
Diagram 1: Plausible Reaction Pathway
Caption: Reaction pathway for the synthesis of N,N'-Methylenebis(formamide).
Diagram 2: Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low yield or purity issues.
References
- Chempedia.Purification of N,N-Dimethylformamide (DMF).
- National Center for Biotechnology Information.Formylation of Amines.
- Wikipedia.Eschweiler–Clarke reaction.
- SciSpace.The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.
- Europe PubMed Central.Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3.
- PrepChem.com.Synthesis of N-methylformamide.
- Google Patents.Method for preparation of N-methyl formamide.
- Wikipedia.Ammonia.
- ResearchGate.Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.
- Google Patents.Dimethyl formamide purification.
- Coating Additives.N N Dimethylformamide (DMF) Solvent.
- National Center for Biotechnology Information.Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide.
- Ataman Kimya.N,N-DIMETHYLFORMAMIDE.
- Wikipedia.N-Methylformamide.
- ResearchGate.How to distill N,N- Dimethyl Formamide DMF?
- Erowid.Preparation of N-methylformamide.
- NIST.N,N'-Methylenebis(formamide).
- National Center for Biotechnology Information.Formamide, N,N'-methylenebis-.
- ResearchGate.Reaction kinetics of the formation of hexamethylenetetramine.
- Google Patents.Preparation method of N-N'-methylene diacrylamide.
- Pediaa.com.Difference Between Formamide and Formaldehyde.
- Josef Meissner GmbH & Co. KG.Formaldehyde & Derivatives.
- Beilstein Journals.Formaldehyde surrogates in multicomponent reactions.
Sources
- 1. N,N'-Methylenebis(formamide) [webbook.nist.gov]
- 2. Formamide, N,N'-methylenebis- | C3H6N2O2 | CID 81339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formaldehyde & Derivatives - Josef Meissner GmbH & Co. KG [josefmeissner.com]
- 4. differencebetween.com [differencebetween.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101462979A - Preparation method of N-N'-methylene diacrylamide - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Formamide-Mediated Reactions
A Note to Our Researchers: The term "Methylenediformamide" is not a standard reagent in common synthetic chemistry. It is highly probable that this refers to N,N-Dimethylformamide (DMF) , a widely used polar aprotic solvent and reagent, particularly in reactions like the Vilsmeier-Haack formylation. This guide will focus on purification techniques for products derived from reactions involving DMF and related formamides. Should you be working with a different reagent, please consult its specific material safety data sheet (MSDS) and relevant literature for handling and purification.
I. Frequently Asked Questions (FAQs)
Q1: My reaction was conducted in DMF. What are the common impurities I should expect?
A1: When DMF is used as a solvent or reagent, several common impurities can be present in your crude product mixture.[1][2][3] Identifying these is the first step toward effective purification.
-
Residual DMF: Due to its high boiling point (153 °C), DMF is often difficult to remove completely by rotary evaporation alone.[3][4]
-
Dimethylamine: DMF can decompose, especially at elevated temperatures or in the presence of strong acids or bases, to form dimethylamine.[1][5] This can give your product a characteristic "fishy" odor.
-
Formic Acid: Hydrolysis of DMF can also produce formic acid.[2][5]
-
Byproducts from Vilsmeier-Haack Reactions: If you've performed a Vilsmeier-Haack reaction, you may have unreacted starting materials, the Vilsmeier reagent itself, or other reaction-specific byproducts.[6][7][8]
-
Water: DMF is hygroscopic and can introduce water into your reaction.
Q2: I am struggling to crystallize my polar, amide-containing product. What can I do?
A2: Crystallization of polar compounds, especially amides which can form strong hydrogen bonds, can be challenging.[9][10] Here are several troubleshooting steps:
-
Solvent Selection is Key: Finding the right solvent system is crucial. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold.[11]
-
Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.[11][14]
-
Seeding: Introduce a tiny crystal of the pure product into the supersaturated solution.[11][14]
-
Reduce Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[14]
-
-
Address "Oiling Out": If your product separates as an oil instead of a solid, this often means the solution is too supersaturated or cooled too quickly.[11][12]
Q3: My compound seems to be streaking on the silica gel TLC plate. How can I get clean separation for column chromatography?
A3: Streaking on a TLC plate is a common issue with polar compounds like amides and indicates strong interaction with the stationary phase (silica gel).[15][16] To improve separation for column chromatography:
-
Modify the Mobile Phase:
-
Increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[15]
-
Add a small amount of a more polar solvent like methanol to your eluent.
-
For basic compounds, adding a small amount of triethylamine (~0.1-1%) can help to reduce tailing.
-
-
Consider a Different Stationary Phase:
-
Reversed-phase silica (C18): For very polar compounds, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/methanol or water/acetonitrile), can be very effective.[15]
-
Alumina (basic or neutral): For compounds that are sensitive to the acidic nature of silica gel, alumina can be a good alternative.
-
Ion-exchange chromatography: If your product has an ionizable group, this technique can provide excellent separation.[15]
-
II. Troubleshooting Guides
Guide 1: Removing Residual DMF from the Product
Problem: A high-boiling point solvent like DMF remains in the product even after rotary evaporation.
| Symptom | Probable Cause | Solution |
| Oily product; characteristic DMF smell. | Incomplete removal due to high boiling point. | High-Vacuum Distillation/Drying: Use a high-vacuum pump (Schlenk line) to remove the last traces of DMF. Gentle heating can aid this process, but be cautious of product stability.[17] |
| Product is water-soluble. | DMF is also water-soluble. | Aqueous Workup/Extraction: If your product is not water-soluble, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash repeatedly with water or brine to pull the DMF into the aqueous layer. |
| Product is an acid or base. | Can form a salt with DMF impurities. | Acid/Base Wash: Perform an appropriate acid or base wash during the workup to remove basic (dimethylamine) or acidic (formic acid) impurities. |
| Product is stable at high temperatures. | N/A | Bulb-to-Bulb (Kugelrohr) Distillation: For small quantities of thermally stable, high-boiling point liquids, this can be an effective purification method. |
| Product co-distills with other solvents. | Azeotrope formation. | Azeotropic Removal: While less common for DMF, adding a solvent like toluene and repeatedly evaporating can sometimes help remove residual high-boiling solvents.[18] |
Guide 2: Optimizing Crystallization of Polar Amides
Problem: Difficulty in obtaining solid, crystalline material from a crude reaction mixture containing a polar amide product.
Caption: Workflow for troubleshooting crystallization.
III. Experimental Protocols
Protocol 1: General Aqueous Workup for DMF Removal
This protocol is suitable for products that are soluble in common organic solvents and insoluble in water.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use a volume that is approximately 10-20 times the volume of the crude material.
-
First Water Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.
-
Separation: Allow the layers to separate completely. Drain the aqueous layer (bottom layer for dichloromethane, top layer for ethyl acetate).
-
Repeat Washes: Repeat the water wash (steps 2-4) at least 2-3 more times to effectively remove the majority of the DMF. A final wash with brine (saturated NaCl solution) can help to break up emulsions and remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the DMF-free crude product, which can then be further purified.
Protocol 2: Flash Column Chromatography for Polar Amides
This protocol outlines a general approach to purifying polar amides using silica gel chromatography.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system.
-
Start with a moderately polar system (e.g., 70:30 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Aim for an Rf value of ~0.3 for your target compound.
-
If streaking occurs, try adding 1-5% methanol to the eluent system.
-
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a different, volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15]
-
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
IV. References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How can I remove formamide azeotropically? (2015). ResearchGate. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]
-
Dimethylformamide. (n.d.). Wikipedia. Retrieved from [Link]
-
Bunkan, A. J. C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions. Physical Chemistry Chemical Physics, 17(10), 7046-7059. Retrieved from [Link]
-
Method for eliminating formamide from polymerizates containing n-vinyl formamide units. (n.d.). Google Patents. Retrieved from
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
-
Process for recovering dimethyl formyl amide from waste water. (n.d.). Google Patents. Retrieved from
-
Concentrating RNA from formamide solution? (2023). ResearchGate. Retrieved from [Link]
-
Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
System for removing formic acid generated during dimethylformamide recovering process. (n.d.). Google Patents. Retrieved from
-
I having problem in getting crystal. Can anyone please help me out with this? (2024). ResearchGate. Retrieved from [Link]
-
Dimethylformamide. (1999). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
-
Dimethylformamide. (2014). YouTube. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
How do I make a crystal of highly polar compounds? (2015). ResearchGate. Retrieved from [Link]
-
Tackling Common Challenges in Chromatography. (2023). Chrom Tech, Inc. Retrieved from [Link]
-
Dimethylformamide. (n.d.). chemeurope.com. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Dimethylformamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Sources
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dimethylformamide [chemeurope.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotage.com [biotage.com]
- 16. chromtech.com [chromtech.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methylenediformamide in Acidic and Basic Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methylenediformamide (MDF). This guide is designed for researchers, scientists, and drug development professionals who utilize MDF in their work. Understanding the chemical stability of this reagent is paramount for experimental success, reproducibility, and the prevention of unforeseen side reactions.
Part 1: Frequently Asked Questions - The Chemistry of MDF Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What is the primary degradation pathway for this compound (MDF) in experimental conditions?
The primary and most significant degradation pathway for MDF is hydrolysis . Like all amides, the formamide groups in MDF are susceptible to cleavage by water. This reaction is significantly accelerated in the presence of acids or bases, which act as catalysts.[1][2] Under neutral pH and ambient temperature, the hydrolysis of a simple amide like formamide is extremely slow, with a half-life estimated at nearly 200 years.[3][4] However, under the acidic or basic conditions often employed in synthesis or purification, the rate of degradation can increase by several orders of magnitude.[1][3]
Q2: What are the expected degradation products of MDF in aqueous media?
The hydrolysis of this compound is expected to occur in a stepwise manner. The central methylene bridge is susceptible to cleavage, leading to the formation of formaldehyde and two molecules of formamide . The resulting formamide molecules can then undergo further hydrolysis to produce formic acid and ammonia .
The presence of these degradation products can have profound, often detrimental, effects on experimental outcomes. Formic acid will lower the pH of the medium, potentially altering reaction kinetics or the stability of other components.[1] Formaldehyde is a reactive electrophile capable of engaging in numerous side reactions, while the generation of ammonia can introduce unwanted basicity and nucleophilic side reactions.
Caption: Proposed two-stage hydrolysis pathway of this compound.
Q3: How does the mechanism of acid-catalyzed hydrolysis proceed for the formamide moiety?
Under acidic conditions, the hydrolysis mechanism involves the activation of the carbonyl group by protonation, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by water.[2][5]
The process unfolds in several key steps:
-
Protonation: The carbonyl oxygen of the formamide group is reversibly protonated by an acid (e.g., H₃O⁺). This step is crucial as it makes the carbonyl carbon significantly more electrophilic.[2]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[2][6]
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the nitrogen into a better leaving group (as ammonia or an amine, which are weak bases, rather than the strongly basic amide anion).[2]
-
C-N Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the carbon-nitrogen bond. This releases the amine (in this case, ammonia) and the protonated carboxylic acid (formic acid).[2][7]
Caption: Key steps in the base-catalyzed hydrolysis of a formamide group.
Part 2: Troubleshooting Guide - Identifying and Addressing Degradation
This section provides practical advice for identifying MDF degradation and troubleshooting related experimental issues.
Q1: My MDF-containing solution has developed a low pH and a faint ammonia-like smell. What is happening?
These are classic signs of MDF hydrolysis. The degradation of the formamide moieties produces formic acid, which lowers the solution's pH, and ammonia, which imparts a characteristic odor. [1]The presence of these impurities indicates that the integrity of your MDF has been compromised. Continuing to use this reagent without purification is highly discouraged, as the acidic environment and reactive byproducts can lead to failed experiments or the formation of unintended artifacts.
Q2: I am observing unexpected side-products or poor yields in my reaction. Could MDF instability be the cause?
Absolutely. If MDF is used as a solvent or reagent, its degradation products can actively participate in your reaction.
-
Formic Acid: Can act as an unwanted acid catalyst or a reducing agent.
-
Ammonia: A potent nucleophile that can compete with your desired reactants.
-
Formaldehyde: A highly reactive electrophile known to participate in a wide range of reactions, including Mannich-type reactions and reactions with amines to form imines or aminals.
If you are experiencing reproducibility issues, it is essential to perform a quality check on your MDF stock.
Q3: How can I quickly assess the quality of my this compound stock?
A quick quality control check can save significant time and resources. For high-purity applications, MDF should be a clear, colorless liquid with a neutral pH.
| Parameter | Specification | Indication of Degradation |
| Purity | ≥99% | Lower purity may indicate contaminants or degradation. |
| Appearance | Clear, colorless liquid | A yellow tint can indicate the presence of impurities or degradation products. |
| Odor | Odorless | A fishy or ammonia-like smell indicates the presence of amine byproducts. [8] |
| pH (of a 10% aqueous solution) | 6.5 - 7.5 | A pH below 6.5 strongly suggests the presence of formic acid. [1] |
| Conductivity | < 100 µS/cm | Increased conductivity points to the presence of ionic impurities like formate and ammonium ions. [1] |
Part 3: Protocols for Stability Management
This section provides detailed protocols for assessing, monitoring, and mitigating MDF degradation.
Protocol 1: Quality Control (QC) Assessment of this compound
Objective: To determine if a stock of MDF is suitable for use in a sensitive experiment.
Materials:
-
MDF sample
-
High-purity deionized water
-
Calibrated pH meter
-
Calibrated conductivity meter
-
Glassware (volumetric flask, beaker)
Methodology:
-
Prepare a 10% (v/v) Aqueous Solution: In a 50 mL volumetric flask, add 5.0 mL of the MDF sample. Dilute to the mark with high-purity deionized water and mix thoroughly.
-
pH Measurement: Transfer a portion of the solution to a clean beaker. Submerge the calibrated pH electrode in the solution and record the reading once it stabilizes. A pH outside the 6.5-7.5 range indicates degradation. [1]3. Conductivity Measurement: Using a separate portion of the solution, submerge the calibrated conductivity probe and record the reading. High conductivity suggests the presence of ionic degradation products. [1]4. Visual and Olfactory Inspection: Note the color of the neat MDF. It should be colorless. Carefully waft the vapors from the stock bottle opening towards your nose. Any smell of ammonia is a sign of degradation. [1]
Protocol 2: Deionization of Degraded this compound
Objective: To remove acidic and ionic degradation products from an MDF stock. This protocol is adapted from established methods for deionizing formamide. [1] Causality: Mixed-bed ion-exchange resins contain both cation (H⁺ form) and anion (OH⁻ form) exchange sites. They effectively remove ionic impurities like ammonium (NH₄⁺) and formate (HCOO⁻) by exchanging them for H⁺ and OH⁻, which combine to form water.
Materials:
-
Degraded MDF
-
Mixed-bed ion-exchange resin (e.g., Amberlite MB-20, Bio-Rad AG 501-X8)
-
Stir plate and magnetic stir bar
-
Glass beaker or flask
-
Filter funnel and filter paper (or a filtration apparatus)
Methodology:
-
Resin Addition: For every 100 mL of MDF, add 5 grams of mixed-bed ion-exchange resin to a clean, dry glass container.
-
Stirring: Stir the mixture gently at room temperature for 1-2 hours. CAUTION: Avoid vigorous stirring that could physically break the resin beads, making them difficult to filter out.
-
Settling: Turn off the stirrer and allow the resin beads to settle for 15-20 minutes.
-
Filtration: Carefully decant or filter the MDF to separate it from the resin beads. For highly sensitive applications, use a vacuum filtration setup with a fine-porosity filter.
-
Post-Treatment QC: Re-run the QC assessment from Protocol 1 to confirm that the pH and conductivity are within acceptable limits.
-
Storage: Store the purified MDF under an inert atmosphere (e.g., argon) at -20°C in small, single-use aliquots. [9][10]
Workflow: Assessing and Managing MDF Stability
Caption: Decision workflow for managing this compound stability.
References
- Brown, R.S., Bennet, A.J., Slebocka-Tilk, H., & Jodhan, A. (2002). Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Ingenta Connect.
- Slater, A.G., et al. (2015). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. ResearchGate.
- Content, S., et al. (2010). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- Soto, J., et al. (2004). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. PubMed.
- Soto, J., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Chemical Physics.
- Slebocka-Tilk, H., et al. (2002). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate.
- Fu, Y., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. ACS Publications.
- Bolton, P.D. & Wilson, M. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate.
- De Wolfe, R.H. (1976). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. ResearchGate.
- Ataman Kimya. DIMETHYLFORMAMIDE (DMF). Ataman Kimya.
- Professor Dave Explains (2023). Amides Explained: Preparation, Hydrolysis and Reduction. YouTube.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Pakamorė, I. & Forgan, R.S. (2024). Computation-Guided Exploration of The Reaction Parameter Space of N,N-Dimethylformamide Hydrolysis. ChemRxiv.
- Obal, P., et al. (2012). Formamide decomposition over zeolites as a model reaction for biomass valorization. Green Chemistry.
- Wikipedia. Dimethylformamide. Wikipedia.
- Thulasi, K. (2016). Does anyone know the method for colorimetric estimation of formamide? ResearchGate.
- CN113092621B - Method for the detection of formamide content in products. Google Patents.
- Giraud, F., et al. (2011). Hydrolysis and Complexation of N,N-Dimethylformamide in New Nanostructurated Titanium Oxide Hybrid Organic-Inorganic Sols and Gel. ResearchGate.
- Akbari, J., et al. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC.
- Nguyen, T.L., et al. (2011). Theoretical Study of Formamide Decomposition Pathways. ResearchGate.
- PubChem. N-Methylformamide. PubChem.
- Bunkan, A.J.C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. RSC Publishing.
- Dooley, S., et al. (2008). Mechanistic Study of the Gas-Phase Decomposition of Methyl Formate. ResearchGate.
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- 3. Aspects of the hydrolysis of formamide: revisitation of the water...: Ingenta Connect [ingentaconnect.com]
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Technical Support Center: Managing Exothermic Reactions with Methylenediformamide
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is based on general principles of chemical safety and data available for structurally related compounds. Specific thermal stability and reactivity data for Methylenediformamide (N,N'-methylenebis(formamide)) is limited in publicly available literature. Therefore, it is imperative that users conduct their own risk assessments and reaction calorimetry studies before performing any reaction on a significant scale. This guide supplements, but does not replace, institutional safety protocols and the professional judgment of a qualified chemist.
Introduction
This compound, a molecule containing two formamide groups linked by a methylene bridge, presents unique challenges in reaction management due to the potential for exothermic events. Like other formamides, its decomposition or participation in uncontrolled reactions can lead to rapid temperature and pressure increases. This technical support center provides a comprehensive guide to understanding and mitigating these risks through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data for this compound is scarce, we can infer its primary hazards from its structure and data on related compounds like formamide and N,N-dimethylformamide (DMF). The primary hazards include:
-
Thermal Instability: Formamides can decompose exothermically at elevated temperatures. This decomposition can be catalyzed by acids, bases, or other impurities.
-
Exothermic Reactions: The formamide functional groups can participate in highly exothermic reactions, such as hydrolyses, amidations, or reactions with strong oxidizing and reducing agents.
-
Health Hazards: Based on aggregated GHS information, this compound is known to cause serious eye irritation and may cause skin irritation and allergic skin reactions.[1] Inhalation of vapors of related formamides can be toxic.[2]
Q2: At what temperature does this compound decompose?
A2: There is no readily available experimental data specifying the decomposition temperature of this compound. However, related compounds like DMF are known to decompose at temperatures above 350°C, a process that can be accelerated by contaminants.[3][4] It is crucial to perform thermal stability testing, such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), on your specific reaction mixture to determine the onset of decomposition under your experimental conditions.
Q3: How can I predict the exothermicity of my reaction involving this compound?
A3: The most reliable method for quantifying the heat of reaction is through reaction calorimetry .[5] A reaction calorimeter can measure the heat flow of a reaction in real-time, providing critical data such as:
-
Heat of reaction (ΔHr)
-
Heat release rate
-
Adiabatic temperature rise (ΔTad)
-
Maximum Temperature of the Synthesis Reaction (MTSR)[6]
This data is essential for safe scale-up by ensuring that the heat generated by the reaction can be effectively removed by the cooling system of the reactor.[7][8][9]
Q4: What are the critical process parameters to monitor when using this compound in a potentially exothermic reaction?
A4: Continuous monitoring of the following parameters is critical:
-
Temperature: Both the reaction mixture and the cooling jacket temperature should be closely monitored.
-
Addition Rate: The rate of addition of any reactant should be carefully controlled, as this directly influences the rate of heat generation.
-
Agitation: Proper agitation is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Pressure: A sudden increase in pressure can indicate gas evolution from the reaction or boiling of the solvent, signaling a potential loss of control.
Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to identifying and mitigating common issues encountered during reactions with this compound.
Issue 1: Unexpectedly Rapid Temperature Increase
-
Observation: The temperature of the reaction mixture rises significantly faster than anticipated, exceeding the setpoint of the cooling system.
-
Potential Causes:
-
Incorrect Reagent Stoichiometry or Concentration: An excess of a limiting reagent or a higher concentration than intended can lead to a faster reaction rate.
-
Addition Rate Too High: The rate of heat generation is exceeding the heat removal capacity of the reactor.[7]
-
Loss of Cooling: Failure of the cooling system (e.g., chiller malfunction, loss of coolant flow).
-
Accumulation of Unreacted Reagent: If the reaction has an induction period, the reactant may accumulate before the reaction begins, leading to a sudden and large exotherm.[5][6]
-
-
Immediate Actions:
-
Stop All Reagent Addition Immediately.
-
Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.
-
Increase Agitation: If safe to do so, increase the stirrer speed to improve heat transfer to the reactor walls.
-
Prepare for Emergency Quenching: Have a pre-determined and tested quenching agent readily available.
-
Issue 2: Localized Boiling or Fuming
-
Observation: Bubbling or fuming is observed in a specific area of the reaction mixture, even though the bulk temperature is below the solvent's boiling point.
-
Potential Causes:
-
Poor Mixing: Inadequate agitation is leading to the formation of a hot spot where the local temperature is much higher than the measured bulk temperature.
-
Highly Concentrated Reagent Addition: Adding a reagent neat or in a concentrated stream can cause a localized, rapid reaction.
-
-
Immediate Actions:
-
Stop Reagent Addition.
-
Increase Agitation Rate: This is the most critical step to break up the hot spot.
-
Dilute the Reagent Stream: If possible, dilute the reagent being added before resuming the addition at a slower rate.
-
Issue 3: Sudden Pressure Increase
-
Observation: A rapid and unexpected increase in the reactor pressure.
-
Potential Causes:
-
Gas Evolution: The reaction is producing a gaseous byproduct at a high rate.
-
Solvent Boiling: The temperature in the reactor has exceeded the boiling point of the solvent.
-
Decomposition: A secondary decomposition reaction has been initiated, which is often accompanied by gas generation.
-
-
Immediate Actions:
-
Follow all steps for a rapid temperature increase.
-
Vent the Reactor Safely: If the pressure approaches the vessel's safety limit, vent the reactor to a scrubber or a safe exhaust location. This should only be performed by trained personnel.
-
Experimental Protocols
Protocol 1: Small-Scale Safety Testing
Before any new process involving this compound is performed on a large scale, a small-scale safety study is essential.
-
Reactant and Solvent Characterization:
-
Micro-Scale Reaction:
-
Conduct the reaction on a very small scale (e.g., 1-5 mmol) in a test tube or small flask with magnetic stirring.
-
Use a thermometer or thermocouple to monitor the temperature continuously.
-
Add the limiting reagent dropwise and observe the temperature response after each drop.
-
Note any gas evolution, color changes, or other signs of reaction.
-
Protocol 2: Emergency Quenching
A pre-planned and tested quenching procedure is a critical safety measure.
-
Quenching Agent Selection:
-
The quenching agent must be able to stop the reaction quickly and safely.
-
It should be chemically compatible with the reaction mixture and not produce any hazardous byproducts.
-
The quenching process itself can be exothermic, so the quencher should be added in a controlled manner with adequate cooling.
-
-
Quenching Procedure:
-
Have a sufficient quantity of the quenching agent cooled and ready for immediate use.
-
If a runaway reaction is detected, add the quenching agent to the reaction vessel as quickly as is safe.
-
Continue to monitor the temperature and pressure of the reactor until the reaction has been brought under control.
-
Visualization of Workflows and Logical Relationships
Decision Tree for Managing an Exothermic Event
Caption: Decision tree for managing an unexpected exothermic event.
Workflow for Safe Scale-Up of Reactions
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Technical Support Center: Improving Regioselectivity in Formylation with Methylenediformamide
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing formylation reactions using Methylenediformamide (MDF). Our goal is to equip you with the scientific principles and practical steps needed to overcome challenges related to regioselectivity and reaction efficiency.
Introduction to Formylation with this compound (MDF)
Formylation, the introduction of a formyl group (–CHO) onto a substrate, is a cornerstone of organic synthesis, providing key aldehyde intermediates. While classic methods like the Vilsmeier-Haack and Duff reactions are well-documented, the use of this compound (MDF), also known as di(formamido)methane, represents a less common but potentially valuable approach.
MDF can be envisioned as a stable, solid precursor to reactive formylating species. Its reactivity is likely unlocked upon activation, typically with an acid catalyst, to generate an electrophile analogous to the Vilsmeier reagent. Understanding and controlling this activation is paramount to achieving high regioselectivity. This guide is built on the foundational principles of electrophilic aromatic substitution, drawing parallels from well-studied formylation reactions to provide robust troubleshooting strategies for your experiments with MDF.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during formylation with MDF. The solutions are presented in a question-and-answer format to directly resolve common experimental challenges.
Q1: What is the likely mechanism of formylation using MDF, and how does it relate to regioselectivity?
Answer: While literature specifically detailing the MDF formylation mechanism is sparse, we can propose a logical pathway based on its structure and the principles of related reactions like the Vilsmeier-Haack reaction.[1][2]
MDF itself is not sufficiently electrophilic to react with most aromatic systems. It requires activation, typically by a Lewis acid or a strong protic acid. The proposed mechanism involves two key stages:
-
Generation of the Electrophile: The reaction is initiated by the coordination of a Lewis acid (e.g., POCl₃, TiCl₄, or even a strong acid) to one of the carbonyl oxygens of MDF. This activation facilitates the cleavage of a C-N bond, generating a highly reactive N-formyliminium ion. This species is the primary electrophile responsible for the formylation.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (e.g., a phenol, indole, or pyrrole) attacks the electrophilic carbon of the iminium ion.[3] This step is the regioselectivity-determining step. The position of the attack is governed by the electronic and steric properties of the substrate. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.
Regioselectivity is dictated by which position on the aromatic ring is most nucleophilic and sterically accessible to the incoming electrophile.[4]
Caption: Proposed mechanism for MDF formylation.
Q2: My formylation reaction is producing a mixture of regioisomers (e.g., ortho vs. para on a phenol, or C2 vs. C3 on an indole). How can I improve selectivity?
Answer: Poor regioselectivity is the most common challenge in electrophilic aromatic substitution. The outcome is a delicate balance between electronic effects, steric hindrance, and reaction conditions. Here’s how to troubleshoot and steer the reaction towards your desired isomer.[5][6]
Strategies to Improve Regioselectivity:
-
Leverage Steric Hindrance:
-
For Para-Selectivity (on substituted benzenes): The para position is less sterically hindered than the ortho position. If your activating group is bulky (e.g., tert-butyl, isopropyl), it will naturally disfavor ortho substitution.[5] You can also attempt to use a bulkier Lewis acid catalyst, which may create a larger, more sterically demanding electrophilic complex, further favoring the more accessible para position.
-
For Ortho-Selectivity (on phenols/anilines): Ortho-selectivity can often be promoted by chelation. Certain Lewis acids (like TiCl₄ or MgCl₂) can coordinate to both the hydroxyl/amino group and the formylating agent, delivering the electrophile directly to the ortho position.[7][8] Experimenting with different Lewis acids is crucial.
-
-
Control Reaction Temperature:
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often favors the thermodynamically more stable product, which is typically the para isomer due to reduced steric clash.[5] Conversely, a reaction run at a higher temperature might yield a product ratio that reflects the kinetic barriers to forming the ortho and para sigma complexes. If you are getting an undesired mixture, perform the reaction at 0 °C or even -20 °C and allow it to run for a longer period.
-
-
Modify the Solvent:
-
Solvent polarity can influence the transition state and the stability of intermediates. While less predictable, changing the solvent from a non-polar one (like dichloromethane, DCM) to a more polar one (like 1,2-dichloroethane, DCE) or vice-versa can sometimes alter the isomeric ratio.
-
Summary of Troubleshooting Parameters:
| Parameter | To Favor Ortho -Product (Chelation Control) | To Favor Para -Product (Steric/Thermodynamic Control) | Rationale |
| Lewis Acid | Use chelating acids (e.g., MgCl₂, TiCl₄)[8] | Use non-chelating or bulky Lewis acids | Chelation directs the electrophile to the ortho position. |
| Temperature | Varies; often moderate temperatures | Low Temperature (e.g., -20 °C to 0 °C)[5] | Lower energy favors the more stable para product. |
| Substrate Group | Small activating group (-OH, -NH₂) | Bulky activating group (-OiPr, -NiPr₂) | Steric bulk blocks the ortho positions. |
| Solvent | Apolar solvents (e.g., DCM, Toluene) | Varies; experiment required | Can influence transition state stability. |
Q3: I am observing significant di-formylation of my substrate. How can I promote mono-formylation?
Answer: Di-formylation occurs when the aromatic ring is highly activated, and the mono-formylated product is still reactive enough to undergo a second substitution. This is common with substrates like phenols and pyrroles.[6]
Key Strategies to Prevent Di-formylation:
-
Control Stoichiometry: This is the most critical factor. Reduce the equivalents of MDF to 1.0-1.1 relative to your substrate. Avoid using a large excess of the formylating agent.
-
Slow Addition: Add the MDF solution (or the substrate solution) dropwise at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the formylating agent low, favoring the initial mono-formylation over the subsequent di-formylation of the product.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, making it easier to stop after the first formylation has occurred.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the mono- and di-formylated products. Quench the reaction as soon as the optimal amount of mono-formylated product has formed.
Caption: Troubleshooting workflow for over-formylation.
Q4: My reaction is very slow or is not proceeding at all. What are the possible causes?
Answer: Low or no reactivity usually points to three main issues: insufficient activation of the MDF, a deactivated substrate, or the presence of impurities.
-
Insufficient Electrophile Generation: MDF requires an activator. If you are not using a Lewis acid or are using one that is too weak, the electrophile may not be forming. Ensure your Lewis acid (e.g., POCl₃, TiCl₄, AlCl₃) is fresh and anhydrous. The amount of Lewis acid is also critical; you may need to increase the stoichiometry from catalytic to stoichiometric amounts.
-
Deactivated Substrate: Formylation is an electrophilic substitution and works best on electron-rich aromatic rings.[9][10] If your substrate has electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -C(O)R), it may be too deactivated to react under these conditions. More forcing conditions (higher temperature, stronger Lewis acid) may be required, but this can lead to side products.
-
Moisture Contamination: Many Lewis acids (like POCl₃ and TiCl₄) are extremely sensitive to moisture.[11] Water will quench the activator and halt the reaction. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Experimental Protocol: General Procedure for Optimizing Regioselective Formylation with MDF
This protocol provides a starting point for developing a regioselective formylation using MDF. It is designed to favor the thermodynamically controlled product (often the para isomer) and minimize side reactions.
Materials:
-
Electron-rich aromatic substrate (1.0 eq.)
-
This compound (MDF) (1.1 eq.)
-
Anhydrous Lewis Acid (e.g., TiCl₄, POCl₃) (1.2 - 2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (N₂ or Ar)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: Dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM in the main flask. In a separate flask, dissolve the this compound (1.1 eq.) in anhydrous DCM and load it into the dropping funnel.
-
Lewis Acid Addition: Cool the substrate solution to -10 °C using an appropriate cooling bath (e.g., ice/salt). Slowly add the anhydrous Lewis acid (e.g., TiCl₄, 1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir for 15-30 minutes at this temperature.
-
MDF Addition: Add the MDF solution from the dropping funnel to the reaction mixture dropwise over 30-60 minutes, maintaining the internal temperature at -10 °C.
-
Reaction Monitoring: Allow the reaction to stir at -10 °C. Monitor the progress by taking aliquots and analyzing them via TLC or LC-MS. Check for the consumption of starting material and the formation of the desired product. If the reaction is sluggish, allow it to warm slowly to 0 °C or room temperature over several hours.
-
Work-up and Quenching: Once the reaction has reached optimal conversion, cool it back to 0 °C. Quench the reaction by slowly and carefully pouring the mixture into a beaker of crushed ice and water with vigorous stirring.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to isolate the desired regioisomer.
References
- BenchChem Technical Support Team. (2025).
- Wikipedia. (n.d.).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Xue, J., Zhang, Y. S., Huan, Z., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
- Muzart, J. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(45), 25582–25613. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Dimethylformamide. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Hansen, T. V., & Skattebøl, L. (2012). ORTHO-FORMYLATION OF PHENOLS USING MAGNESIUM CHLORIDE AND TRIETHYLAMINE. Organic Syntheses, 89, 220. [Link]
- I.R.I.S. (n.d.).
- ResearchGate. (n.d.).
- Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction)
- ChemRxiv. (n.d.).
- Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
- Journal of the American Chemical Society. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Indian Journal of Chemistry. (n.d.).
- Wikipedia. (n.d.). Dimethylformamide.
- Molecules. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- The Journal of Organic Chemistry. (n.d.).
- Smith, W. E. (1972). Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid. The Journal of Organic Chemistry, 37(24), 3972–3973. [Link]
- Reddit. (2015). Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Advice/insight?.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Molecules. (n.d.).
- Chemistry LibreTexts. (2023). 15.
- Common Organic Chemistry. (n.d.).
- YouTube. (2022, January 16).
- TCI Chemicals. (n.d.).
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Troubleshooting guide for Methylenediformamide synthesis protocols
Technical Support Center: Formamide Synthesis Protocols
A Senior Application Scientist's Guide to Troubleshooting N-Methylformamide (NMF) Synthesis
Introduction
Welcome to the Technical Support Center for formamide synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of substituted formamides.
While the topic specified was "Methylenediformamide," our literature review indicates this is a less common compound, likely referring to N,N'-methylenediformamide or bis(formamido)methane. The synthesis principles and troubleshooting methodologies, however, are broadly applicable across the formamide class. This guide will focus on N-Methylformamide (NMF) , a widely used and well-documented secondary amide, as a representative model. The insights and protocols provided here are directly transferable to the synthesis of related compounds like N,N-Dimethylformamide (DMF) and can serve as a strong foundation for developing protocols for more complex structures.
N-Methylformamide (C₂H₅NO) is a highly polar organic compound valued as a specialized solvent and a key reagent in organic synthesis, particularly in the production of pharmaceuticals and pesticides.[1][2] Its synthesis, most commonly achieved by reacting methylamine with a formic acid derivative like methyl formate, appears straightforward but is prone to issues affecting yield and purity.[1][3] This guide provides in-depth, experience-driven solutions to common experimental challenges.
Safety First: Essential Handling & Precautions
Before beginning any synthesis, it is critical to recognize that the reagents and products involved are hazardous. A thorough review of the Safety Data Sheet (SDS) for each chemical is mandatory.
-
N-Methylformamide (NMF): NMF is hygroscopic and can decompose in acidic or alkaline solutions.[2] It is harmful if inhaled or absorbed through the skin and is a suspected reproductive toxin.
-
Methyl Formate: This reagent is extremely flammable, with a very low flash point (-26°F / -32°C).[4][5] Vapors are heavier than air and can form explosive mixtures.[5] It is also an eye and respiratory tract irritant.[5]
-
Methylamine (Anhydrous or Solution): Methylamine is flammable and corrosive. It can cause severe skin and eye irritation. Inhalation may lead to respiratory distress.
Core Safety Mandates:
-
Ventilation: All work must be conducted in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate gloves. Note that standard nitrile or latex gloves offer inadequate protection against solvents like DMF and related amides; consult glove manufacturer compatibility charts and consider double-gloving or using thicker, more resistant gloves.[6]
-
Ignition Sources: Strictly eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use non-sparking tools and grounded equipment.[7][8]
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring flammable liquids like methyl formate.[8]
-
Waste Disposal: Dispose of all chemical waste in properly labeled, sealed containers according to institutional and local regulations.[6]
Frequently Asked Questions (FAQs)
Q: What are the most common industrial methods for synthesizing N-Methylformamide (NMF)? A: The most prevalent methods involve the reaction of methylamine with a formic acid source. Key routes include:
-
Methyl Formate Method: Reaction of methylamine with methyl formate. This is a widely used laboratory and industrial method that produces NMF and methanol.[1]
-
Formic Acid Method: Direct reaction between methylamine and formic acid, which requires a dehydration step to drive the reaction to completion.[1][9]
-
Carbon Monoxide Method: Direct, high-pressure carbonylation of methylamine, often catalyzed by a methoxide base.[2]
Q: What are the critical reaction parameters to control for a successful synthesis? A: Success hinges on precise control over:
-
Stoichiometry: The molar ratio of reactants (e.g., methyl formate to methylamine) is crucial. An excess of one reagent may be used to drive the reaction to completion, but this can complicate purification. A common ratio is 1.02–1.15 equivalents of methyl formate to 1 equivalent of methylamine.[9]
-
Temperature: The reaction is exothermic. Proper temperature control is essential to prevent side reactions or excessive pressure buildup. Typical temperatures range from 20°C to 90°C depending on the specific protocol and pressure.[2][9]
-
Pressure: While some methods can be performed at atmospheric pressure, industrial processes often use elevated pressures (up to 2.53 MPa) to increase reaction rates and efficiency.[2][9]
-
Purity of Reagents: Water content in the reactants can lead to hydrolysis of the product, reducing yield. Use anhydrous reagents where possible.
Q: How can I monitor the reaction's progress effectively? A: The disappearance of starting materials and the appearance of the product can be monitored using standard analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is highly effective for tracking volatile components like methyl formate and NMF.[10] High-Performance Liquid Chromatography (HPLC) can also be used.[10][11] For real-time, qualitative assessment, Thin Layer Chromatography (TLC) may be applicable if appropriate staining methods are used.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis and purification of N-Methylformamide.
Category 1: Low or No Product Yield
Q: My reaction is extremely slow or appears to have stalled. What are the likely causes?
A: Several factors can impede reaction kinetics:
-
Insufficient Temperature: The amination reaction, while exothermic, may require initial heating to overcome the activation energy barrier, especially in less reactive systems. Ensure your reaction temperature is within the recommended range (e.g., 40-60°C).[9]
-
Catalyst Deactivation (if applicable): In catalyzed protocols (e.g., using sodium methoxide), the catalyst may be deactivated by moisture or acidic impurities in the starting materials. Ensure all reagents and glassware are thoroughly dried.
-
Poor Mixing: In heterogeneous mixtures or large-scale reactions, inefficient stirring can lead to poor mass transfer between reactants. Ensure your stirring is vigorous enough to maintain a homogeneous reaction environment.
-
Reagent Degradation: Methyl formate can hydrolyze over time if exposed to moisture, forming methanol and formic acid. Use fresh or properly stored reagents.
Q: My crude yield was promising, but I lost most of the product during vacuum distillation. Why?
A: Product loss during purification is a common and frustrating issue, often attributable to:
-
Thermal Decomposition: NMF and related formamides can decompose at elevated temperatures. DMF, for instance, begins to decompose near its boiling point into dimethylamine and carbon monoxide.[12] Distilling under a high vacuum allows for a significantly lower boiling temperature, minimizing this risk. Aim for the lowest possible distillation temperature.
-
Hydrolysis: The presence of acidic or basic impurities can catalyze the hydrolysis of NMF back to methylamine and formic acid, especially if water is present and heat is applied.[1][13] Ensure the crude product is neutralized and thoroughly dried with an appropriate agent (e.g., anhydrous MgSO₄) before distillation. Avoid strong bases like NaOH or KOH for drying, as they can catalyze decomposition even at room temperature.[14]
-
Incomplete Condensation: Ensure your condenser is supplied with a sufficiently cold coolant to efficiently condense the NMF vapor. A low coolant flow rate or high coolant temperature can result in product loss through the vacuum line.
Category 2: Product Purity & Contamination
Q: My final product is yellow or brown. What causes this discoloration and how can I fix it?
A: Discoloration is almost always a sign of impurities or degradation.
-
Cause: The most common cause is thermal decomposition during distillation, leading to the formation of trace amounts of polymeric or conjugated byproducts. Overheating or prolonged heating is a primary culprit.
-
Solution:
-
Improve Distillation: Use a higher vacuum to lower the boiling point. For particularly sensitive compounds, a short-path distillation apparatus can minimize the time the product spends at high temperatures.
-
Charcoal Treatment: If discoloration persists, you can try treating the distilled product with a small amount of activated charcoal, followed by filtration. This can adsorb colored impurities. Perform this on a small scale first to test for efficacy and potential product loss.
-
Q: My NMR/GC-MS analysis shows significant peaks for methylamine and formic acid. What went wrong?
A: The presence of these starting materials points directly to hydrolysis of the NMF product.
-
Cause: This occurs when the product is exposed to water, particularly under acidic or basic conditions.[13] This can happen during the workup if the quench is not properly neutralized, or if wet solvents are used.
-
Prevention:
-
Anhydrous Conditions: Use dry solvents and reagents. Dry glassware in an oven before use.
-
Neutral Workup: After quenching the reaction, ensure the pH of the aqueous layer is neutral before proceeding with extraction.
-
Proper Drying: Use an efficient drying agent like anhydrous magnesium sulfate or sodium sulfate on the organic extracts before solvent removal. For final product drying before distillation, molecular sieves (e.g., 4Å) are a good choice.[14]
-
Q: How can I be sure my NMF is free of residual water?
A: Water is a common and detrimental impurity.
-
Detection: The most accurate method for quantifying water content is Karl Fischer titration.[15]
-
Removal:
-
Drying Agents: Before distillation, dry the crude product with anhydrous MgSO₄ or Na₂SO₄. For rigorous drying, standing over molecular sieves or alumina is effective.[15]
-
Azeotropic Distillation: For larger scales, water can be removed by azeotropic distillation with a solvent like benzene or toluene, though this adds another solvent that must be removed.
-
Fractional Distillation: Careful fractional distillation under vacuum is the final and most effective step. Discard the first fraction, which may contain residual moisture and other low-boiling impurities.
-
Diagrams & Workflows
General Troubleshooting Workflow
A logical decision tree can streamline the troubleshooting process when an experiment yields unexpected results.
Caption: Troubleshooting Decision Tree for NMF Synthesis.
N-Methylformamide Synthesis Pathway and Side Reactions
Understanding the main reaction in the context of potential side reactions is key to maximizing purity and yield.
Caption: NMF Synthesis Pathway and Common Side Reactions.
Protocols and Data
Protocol 1: General Synthesis of N-Methylformamide
This protocol is a representative example based on the reaction of methylamine with methyl formate.[1][16]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the system is protected from atmospheric moisture with a drying tube.
-
Reagents: In the flask, place a solution of methylamine (1.0 eq) in a suitable solvent like anhydrous methanol or THF.
-
Addition: Cool the methylamine solution in an ice bath. Add methyl formate (1.1 eq) dropwise from the dropping funnel over 30-60 minutes. Maintain the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the solvent (methanol) and any unreacted starting materials.
-
The resulting crude oil is N-Methylformamide.
-
Protocol 2: Purification by Vacuum Distillation
-
Drying: Dry the crude NMF over anhydrous magnesium sulfate (MgSO₄), stir for 1-2 hours, and then filter to remove the drying agent.
-
Setup: Assemble a vacuum distillation apparatus. Use a short-path head if available. Ensure all joints are properly sealed.
-
Distillation: Heat the flask gently using an oil bath. Discard the initial low-boiling fraction. Collect the main fraction at the appropriate temperature and pressure (e.g., ~95-98°C at 20 mmHg).
-
Storage: Store the purified, colorless NMF in a tightly sealed amber bottle over molecular sieves to prevent moisture absorption.[3]
Data Tables
Table 1: Physicochemical Properties of N-Methylformamide
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 123-39-7 | [1] |
| Molecular Formula | C₂H₅NO | [1] |
| Molar Mass | 59.07 g/mol | - |
| Appearance | Colorless, viscous liquid | [2] |
| Density | 1.011 g/mL (at 25°C) | [2] |
| Melting Point | -3.8 °C | [2] |
| Boiling Point | 198-199 °C (at 760 mmHg) | [1][2] |
| Solubility | Miscible with water, alcohols |[1] |
Table 2: Typical Reaction Conditions for NMF Synthesis (Methyl Formate Route)
| Parameter | Condition | Rationale / Notes | Reference(s) |
|---|---|---|---|
| Reactant Ratio | 1.02–1.15 : 1 (Methyl Formate : Methylamine) | A slight excess of methyl formate drives the reaction towards completion. | [9] |
| Temperature | 20–60 °C | Balances reaction rate against potential side reactions. Exothermic reaction requires initial cooling. | [9] |
| Pressure | 0.1–0.6 MPa (Atmospheric is also viable) | Higher pressure increases reaction rate but requires specialized equipment. | [9] |
| Catalyst | None required (or base like NaOCH₃) | The reaction proceeds well without a catalyst. Base catalysis can accelerate it but may complicate workup. | [16] |
| Reaction Time | 12–24 hours | Varies with scale, temperature, and mixing efficiency. Monitor for completion. |[16] |
References
- EapearlChem. N-Methylformamide (NMF) - High-Purity Solvent.
- The Chemistry Behind N-Methylformamide: Properties and Synthesis. eapearlchem.com.
- Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390.
- Preparation of N-methylformamide. Erowid.
- Synthesis of N-methylformamide. PrepChem.com.
- Formamide. Wikipedia.
- 57 questions with answers in DIMETHYLFORMAMIDE | Science topic. ResearchGate.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Lyon (FR): International Agency for Research on Cancer.
- Akgün, B. et al. (2023). Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. Journal of the American Chemical Society.
- Formamide. LookChem.
- Formamide: Organic compound with unique properties. okchem.com. (2025-09-10).
- Method for preparation of N-methyl formamide. Google Patents. (CN1123273A).
- Synthesis of n,n-dimethylformamide. Sciencemadness Discussion Board. (2006-01-22).
- Preparation method of N, N-dimethylformamide. Google Patents. (CN112898174A).
- Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). University of Chicago.
- Understanding Dimethylformamide: A Comprehensive Guide to Applications and Benefits. stabilis-solutions.com. (2023-08-18).
- Method for the detection of formamide content in products. Google Patents. (CN113092621B).
- METHYL FORMATE FOR SYNTHESIS MSDS. Loba Chemie. (2015-04-09).
- Safety Data Sheet: Methyl formate. Chemos GmbH & Co.KG.
- ICSC 0664 - METHYL FORMATE. ilo.org.
- The formamide synthesis by a) the industrial thermochemical system and b) the proposed electrochemical system. ResearchGate.
- Pramanik, T. et al. (2024). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry.
- Methyl Formate: Cautionary Response Information. Scribd.
- Formamide synthesis. YouTube. (2022-02-17).
- An Efficient Method for the Synthesis of Bis(indolyl)methane Cata. Longdom Publishing.
- Bis-tris methane. Wikipedia.
- Langer, J. et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. Chemistry – A European Journal.
- Synthesis of Bis(4-methylphenylsulfonimidoyl)methane - The First 'Free' Geminal Bis(sulfoximine). ResearchGate. (2025-08-05).
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Technical Support Center: Managing the Impact of Moisture on Methylenediformamide (MDF) Reactivity
Welcome to the technical support center for Methylenediformamide (MDF). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the presence of moisture during experiments involving MDF. As a moisture-sensitive reagent, improper handling can lead to significant reductions in yield, formation of impurities, and reaction failures. This document provides in-depth troubleshooting advice and preventative best practices to ensure the success of your synthetic endeavors.
The Critical Role of Anhydrous Conditions
This compound, like other amides, is susceptible to hydrolysis, a reaction with water that breaks it down.[1][2][3][4][5] While this process is generally slow with neutral water, it is significantly accelerated by acidic or basic conditions.[1][2][3][4][5] The presence of even trace amounts of moisture can initiate a cascade of undesirable side reactions, compromising the integrity of your experiment.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using MDF in potentially non-anhydrous conditions.
Q1: My formylation reaction using MDF has a very low yield. Could moisture be the culprit?
A: Absolutely. This is one of the most common symptoms of moisture contamination.[6][7] Water can negatively impact your yield in several ways:
-
Reagent Degradation: MDF reacts with water to hydrolyze into formic acid and formaldehyde, among other products. This consumption of your starting material directly reduces the amount available for your desired transformation, leading to a lower yield.
-
Byproduct Interference: The hydrolysis byproducts are reactive themselves. Formic acid can alter the pH of the reaction, which may be detrimental to acid-sensitive substrates or catalysts. Formaldehyde can engage in unwanted side reactions, such as polymerization or reactions with your substrate, creating a complex mixture of impurities.[8]
-
Catalyst Deactivation: If your reaction utilizes a moisture-sensitive catalyst (e.g., certain Lewis acids or organometallics), water can deactivate it, effectively halting your reaction.
Q2: What are the specific byproducts of MDF hydrolysis, and how do they interfere with my reaction?
A: The hydrolysis of this compound is a multi-step process that ultimately cleaves the amide bonds.
The primary hydrolysis products are:
-
Formamide
-
Formaldehyde (HCHO)
-
Formic Acid (HCOOH)
These byproducts can interfere in the following ways:
-
Formaldehyde: Can react with amine nucleophiles, potentially leading to undesired N-methylation or the formation of imines. It is also prone to polymerization, which can complicate purification.
-
Formic Acid: As an acid, it can protonate basic substrates or catalysts, rendering them unreactive. It can also catalyze side reactions like esterification or decomposition of sensitive functional groups.
-
Formamide: While less reactive, its presence as an impurity complicates the purification of the desired product.
Caption: MDF hydrolysis pathway and its experimental impact.
Q3: I suspect my solvent contains water. How can I determine the water content?
A: Quantifying water content is crucial for troubleshooting and ensuring reproducibility. The gold standard method is Karl Fischer (KF) titration.[9][10][11]
-
Karl Fischer Titration: This is a highly accurate and sensitive method for determining trace amounts of water in organic solvents.[9] It is the recommended technique for quality control of anhydrous solvents.[9][10][11]
-
NMR Spectroscopy: Specialized 19F NMR-based methods can also be used for rapid and sensitive water determination in a variety of organic solvents.[12]
-
Commerical Test Strips: For a rapid, qualitative assessment, test strips that change color in the presence of water are available, though they lack the precision of KF titration.[13]
Q4: What is the maximum acceptable water content for a reaction involving MDF?
A: This is highly dependent on the specific reaction, substrate, and catalyst sensitivity. However, for most applications in pharmaceutical development where high purity and yield are critical, the water content in the reaction solvent should be as low as possible.
| Water Content (ppm) | Potential Impact on a Moisture-Sensitive Formylation |
| < 50 ppm | Ideal. Minimal impact on yield or purity expected. |
| 50 - 200 ppm | Caution. Minor yield reduction or impurity formation may be observed. |
| 200 - 500 ppm | High Risk. Significant decrease in yield and noticeable byproduct formation are likely. |
| > 500 ppm | Unacceptable. High probability of reaction failure or complex, difficult-to-purify mixtures. |
This table provides general guidance. The actual tolerance of your specific system must be determined empirically.
Best Practices for Handling and Storage
Proactive moisture exclusion is the most effective strategy for success.
Protocol: Drying and Handling of MDF and Solvents
-
Reagent and Solvent Preparation:
-
Use freshly opened bottles of high-purity, anhydrous grade MDF and solvents whenever possible.
-
If a solvent bottle has been opened previously, its water content should be verified by Karl Fischer titration.[9][10][11]
-
To dry solvents or MDF, use freshly activated 3Å or 4Å molecular sieves. Allow the solvent/reagent to stand over the sieves for at least 24 hours under an inert atmosphere (Nitrogen or Argon).
-
-
Glassware Preparation:
-
All glassware (reaction flasks, dropping funnels, condensers, etc.) and stir bars must be rigorously dried.
-
Method 1 (Oven Drying): Place glassware in an oven at >120 °C for at least 4 hours (overnight is preferred).
-
Method 2 (Flame Drying): Assemble the glassware, and while flushing with a gentle stream of inert gas, heat all surfaces with a heat gun or a soft flame until all adsorbed moisture has evaporated.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents.
-
-
Reaction Setup and Execution:
-
Assemble the dry glassware quickly while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Use a gas bubbler to monitor the gas flow.
-
Use rubber septa on all openings to maintain the inert atmosphere.
-
Transfer anhydrous MDF and other liquid reagents using dry syringes or cannulas.
-
Solid reagents should be dried in a vacuum oven and transferred in a glovebox or under a strong counterflow of inert gas.
-
Maintain the inert atmosphere throughout the entire course of the reaction.
-
Caption: Workflow for setting up an anhydrous reaction.
Q5: How should I store my bottle of this compound after opening it?
A: Proper storage is critical to maintaining the integrity of the reagent.
-
Inert Atmosphere: After first use, flush the headspace of the bottle with a dry, inert gas like Argon or Nitrogen before tightly resealing the cap.
-
Seal Tightly: Ensure the cap is securely fastened. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
Dry Location: Store the bottle in a desiccator or a dry cabinet away from sources of humidity.
-
Temperature: Store at the temperature recommended on the product's safety data sheet (SDS), typically room temperature.
By understanding the mechanisms of moisture-induced degradation and implementing rigorous anhydrous techniques, you can overcome the challenges associated with this compound and achieve reliable, reproducible results in your research and development efforts.
References
- BYJU'S. Types of Amide Hydrolysis. [Link]
- Clark, J. (2023). the hydrolysis of amides. Chemguide. [Link]
- LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
- LibreTexts. (2019). 20.4: Reactions of Amides. Chemistry LibreTexts. [Link]
- Phetwarat, N., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. [Link]
- Allen, A.
- Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters. [Link]
- Phetwarat, N., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. [Link]
- Mettler Toledo.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. [Link]
- ResearchGate. (1977). Chemistry of N,N'-Dimethylformamidine. 2.
- Sola, M., et al. (2006). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Physical Chemistry B. [Link]
- Shiri, M. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]
- University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. [Link]
- Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. [Link]
- Indian Institute of Science Education and Research Pune. (2019). Towards a Mechanism for the Hydrolysis of Dimethylformamide by the Enzyme Dimethylformamidase. [Link]
- Sola, M., et al. (2006). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Physical Chemistry. [Link]
- PubMed. (2022). Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models. [Link]
- Reddit. (2023). What are some common causes of low reaction yields?. [Link]
- Jebsen & Jessen Chemicals.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
- Wikipedia.
- Wikipedia. Dimethylformamide. [Link]
- RSC Publishing. (2020). Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene?. [Link]
- Liskon Biological. (2024). Applications of DMF-DMA in the pharmaceutical field. [Link]
- Atmospheric Chemistry and Physics. (2017).
- MDPI. (2020). Effect of Water and Formic Acid on ·OH + CH4 Reaction: An Ab Initio/DFT Study. [Link]
- National Center for Biotechnology Information. (1999). Dimethylformamide. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
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- 9. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mt.com [mt.com]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Catalyst Poisoning in Formamide-Mediated Reactions
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions mediated by N,N-Dimethylformamide (DMF) and related formamide solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalytic systems where formamides play a crucial role as a solvent, reagent, or stabilizer.
While the term "Methylenediformamide" (MDF) is not commonly used, the challenges associated with its structural relative, N,N-Dimethylformamide (DMF), are extensively documented. DMF is more than just an inert solvent; its unique properties mean it can also be a source of potent catalyst poisons through inherent impurities or in-situ degradation.[1] This guide provides in-depth, field-proven insights to diagnose, mitigate, and prevent catalyst deactivation, ensuring the integrity and success of your experiments.
Section 1: Understanding the Culprits: Sources of Catalyst Deactivation
Catalyst deactivation in the presence of DMF is rarely straightforward. It often stems from a combination of factors related to the solvent's purity and its behavior under reaction conditions. Understanding these root causes is the first step toward effective troubleshooting.
Inherent Impurities in DMF
Technical-grade DMF often contains impurities that are detrimental to sensitive transition-metal catalysts. Even high-purity grades can degrade during storage.
-
Dimethylamine (Me₂NH): A common degradation product of DMF, dimethylamine is a primary amine that can act as a strong ligand. It can coordinate to the active metal center, competing with your desired ligands or substrates and inhibiting the catalytic cycle.
-
Formic Acid (HCOOH): Formed from the hydrolysis of DMF, formic acid can alter the pH of the reaction and react with catalysts or bases, leading to the formation of inactive species.
-
Water (H₂O): The presence of water can be particularly harmful. It facilitates the hydrolysis of DMF to dimethylamine and formic acid. In many cross-coupling reactions, excess water can also lead to the hydrolysis of phosphine ligands to phosphine oxides or promote protodeboronation in Suzuki reactions, further complicating the catalytic environment.[2][3][4]
In Situ Degradation of DMF
Under thermal stress, DMF can decompose to generate carbon monoxide (CO) and dimethylamine. Carbon monoxide is a notorious poison for many late transition-metal catalysts, particularly palladium, rhodium, and ruthenium, as it binds strongly and irreversibly to the metal centers.
DMF as a Competing Ligand
The DMF molecule itself possesses a carbonyl oxygen and a nitrogen atom, both of which can coordinate to a metal center. This coordination, while often weak and reversible, can become significant at high concentrations or temperatures, potentially slowing down the reaction by preventing substrate binding. Studies have shown that DMF can exhibit a strong affinity for catalyst centers, effectively acting as an inhibitor.[5][6]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides direct answers to common experimental problems.
Q1: My reaction is sluggish, has a long induction period, or has stalled completely. What are the likely causes related to DMF?
A1: This is the most common symptom of catalyst poisoning. The root cause is likely one or more of the following:
-
Active Site Blocking: Impurities like dimethylamine or even DMF itself are occupying the catalytic sites, preventing your substrate from binding.
-
Change in Oxidation State: Impurities or degradation products may have reduced or oxidized your catalyst to an inactive state. For example, oxygen, often introduced with lower-grade solvents, can oxidize active Pd(0) to inactive Pd(II).[7]
-
Ligand Degradation: Water in the DMF may have hydrolyzed your phosphine ligands to less effective phosphine oxides.
Actionable Steps:
-
Analyze the Solvent: Test a new, unopened bottle of high-purity, anhydrous DMF. If the reaction proceeds, your old solvent has likely degraded.
-
Purify the DMF: If high-purity solvent is unavailable or if you suspect even it is compromised, purify your DMF using the protocol provided in Section 3.
-
Run a Control Experiment: Set up two reactions in parallel: one with your standard DMF and one with freshly purified or new anhydrous DMF. This is a self-validating method to confirm if the solvent is the issue.
Q2: My reaction mixture turned black, and a precipitate formed. What does this mean?
A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition, typically the formation of palladium black or other metal aggregates.[4] This indicates that the ligand stabilizing the metal center has been stripped away or degraded, causing the metal atoms to agglomerate into an inactive, bulk state.
Common Triggers Related to DMF:
-
High Temperatures: Can accelerate the decomposition of DMF into CO, which can displace stabilizing ligands.
-
Impurities: Certain impurities can react with and degrade the ligands, exposing the metal center.
-
Water Content: Can promote side reactions that lead to ligand degradation.
Prevention Strategies:
-
Lower the Temperature: If the reaction allows, reduce the temperature to minimize thermal decomposition of both the catalyst and DMF.
-
Use More Robust Ligands: Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) that form a more stable complex with the metal, making it more resistant to poisoning and agglomeration.[4]
-
Ensure Anhydrous Conditions: Use rigorously dried DMF and glassware to prevent water-driven decomposition pathways.
Q3: How can I definitively diagnose catalyst poisoning versus other potential reaction failures?
A3: A logical, step-wise approach is necessary to isolate the problem. The following workflow provides a structured method for diagnosis.
Section 3: Diagnostic & Mitigation Protocols
Protocol 1: Purification of N,N-Dimethylformamide (DMF)
This protocol describes a standard laboratory procedure to remove common catalyst-poisoning impurities.
Objective: To remove water, dimethylamine, and formic acid from DMF.
Materials:
-
Technical-grade DMF
-
Anhydrous potassium hydroxide (KOH) pellets or Barium Oxide (BaO)
-
Anhydrous calcium sulfate (Drierite) or molecular sieves (4 Å)
-
Distillation apparatus with a vacuum adapter
-
Inert gas (Nitrogen or Argon) source
Procedure:
-
Pre-treatment (Neutralization & Initial Drying):
-
To a round-bottom flask, add DMF and 10% (w/v) of anhydrous KOH pellets.
-
Stir the mixture overnight at room temperature. This will neutralize acidic impurities like formic acid and react with some water.
-
Safety Note: This step may generate some heat.
-
-
Decanting: Carefully decant the DMF away from the KOH sludge into a new, dry flask.
-
Fractional Distillation:
-
Set up the apparatus for distillation under reduced pressure. A vacuum is necessary to lower the boiling point of DMF (153 °C at atm) and prevent thermal decomposition.
-
Add a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle. Discard the initial fraction (first ~10% of the volume) which may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature (e.g., ~76 °C at ~50 mmHg).
-
-
Storage:
-
Store the purified DMF in a sealed bottle over activated 4 Å molecular sieves to keep it anhydrous.
-
The bottle should be sealed with a septum or under an inert gas atmosphere. Store in a cool, dark place.
-
Section 4: Data Summary & Visualization
Table 1: Common Impurities in DMF and Their Impact on Catalysis
| Impurity | Common Source | Poisoning Mechanism | Susceptible Catalysts |
| Water (H₂O) | Absorption from air; incomplete drying | Ligand hydrolysis (e.g., PPh₃ → Ph₃P=O); promotes substrate degradation (e.g., protodeboronation) | Palladium, Nickel, Rhodium |
| Dimethylamine (Me₂NH) | Hydrolysis/thermal decomposition of DMF | Competitive binding to the metal's active site, displacing substrates or ligands. | Palladium, Copper, Iridium |
| Formic Acid (HCOOH) | Hydrolysis of DMF | Neutralizes basic reagents/ligands; can form inactive metal formate complexes. | Catalysts requiring a basic medium |
| Carbon Monoxide (CO) | High-temperature decomposition of DMF | Strong, often irreversible coordination to the metal center, leading to complete deactivation. | Palladium, Rhodium, Ruthenium |
Visualizing the Pathways to Poisoning
The following diagram illustrates how seemingly benign DMF can become a source of multiple catalyst poisons.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: Are there any "safer" alternative polar aprotic solvents to DMF? Yes, several alternatives can be considered, though their suitability is reaction-dependent.
-
N,N-Dimethylacetamide (DMAc): Similar properties to DMF but is slightly less prone to hydrolysis.
-
N-Methyl-2-pyrrolidone (NMP): A common alternative with a higher boiling point and good stability.
-
Acetonitrile (MeCN): Can be a good choice, but its coordinating ability can sometimes inhibit catalysis.
-
Sulfolane: Very stable at high temperatures but can be difficult to remove. It is always recommended to screen alternative solvents for your specific reaction.
FAQ 2: How critical is degassing of DMF before use? Extremely critical.[4] Even if the DMF is anhydrous, it can contain significant amounts of dissolved oxygen. Oxygen is a potent poison for many low-valent transition metal catalysts, especially Pd(0) species, which are key intermediates in many cross-coupling reactions.[7] Always degas solvents by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles for the most sensitive reactions.
FAQ 3: Can a poisoned catalyst be regenerated in the reaction flask? For most laboratory-scale reactions, in-situ regeneration is impractical and often unsuccessful. The poisons are typically strongly bound, and the conditions required for removal would likely degrade the desired product. The most reliable and time-efficient strategy is to abandon the failed reaction, address the root cause of poisoning (e.g., purify the solvent), and start the reaction again with a fresh catalyst.[4]
References
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- Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45. [Link]
- Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
- Heriot-Watt Research Portal. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. [Link]
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Validation & Comparative
A Researcher's Guide to Formylating Agents: A Comparative Analysis of Dimethylformamide and Methylenediformamide
Introduction: The Formyl Group in Synthesis
The introduction of a formyl group (–CHO) is a cornerstone transformation in organic synthesis, providing a critical entry point for the construction of aldehydes. These aldehydes are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The choice of formylating agent is paramount, dictating reaction conditions, substrate scope, and overall efficiency. For decades, N,N-Dimethylformamide (DMF) has been the workhorse reagent for this purpose. However, growing concerns over its safety profile and the generation of stoichiometric waste have spurred interest in alternatives. This guide provides an in-depth comparison of the established benchmark, DMF, with the lesser-known N,N'-methylenediformamide (MDF), offering researchers the data and context needed to make informed decisions in their experimental designs.
The Benchmark Reagent: N,N-Dimethylformamide (DMF)
DMF is a polar aprotic solvent that is widely available and frequently used as a reactant to deliver a formyl group.[1][2][3][4] Its utility as a formylating agent is most prominently featured in the Vilsmeier-Haack reaction .
Mechanism of Action: The Vilsmeier-Haack Reaction
The formylation process with DMF does not occur directly. It requires activation by an acidic chloride, such as phosphoryl chloride (POCl₃), oxalyl chloride, or thionyl chloride, to generate a highly electrophilic species known as the Vilsmeier reagent (a chloroiminium salt).[1][5][6][7][8]
The general mechanism proceeds in three stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with the activating agent (e.g., POCl₃) to form the electrophilic chloroiminium ion.[5][7][8][9]
-
Electrophilic Attack: The Vilsmeier reagent is attacked by a nucleophilic substrate. For electron-rich arenes, this is an electrophilic aromatic substitution.[1][5][7] For amines, it is a nucleophilic attack by the nitrogen atom.[10]
-
Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to yield the final formylated product.[5][7][8]
Caption: The Vilsmeier-Haack reaction pathway using DMF and POCl₃.
Applications and Limitations
-
C-Formylation: DMF is highly effective for the formylation of electron-rich aromatic and heterocyclic compounds like pyrroles, furans, and activated benzenes.[1][5][7][8]
-
N-Formylation: It is widely used for the formylation of primary and secondary amines.[2][10][11][12][13] While the Vilsmeier reagent can be used, N-formylation can also be achieved under different conditions, sometimes requiring catalysts like methyl benzoate or cerium oxide to proceed efficiently, especially under milder, neutral conditions.[2][11][13][14]
-
O-Formylation: The formylation of alcohols and phenols is less common but can be achieved, typically requiring a combination of DMF and an activator like oxalyl chloride.[6]
The primary limitation of DMF-based formylation is the necessity for harsh activating agents and often elevated temperatures, along with the generation of stoichiometric byproducts that complicate purification.
The Obscure Alternative: N,N'-Methylenediformamide (MDF)
In contrast to DMF, N,N'-methylenediformamide (MDF), with the structure H(O)CN-CH₂-NHC(O)H, is not a commonly cited or utilized formylating agent in synthetic literature. Its structural nature as an aminal of formaldehyde and formamide suggests it could theoretically serve as a source for a formylating equivalent, potentially under milder, acid-catalyzed conditions. However, a comprehensive search of chemical literature reveals a significant lack of established, peer-reviewed protocols for its use in this capacity.
Potential Reactivity (Theoretical)
Theoretically, MDF could react via two pathways:
-
Decomposition: Under acidic or thermal conditions, it could decompose to release formaldehyde and formamide, which could then participate in a reaction akin to the Eschweiler-Clarke methylation, although this reaction typically uses formic acid as the reductant.[15][16][17]
-
Direct Transfer: It could act as a direct donor of a formyl or aminomethyl group to a nucleophile.
The lack of experimental data means its efficacy, substrate scope, and reaction mechanism remain speculative. This is a critical finding for any researcher considering its use; it is an uncharacterized reagent for this purpose.
Head-to-Head Comparison: Performance and Practicality
The following table summarizes the known characteristics of DMF against the theoretical and largely undocumented profile of MDF.
| Feature | N,N-Dimethylformamide (DMF) | N,N'-Methylenediformamide (MDF) |
| Common Role | Workhorse reagent for Vilsmeier-Haack formylation.[1][5] | Not established as a standard formylating agent. |
| Mechanism | Forms electrophilic Vilsmeier reagent with an activator.[7][8][18] | Unknown; theoretically could decompose or act as a direct donor. |
| Activator Required? | Yes (e.g., POCl₃, (COCl)₂, SOCl₂).[6][7] | Likely requires acid or thermal catalysis; not well-studied. |
| Substrate Scope | Broad: Electron-rich arenes, heterocycles, primary/secondary amines.[1][2][5] | Undocumented in peer-reviewed literature. |
| Reaction Conditions | Often requires heating and harsh, stoichiometric activators.[11][19] | Theoretical potential for milder conditions, but lacks data. |
| Byproducts | Stoichiometric inorganic or organic waste from the activator. | Unknown. |
| Literature Support | Extensive and well-documented for over 70 years.[3][4] | Extremely limited to non-existent for formylation reactions. |
Safety and Handling: A Critical Differentiator
A significant driver for seeking alternatives to DMF is its toxicity profile.
-
N,N-Dimethylformamide (DMF):
-
Toxicity: DMF is a potent liver toxin and is readily absorbed through the skin, inhalation, or ingestion.[20][21][22][23] Chronic exposure can lead to liver damage.[22]
-
Hazards: It is classified as a substance that may damage an unborn child and is a possible human carcinogen.[20][24][25] It is also a combustible liquid.[20][23]
-
Handling: Requires stringent engineering controls, such as handling in a chemical fume hood, and the use of appropriate personal protective equipment (PPE), including non-permeable gloves.[20]
-
-
N,N'-Methylenediformamide (MDF):
-
The toxicological profile of MDF is not well-established in readily accessible safety literature. This lack of data presents a significant and unacceptable risk for laboratory use without a thorough, substance-specific risk assessment. The unknown is often more dangerous than the known. Researchers should assume it is hazardous and handle it with extreme caution until proven otherwise.
-
Experimental Protocols: Practical Methodologies
Given the lack of established protocols for MDF, we present a standard Vilsmeier-Haack protocol using DMF and a common, milder, DMF-free alternative for comparison.
Protocol 1: N-Formylation of a Secondary Amine using the Vilsmeier Reagent (DMF)
This protocol is a representative example for the N-formylation of a diarylamine using a pre-formed Vilsmeier reagent.
Objective: To synthesize N,N-diphenylformamide from diphenylamine.
Materials:
-
Phosphorous oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diphenylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5.0 equiv.) and cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equiv.) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid indicates the Vilsmeier reagent has formed.
-
Formylation Reaction: Dissolve diphenylamine (1.0 equiv.) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Caution: Quenching is exothermic and releases gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N,N-diphenylformamide.
Caption: A generalized workflow for formylation and subsequent purification.
Protocol 2: Mild, DMF-Free N-Formylation using Formic Acid and CDMT
This protocol provides an alternative for researchers seeking to avoid DMF and harsh activators, using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to activate formic acid.
Objective: To synthesize N-benzylformamide from benzylamine.
Materials:
-
Benzylamine
-
Formic acid (≥95%)
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of benzylamine (1.0 equiv.) and formic acid (1.2 equiv.) in anhydrous DCM in a round-bottom flask, add N-methylmorpholine (NMM) (2.2 equiv.).
-
Add CDMT (1.1 equiv.) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography.
Conclusion and Expert Recommendations
This guide confirms that N,N-dimethylformamide remains the dominant and most versatile reagent for a wide range of formylation reactions, particularly the Vilsmeier-Haack reaction for C-formylation. Its extensive literature precedent and broad applicability make it an indispensable tool. However, its significant health risks and the requirement for harsh co-reagents cannot be overlooked.[21][22][24]
N,N'-methylenediformamide, in its current state, cannot be considered a viable alternative. The profound lack of safety data and established synthetic protocols renders its use a matter of pure research rather than a practical alternative. For scientists and drug development professionals, relying on uncharacterized reagents is an untenable risk.
Recommendation:
-
For C-formylation of electron-rich arenes , the DMF-based Vilsmeier-Haack reaction remains the gold standard, provided that stringent safety protocols are implemented.
-
For N-formylation , where milder conditions are often desired, researchers should look to well-documented, DMF-free alternatives. Methods employing formic acid with activators (like CDMT or carbodiimides), or other reagents like triethyl orthoformate, offer reliable and safer pathways to the desired formamides.
The search for green, safe, and efficient formylating agents is an active area of chemical research. While MDF does not currently fit this role, the principles guiding the search for its alternatives—namely, reducing toxicity and waste—should be at the forefront of modern process development.
References
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- YouTube. Eschweiler-Clarke Reaction.
- National Academies Press. LCSS: DIMETHYLFORMAMIDE.
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- United States Environmental Protection Agency. N,N-Dimethylformamide.
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A Comparative Analysis of Formamides for the Modern Laboratory: A Deep Dive into Methylenediformamide and its Congeners
For the discerning researcher, scientist, and drug development professional, the choice of solvent or reagent is a critical decision that can profoundly influence experimental outcomes. Among the myriad of available options, the formamide family of compounds holds a significant place due to their unique physicochemical properties. This guide provides an in-depth comparative analysis of Methylenediformamide (MDF) and its more common counterparts: Formamide, N-Methylformamide (NMF), and Dimethylformamide (DMF).
While Formamide, NMF, and DMF are well-characterized and widely utilized, this compound remains a less-explored entity. This guide will synthesize the available experimental data to provide a clear, objective comparison, empowering you to make informed decisions for your specific applications.
The Formamide Family: An Overview
Formamides are amides derived from formic acid. Their utility in the laboratory stems from their high dielectric constants, ability to dissolve a wide range of polar and nonpolar compounds, and their participation in various chemical reactions.[1] The progressive methylation of the amide nitrogen dramatically alters their properties, leading to a spectrum of applications.
-
Formamide (HCONH₂): The simplest formamide, it is a nearly odorless, hygroscopic liquid. Its high polarity and hydrogen bonding capacity make it an excellent solvent for ionic compounds and a stabilizer for nucleic acids.[2]
-
N-Methylformamide (NMF; CH₃NHCHO): A colorless, nearly odorless liquid, NMF is a polar protic solvent with applications in organic synthesis and as a specialized solvent in oil refineries.[1][3]
-
Dimethylformamide (DMF; (CH₃)₂NCHO): A widely used polar aprotic solvent, DMF is a colorless liquid miscible with water and most organic liquids.[4] Its high boiling point and excellent solvency make it a workhorse in chemical reactions, polymer processing, and pharmaceutical synthesis.[5]
-
This compound (MDF; CH₂(NHCHO)₂), also known as N,N'-Methylenebis(formamide): A solid at room temperature, MDF is the least characterized of this group.[6] Available data on its properties and applications are sparse compared to its methylated congeners.
Physicochemical Properties: A Quantitative Comparison
The choice of a formamide is often dictated by its physical properties. The following table summarizes key experimental data for each compound, highlighting the impact of N-substitution.
| Property | Formamide | N-Methylformamide (NMF) | Dimethylformamide (DMF) | This compound (MDF) |
| CAS Number | 75-12-7[2] | 123-39-7[1] | 68-12-2[4] | 6921-98-8[6] |
| Molecular Formula | CH₃NO[2] | C₂H₅NO[1] | C₃H₇NO[4] | C₃H₆N₂O₂[6] |
| Molecular Weight ( g/mol ) | 45.04[2] | 59.07[1] | 73.09[4] | 102.09[7] |
| Appearance | Colorless, oily liquid[2] | Colorless liquid[1] | Colorless liquid[4] | White solid[6] |
| Melting Point (°C) | 2-3[2] | -4[1] | -61[4] | 143[6] |
| Boiling Point (°C) | 210 (decomposes)[2] | 198-199[1] | 153[4] | 465.70 (calculated)[8] |
| Density (g/mL at 25°C) | 1.133[2] | 1.011[1] | 0.948[4] | No experimental data available |
| Flash Point (°C) | 154[2] | 111[9] | 58[10] | No experimental data available |
| Solubility in Water | Miscible[2] | Miscible[9] | Miscible[4] | Soluble |
| Vapor Pressure (mmHg at 20°C) | 0.08[2] | 0.2 (at 25°C) | 2.7[11] | No experimental data available |
| Dielectric Constant (at 25°C) | 109 | 182.4 | 36.7[10] | No experimental data available |
| Solvent Type | Polar Protic | Polar Protic | Polar Aprotic | Presumed Polar |
Key Observations:
-
Boiling and Melting Points: The boiling point generally decreases with increasing methylation due to the reduction in hydrogen bonding capabilities. Formamide has the highest boiling point, while DMF has the lowest among the liquid formamides.[1][2][4] MDF, being a solid, has a significantly higher melting point.[6]
-
Polarity and Solvent Type: Formamide and NMF are polar protic solvents capable of hydrogen bonding, which influences their solvation properties.[1][2] DMF is a classic polar aprotic solvent, which makes it suitable for reactions sensitive to protons, such as S_N2 reactions.[4] The two amide groups in MDF suggest it is a polar molecule, though its protic/aprotic nature as a solvent is not well-documented.
-
Data Scarcity for MDF: It is crucial to note the lack of experimentally determined data for several key properties of MDF, such as density, flash point, and vapor pressure. The provided boiling point is a calculated value.[8] This highlights the need for further experimental characterization of this compound.
Applications in Research and Development
The distinct properties of each formamide translate into a diverse range of applications, particularly in the pharmaceutical and chemical industries.
Formamide: The Foundation
Formamide's primary roles are as a specialized solvent and a reagent.
-
Solvent for High Polarity Compounds: Its high dielectric constant makes it an excellent solvent for many ionic compounds that are sparingly soluble in water.[12]
-
Nucleic Acid Stabilization: In molecular biology, formamide is widely used as an RNA stabilizer in gel electrophoresis and for stabilizing single strands of denatured DNA in capillary electrophoresis.[2]
-
Chemical Synthesis: It serves as a chemical feedstock for the manufacture of sulfa drugs, other pharmaceuticals, herbicides, and pesticides.[2] It is also a key reagent in the industrial production of hydrogen cyanide.[2]
N-Methylformamide (NMF): A Versatile Intermediate
NMF serves as both a specialized solvent and a crucial reagent in organic synthesis.
-
Specialized Solvent: It finds use in oil refineries and as a solvent in aluminum electrolytic capacitors.[3]
-
Reagent in Organic Synthesis: NMF is a precursor for methyl isocyanate and is used in specialized amidation reactions.[3][13] It has also been investigated as an investigational anticancer drug.[1]
Dimethylformamide (DMF): The Universal Solvent
DMF's broad utility has earned it the moniker of a "universal solvent" in many industrial and laboratory settings.[5]
-
Reaction Solvent: It is a common solvent for a vast array of chemical reactions, including peptide coupling in pharmaceutical manufacturing, S_N2 reactions, and Heck reactions.[4]
-
Polymer Processing: DMF is extensively used in the production of acrylic fibers, plastics, and polyurethane coatings.[5]
-
Pharmaceutical Formulation: It acts as a solvent in the formulation and synthesis of active pharmaceutical ingredients (APIs).[11]
This compound (MDF): An Emerging Player?
The applications of MDF are not as well-documented as its counterparts. Its structure, featuring two formamide groups linked by a methylene bridge, suggests potential as a crosslinking agent or a bidentate ligand. There is evidence of its use as a component in the synthesis of more complex molecules, but it is not a commonly used solvent or reagent in the same vein as the other formamides.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of how these formamides are employed, this section details a representative experimental protocol for a common application of DMF.
Experimental Protocol: Peptide Coupling using DMF as a Solvent
This protocol outlines a standard procedure for the formation of a peptide bond, a fundamental reaction in drug development, using DMF as the solvent.
Objective: To couple a protected amino acid to a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid
-
Amino acid-functionalized resin (e.g., Wang resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Workflow Diagram:
Caption: Workflow for solid-phase peptide synthesis using DMF.
Step-by-Step Procedure:
-
Resin Swelling: Place the amino acid-functionalized resin in the solid-phase synthesis vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 2 minutes).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-protected amino acid and HOBt in DMF.
-
Add DIC to the solution and allow it to react for 10 minutes to form the activated ester.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin with DMF (3 x 2 minutes).
-
Wash the resin with DCM (3 x 2 minutes) to remove any remaining reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Causality Behind Experimental Choices:
-
Why DMF? DMF is an excellent solvent for both the growing peptide chain and the reagents used in peptide synthesis. Its high boiling point allows for reactions to be conducted at elevated temperatures if necessary, and its polar aprotic nature prevents interference with the coupling reaction.[4]
-
The Role of HOBt and DIC: DIC is the carbodiimide coupling agent that activates the carboxylic acid of the incoming amino acid. HOBt is added to suppress side reactions and minimize racemization.
Toxicity and Safety: A Critical Consideration
The toxicity of formamides is a significant factor in their selection and handling. All formamides should be handled with appropriate personal protective equipment in a well-ventilated area.
| Formamide | Acute Toxicity (Oral LD₅₀, rat) | Primary Hazards |
| Formamide | 5325 mg/kg[14] | Reproductive and developmental toxicity, skin and eye irritation.[2] |
| N-Methylformamide (NMF) | 4000-7077 mg/kg[13] | Reproductive toxicity, liver damage, skin and eye irritation.[1][15] |
| Dimethylformamide (DMF) | 2800 mg/kg[11] | Liver toxicity, reproductive hazard, skin and eye irritation.[4][11] |
| This compound (MDF) | No data available | Causes skin and eye irritation, may cause an allergic skin reaction.[7] |
Comparative Toxicity Profile:
-
Hepatotoxicity: DMF is a known hepatotoxin, with both acute and chronic exposure leading to liver damage.[11] NMF also targets the liver.[1]
-
Reproductive Toxicity: Formamide, NMF, and DMF are all classified as reproductive toxins.[1][2][4]
-
MDF Toxicity: The toxicological profile of MDF is largely unknown. The available GHS classifications indicate it is an irritant and a potential skin sensitizer, but comprehensive studies on its systemic toxicity are lacking.[7]
Safety Workflow:
Caption: General safety workflow for handling formamides.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound and the more common formamides: Formamide, N-Methylformamide, and Dimethylformamide.
-
Formamide, NMF, and DMF are well-understood compounds with a wealth of experimental data supporting their diverse applications in research and industry. Their selection should be based on a careful consideration of their specific physicochemical properties and toxicological profiles.
-
This compound (MDF) remains a compound with a significant knowledge gap. While its structure suggests potential utility, the lack of comprehensive experimental data on its solvent properties, reactivity, and toxicity limits its current applicability.
For researchers and drug development professionals, the choice among the well-characterized formamides will depend on the specific requirements of the application. For those exploring novel chemical space, the limited understanding of MDF presents both a challenge and an opportunity for further investigation. As new research emerges, a clearer picture of MDF's potential role in the laboratory will undoubtedly come into focus.
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A Comparative Guide to Formylating Agents: N,N-Dimethylformamide (DMF) vs. N-Formylsaccharin
Introduction: The Critical Role of Formylation in Synthesis
Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis.[1] This reaction is fundamental to the creation of aldehydes, which serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and other high-value chemical entities.[1] The choice of the formylating agent is a pivotal decision for any synthetic chemist, directly influencing reaction efficiency, substrate scope, chemoselectivity, and overall yield.[1]
This guide provides an in-depth, objective comparison between two prominent, yet mechanistically distinct, approaches to formylation: the use of N,N-Dimethylformamide (DMF) , typically activated to form the Vilsmeier reagent, and the application of N-Formylsaccharin , a stable, crystalline solid. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the optimal reagent for their specific synthetic challenges.
Part 1: The Vilsmeier-Haack Approach with N,N-Dimethylformamide (DMF)
N,N-Dimethylformamide is a widely used polar aprotic solvent that doubles as a reagent in one of the most classic formylation reactions: the Vilsmeier-Haack reaction.[2][3] In this process, DMF is not the active formylating agent itself but a precursor to a highly electrophilic species known as the Vilsmeier reagent.[4][5]
Chemical Properties and Reagent Generation
DMF is a colorless, high-boiling liquid miscible with water and most organic solvents.[2] Its primary role in the Vilsmeier-Haack reaction is to react with an activating agent, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride, to generate the electrophilic chloroiminium salt, the Vilsmeier reagent, in situ.[6][7]
Causality of Reagent Choice: The selection of POCl₃ as an activator is driven by its ability to efficiently convert the amide oxygen of DMF into a good leaving group, facilitating the formation of the electrophilic iminium carbon. This in situ generation is crucial as the Vilsmeier reagent itself is highly reactive and moisture-sensitive.
Mechanism of Action: Vilsmeier-Haack Formylation
The reaction proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of a chloroiminium ion after the loss of a phosphate byproduct. This iminium salt is the active electrophile.[5][8]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (e.g., anilines, phenols, heterocycles) attacks the electrophilic carbon of the Vilsmeier reagent.[6][9] This step temporarily disrupts aromaticity.
-
Rearomatization and Hydrolysis: A base (often DMF itself) removes a proton to restore aromaticity. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[7]
Caption: Mechanism of Vilsmeier-Haack formylation.
Applications, Scope, and Performance
The Vilsmeier-Haack reaction is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]
-
Substrate Scope: Highly activated systems such as N,N-dimethylaniline, phenols, indoles, and pyrroles are excellent substrates.[4][10] Simple aromatic hydrocarbons like benzene are generally unreactive.[10]
-
Regioselectivity: The reaction is regioselective, with substitution typically occurring at the para-position for substituted benzenes to minimize steric hindrance.[7][8]
-
Limitations: The reaction requires strongly electron-donating groups on the aromatic ring, as the Vilsmeier reagent is a relatively weak electrophile compared to species in other reactions like Friedel-Crafts acylation.[4] The reaction conditions can be harsh, and the use of POCl₃ generates corrosive byproducts.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol is a self-validating system; successful execution will result in the characteristic aldehyde product, verifiable by standard analytical techniques (TLC, NMR).
-
Reagent Preparation (Vilsmeier Reagent Generation): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (10 equiv.) to 0°C with an ice bath.
-
Activator Addition: Add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent. A thick, white precipitate may form.
-
Substrate Addition: Dissolve Indole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify with a 30% NaOH solution until pH > 9.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford indole-3-carboxaldehyde.
Part 2: The Direct Approach with N-Formylsaccharin
N-Formylsaccharin is a stable, crystalline, and highly efficient formylating agent, particularly for amines.[11][12] Unlike the Vilsmeier-Haack approach, it does not require in situ generation with a harsh activating agent, offering significant advantages in terms of handling and reaction mildness.
Chemical Properties and Synthesis
N-Formylsaccharin is a white, crystalline solid that is stable under ambient conditions but should be protected from moisture.[13][14] It can be readily synthesized in a single step from saccharin, an inexpensive artificial sweetener, by reacting it with a mixture of formic acid and acetic anhydride.[11][13]
Causality of Reactivity: The high reactivity of N-formylsaccharin stems from the electron-withdrawing nature of the saccharin backbone. The two sulfonyl oxygens and the carbonyl group make the N-formyl bond highly polarized and susceptible to nucleophilic attack, rendering the saccharin moiety an excellent leaving group.
Mechanism of Action: N-Formylation of Amines
The mechanism is a straightforward nucleophilic acyl substitution:
-
Nucleophilic Attack: The lone pair of the amine (primary or secondary) attacks the electrophilic carbonyl carbon of the formyl group on N-formylsaccharin.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the highly stable saccharin anion departs as a leaving group, yielding the formylated amine (formamide) and saccharin.
Caption: Mechanism of N-formylation using N-formylsaccharin.
Applications, Scope, and Performance
N-Formylsaccharin excels in the N-formylation of a broad range of amines under mild conditions.[15]
-
Substrate Scope: It efficiently formylates primary and secondary aliphatic and aromatic amines.[15][16] Both electron-rich and electron-poor anilines react in excellent yields.[16]
-
Chemoselectivity: A key advantage is its remarkable chemoselectivity. It preferentially formylates amino groups over hydroxyl groups, a critical feature for complex molecules and in drug development.[15][16]
-
Reaction Conditions: Reactions are typically rapid (often complete in 15-30 minutes) at room temperature in solvents like THF.[15] Recent developments have also shown its efficacy in solvent-free mechanochemical procedures.[17][18]
-
Workup: The workup is exceptionally simple. The saccharin byproduct is acidic and can be easily removed by a simple aqueous bicarbonate wash, often yielding the pure formamide without the need for chromatography.[16]
Experimental Protocol: N-Formylation of Benzylamine
This protocol is designed for high yield and purity with a straightforward, self-validating workup.
-
Reaction Setup: To a solution of Benzylamine (1.0 equiv.) in Tetrahydrofuran (THF), add N-Formylsaccharin (1.05 equiv.) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor by TLC until the starting amine is consumed.
-
Workup and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (2x). The purpose of the bicarbonate wash is to deprotonate and solubilize the saccharin byproduct into the aqueous layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting N-benzylformamide is often obtained in high purity (>95%) without further purification.
Part 3: Comparative Analysis
The choice between the Vilsmeier-Haack (DMF/POCl₃) approach and N-Formylsaccharin depends heavily on the substrate and the desired reaction conditions.
Data Presentation: Head-to-Head Comparison
| Feature | Vilsmeier-Haack (DMF/POCl₃) | N-Formylsaccharin |
| Primary Application | C-Formylation of electron-rich aromatics/heterocycles.[6] | N-Formylation of primary and secondary amines.[15] |
| Reagent Form | Liquid (DMF) + Liquid (POCl₃), generated in situ.[4] | Stable, crystalline solid.[13][14] |
| Reaction Conditions | Often requires cooling (0°C) then heating; can be harsh.[7] | Typically room temperature, very mild.[15] |
| Reaction Time | Several hours (e.g., 2.5 - 6.5 h).[19] | Very rapid (e.g., 15 - 60 min).[12][20] |
| Chemoselectivity | Limited; can react with various nucleophiles. | Excellent; highly selective for amines over alcohols.[15][16] |
| Workup | Requires quenching on ice and basification; can be difficult. | Simple aqueous NaHCO₃ wash; byproduct is water-soluble.[16] |
| Safety & Handling | Uses corrosive and toxic POCl₃; generates acidic waste. | Easy to handle solid; byproduct (saccharin) is benign. |
| Cost-Effectiveness | Reagents (DMF, POCl₃) are inexpensive bulk chemicals. | Reagent is easily prepared from cheap starting materials.[11] |
Experimental Workflow: A Visual Comparison
Caption: Comparison of typical experimental workflows.
Conclusion: A Strategic Choice for Modern Synthesis
Both the Vilsmeier-Haack reaction and N-formylsaccharin are powerful tools for formylation, but they occupy distinct and complementary niches in the synthetic chemist's toolbox.
N,N-Dimethylformamide , as a precursor to the Vilsmeier reagent, remains a go-to method for the C-formylation of activated aromatic and heteroaromatic systems . Its low reagent cost and decades of precedent make it a reliable choice for constructing aryl aldehydes from electron-rich precursors. However, its efficacy is limited by the need for activated substrates and harsh reaction conditions.
N-Formylsaccharin has emerged as a superior agent for the N-formylation of amines . Its key advantages lie in its operational simplicity, mild reaction conditions, rapid kinetics, and exceptional chemoselectivity.[12] For drug development professionals working with complex, multi-functional molecules, the ability to selectively formylate an amine in the presence of a hydroxyl group without requiring protecting groups is a significant asset. The simple, non-chromatographic workup further enhances its appeal for both lab-scale and potential scale-up applications.
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A Senior Application Scientist's Guide to Aromatic Formylation: Benchmarking Modern Reagents Against Traditional Methods
Introduction: The Indispensable Formyl Group
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) to an aromatic ring is a cornerstone transformation. Aromatic aldehydes are not merely end-products; they are versatile intermediates, serving as crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials. The choice of a formylation method is therefore a critical decision in any synthetic campaign, directly impacting yield, regioselectivity, substrate scope, and overall efficiency.
For decades, the synthetic chemist's toolkit has been dominated by a set of "traditional" named reactions: the Vilsmeier-Haack, Gattermann, Gattermann-Koch, and Duff reactions. While robust and well-understood, these methods often rely on harsh reagents, toxic precursors, or demanding conditions. This guide provides a comprehensive, data-driven comparison of these classical methods against modern alternatives, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to select the optimal strategy for their specific application. We will delve into the mechanistic underpinnings of each reaction, present comparative performance data, and provide detailed experimental protocols to bridge theory with practice.
Section 1: The Pillars of Traditional Formylation
The classical methods for aromatic formylation are primarily electrophilic aromatic substitution reactions. The core principle involves the in-situ generation of a reactive electrophile that is then attacked by an electron-rich aromatic ring.
The Vilsmeier-Haack Reaction
Perhaps the most versatile and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1] Its reliability and effectiveness stem from the use of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2][3]
Mechanism: The reaction proceeds via the formation of a chloroiminium ion, the "Vilsmeier reagent," which serves as the key electrophile.[4][5] This reagent is significantly milder than the acylium ions in Friedel-Crafts reactions, explaining its excellent tolerance for many functional groups and its applicability to sensitive substrates like pyrroles and indoles.[1][6]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Scope and Limitations: The reaction is most effective for arenes bearing electron-donating groups (e.g., phenols, anilines) and electron-rich heterocycles.[5] The reactivity order for five-membered heterocycles is generally pyrrole > furan > thiophene.[3] Simple aromatic hydrocarbons like benzene are generally unreactive.
The Gattermann and Gattermann-Koch Reactions
These related methods provide pathways to formylate aromatic hydrocarbons.
-
Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8] The active electrophile is believed to be a formimino cation. Due to the extreme toxicity of HCN, a significant modification by Adams involves using zinc cyanide (Zn(CN)₂) as a safer, in-situ source of HCN.[8]
-
Gattermann-Koch Reaction: A variant specifically for hydrocarbons like benzene and toluene, this reaction employs carbon monoxide (CO) and HCl under high pressure with a catalyst system of AlCl₃ and cuprous chloride (CuCl).[9][10][11] The CuCl is thought to act as a co-catalyst, facilitating the formation of the reactive formyl cation electrophile.[8] A key limitation is its inapplicability to phenol and phenol ether substrates.[9][12]
Caption: Electrophile generation in Gattermann vs. Gattermann-Koch.
The Duff Reaction
The Duff reaction is a regioselective method for the ortho-formylation of phenols and some other highly activated aromatic compounds.[13][14][15] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol/boric acid or trifluoroacetic acid.[16]
Mechanism: The reaction proceeds through the generation of an iminium ion electrophile from protonated HMTA. This attacks the electron-rich phenol, preferentially at the ortho position, likely directed by a hydrogen-bonding interaction. A series of steps including an intramolecular redox reaction leads to a benzylamine-like intermediate, which is hydrolyzed to the aldehyde during acidic workup.[14]
Scope and Limitations: The Duff reaction is primarily used for phenols to produce salicylaldehyde derivatives.[13] Yields can be moderate (often 15-50%), and the reaction typically requires elevated temperatures (85–120°C).[13][17]
Section 2: Performance Benchmark: A Comparative Analysis
The choice of formylation method is a multi-variable decision. The following table summarizes key performance indicators based on literature data to guide this selection process.
| Method | Typical Reagents | Substrate Scope | Typical Temp. (°C) | Typical Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or SOCl₂) | Electron-rich aromatics & heterocycles (anilines, phenols, indoles, pyrroles)[1][2] | 0 - 100 | 2 - 8 | 75 - 95+ | High yields, versatile, good functional group tolerance, common reagents.[17][18] | Not for simple arenes, requires aqueous workup, POCl₃ is corrosive. |
| Gattermann | Zn(CN)₂, HCl, AlCl₃ | Phenols, phenol ethers, aromatic hydrocarbons.[7][8] | Room Temp. | 1 - 4 | 40 - 70 | Milder than Gattermann-Koch, useful for some phenols. | Use of highly toxic cyanides, moderate yields.[1] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, alkylbenzenes, polycyclic aromatic hydrocarbons.[10][11] | High Pressure | 1 - 3 | 50 - 90 | Direct formylation of simple arenes, good yields. | Requires high pressure CO, not for phenols/anilines, strong Lewis acid.[9] |
| Duff | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic) | Phenols, highly activated aromatics.[13][14] | 85 - 165 | 0.5 - 5 | 15 - 50 | Excellent ortho-selectivity for phenols, simple reagents.[15] | Often low to moderate yields, high temperatures required.[17] |
A Note on Methylenediformamide (MDF): While this guide focuses on established, broadly applicable methods, it is important to address the titular reagent, this compound (CH₂(NHCHO)₂). As a direct formylating agent in the same vein as the methods above, MDF is not widely documented in the chemical literature. It is structurally related to formamide and may serve as a formyl source under specific, likely harsh, thermal, or catalytic conditions. However, it does not represent a general, standalone formylation method comparable to the Vilsmeier-Haack or Gattermann reactions. For practical applications requiring a formamide-based reagent, the Vilsmeier-Haack reaction using DMF remains the industry and academic standard.
Section 3: Experimental Protocols: From Theory to the Bench
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. The causality behind key steps is explained to enhance understanding and troubleshooting.
Protocol 3.1: Vilsmeier-Haack Formylation of Indole
This protocol details the formylation of indole at the C3 position, a common transformation in medicinal chemistry.
Caption: General experimental workflow for Vilsmeier-Haack formylation.
Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, place anhydrous DMF (10 mL). Cool the flask in an ice-water bath to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 20 minutes.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition at 0°C is crucial to control the reaction temperature and prevent decomposition or side reactions.
-
-
Substrate Addition: In a separate flask, dissolve indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully pour the mixture onto a beaker of crushed ice (200 g) with vigorous stirring.
-
Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and deactivates any remaining Vilsmeier reagent.
-
-
Neutralization and Isolation: Slowly add a 30% aqueous sodium hydroxide solution to the mixture until it is alkaline (pH ~9). A precipitate will form.
-
Causality: Neutralization is necessary to ensure the product is in its free base form and to facilitate precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude indole-3-carboxaldehyde can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3.2: Duff Reaction for the Synthesis of Syringaldehyde
This protocol describes the ortho-formylation of 2,6-dimethoxyphenol (syringol) to produce syringaldehyde.
Methodology:
-
Reaction Setup: To a round-bottom flask, add syringol (1.0 eq.), hexamethylenetetramine (HMTA, 1.5 eq.), and anhydrous trifluoroacetic acid (TFA, 10 mL per gram of syringol).
-
Causality: TFA serves as both the acidic catalyst to generate the iminium electrophile from HMTA and as the solvent. Anhydrous conditions are important.
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 30-60 minutes. The solution will typically darken. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly add an equal volume of 2 M sulfuric acid. Re-heat the mixture to reflux for an additional 15-20 minutes.
-
Causality: The acidic hydrolysis step is essential to break down the complex amine intermediates and liberate the final aldehyde product.
-
-
Workup and Isolation: Cool the mixture and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude syringaldehyde can be purified by column chromatography on silica gel.
Conclusion and Scientist's Perspective
The selection of a formylation method is a strategic choice guided by the electronic nature of the substrate, desired regioselectivity, and practical considerations of safety and scale.
-
For electron-rich heterocycles and activated arenes, the Vilsmeier-Haack reaction remains the gold standard, offering a superb balance of high yield, operational simplicity, and broad applicability.[1] It is often the first method to consider for these substrate classes.
-
When the goal is to formylate simple, unactivated aromatic hydrocarbons like benzene or toluene, the Gattermann-Koch reaction is a powerful, albeit technically demanding, option.[11]
-
For the specific synthesis of ortho-hydroxy aromatic aldehydes (salicylaldehydes), the Duff reaction provides unparalleled regioselectivity, even if yields are sometimes modest.[13] Its procedural simplicity makes it an attractive choice for this specific transformation.
-
The Gattermann reaction , while historically significant, is often superseded by the Vilsmeier-Haack reaction for activated systems or by its Zn(CN)₂ variant when necessary, due to the significant hazards associated with HCN.[8]
Ultimately, the modern synthetic chemist must be fluent in the language of both traditional and contemporary methods. While new reagents and catalysts continue to be developed, a deep understanding of these foundational reactions—their mechanisms, strengths, and limitations—provides the critical expertise required to navigate complex synthetic challenges and efficiently construct the molecules that drive scientific innovation.
References
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- MDPI. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
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A Comparative Spectroscopic Guide to Methylenediformamide and its Amide Analogues
Introduction
In the landscape of pharmaceutical and materials science, the amide functional group is a cornerstone of molecular design. Its unique electronic and structural properties, governed by the interplay of resonance and hydrogen bonding, dictate the macroscopic behavior of a vast array of molecules, from simple solvents to complex biologics. Methylenediformamide (MDF), a molecule featuring two formamide units linked by a methylene bridge, presents an intriguing subject for spectroscopic analysis. Understanding its spectral characteristics in comparison to its simpler analogues—formamide (a primary amide), N-methylformamide (a secondary amide), and N,N-dimethylformamide (a tertiary amide)—offers profound insights into the influence of N-substitution and intramolecular interactions on spectroscopic signatures.
The Amide Bond: A Spectroscopic Perspective
The spectroscopic behavior of amides is dominated by the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, leading to restricted rotation and influencing the vibrational frequencies of the amide moiety. The nature and number of substituents on the nitrogen atom further modulate these electronic effects and introduce new spectroscopic features.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Causality Behind Experimental Choices in Amide NMR
The choice of solvent and temperature is critical when acquiring NMR spectra of amides. Due to the potential for hydrogen bonding, protic solvents can lead to peak broadening and exchange of labile N-H protons. Therefore, deuterated aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred. Furthermore, the restricted rotation around the C-N bond can lead to the observation of distinct signals for substituents on the nitrogen at room temperature, a phenomenon known as dynamic NMR. Variable temperature NMR studies can be employed to probe the energetics of this rotational barrier.
Comparative ¹H and ¹³C NMR Data
| Compound | Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations & Rationale |
| Formamide | Primary | ~7.9 (s, 1H, CHO), ~6.5-7.5 (br s, 2H, NH₂) | ~165 (C=O) | The NH₂ protons are often broad due to quadrupolar relaxation and exchange. The formyl proton is a sharp singlet. |
| N-Methylformamide | Secondary | ~7.9 (s, 1H, CHO), ~2.8 (d, 3H, N-CH₃), ~7.0 (br s, 1H, NH) | ~164 (C=O), ~26 (N-CH₃) | The N-CH₃ signal is a doublet due to coupling with the NH proton. The NH proton is typically broad. Cis-trans isomerism can lead to two sets of signals. |
| N,N-Dimethylformamide | Tertiary | ~8.0 (s, 1H, CHO), ~2.9 (s, 3H, N-CH₃), ~2.7 (s, 3H, N-CH₃) | ~162 (C=O), ~36 (N-CH₃), ~31 (N-CH₃) | Two distinct singlets are observed for the two N-CH₃ groups at room temperature due to restricted C-N bond rotation. These signals coalesce at higher temperatures.[1][2] |
| This compound (Predicted) | Di-secondary | ~8.0-8.2 (s, 2H, CHO), ~5.0-5.5 (t, 2H, N-CH₂-N), ~7.5-8.0 (br t, 2H, NH) | ~163 (C=O), ~50-60 (N-CH₂-N) | The methylene protons are expected to be a triplet due to coupling with the two NH protons. The NH protons would also appear as a triplet. The exact chemical shifts will be influenced by the electronic effects of the two adjacent formyl groups. |
II. Vibrational Spectroscopy: Infrared (IR) and Raman
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.
The Amide Bands: A Diagnostic Toolkit
The vibrational spectra of amides are characterized by a set of well-defined "amide bands" which are highly informative for structural analysis.
-
Amide II: A mixed vibration involving N-H in-plane bending and C-N stretching, found in primary and secondary amides between 1510-1570 cm⁻¹. Tertiary amides lack this band.
-
Amide III: A complex mix of C-N stretching, N-H bending, and other vibrations, appearing in the 1250-1350 cm⁻¹ range for primary and secondary amides.
Comparative IR and Raman Data
| Compound | Type | Amide I (C=O stretch) (cm⁻¹) | Amide II (N-H bend/C-N stretch) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Formamide | Primary | ~1670-1690 | ~1590-1610 | ~3200-3400 (N-H stretch, two bands) |
| N-Methylformamide | Secondary | ~1650-1680 | ~1530-1550 | ~3300 (N-H stretch, one band) |
| N,N-Dimethylformamide | Tertiary | ~1675 | N/A | ~2700-2900 (C-H stretch)[1][4][5] |
| This compound (Predicted) | Di-secondary | ~1660-1680 | ~1530-1550 | ~3300 (N-H stretch, one band), C-N-C stretch |
Rationale for Spectroscopic Differences:
The presence and number of N-H bonds are the most significant differentiators. Primary amides exhibit two N-H stretching bands, while secondary amides show one, and tertiary amides have none.[6] The Amide II band is a clear marker for primary and secondary amides. The position of the Amide I band is influenced by hydrogen bonding, which is strongest in primary amides and absent in pure tertiary amides. For MDF, the presence of two secondary amide groups is expected to result in strong Amide I and Amide II bands, with a single N-H stretching absorption.
III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern.
Ionization and Fragmentation in Amides
Electron ionization (EI) is a common technique for the analysis of small, volatile molecules like simple amides. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation patterns of amides are often characterized by cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bond.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) | Fragmentation Pathway Rationale |
| Formamide | 45.04 | 45 (M⁺), 44, 28, 18 | The molecular ion is prominent. Loss of a hydrogen atom gives m/z 44. Cleavage of the C-N bond results in the formyl cation (m/z 29) and the amino radical, or the aminomethyl cation (m/z 30) and a formyl radical. |
| N-Methylformamide | 59.07 | 59 (M⁺), 58, 30, 29, 28 | Loss of a hydrogen atom from the molecular ion gives m/z 58. Cleavage of the C-N bond leads to the formyl cation (m/z 29) and the methylamino radical, or the N-methylaminomethyl cation (m/z 44). A prominent peak at m/z 30 is due to the [CH₂=NHCH₃]⁺ ion. |
| N,N-Dimethylformamide | 73.09 | 73 (M⁺), 72, 44, 42 | The molecular ion is observed. Loss of a hydrogen atom gives m/z 72. The base peak is often at m/z 44, corresponding to the [CH=N(CH₃)₂]⁺ ion formed by McLafferty rearrangement. |
| This compound (Predicted) | 102.09 | 102 (M⁺), 73, 58, 44, 29 | The molecular ion should be observable. Fragmentation is likely to involve cleavage of the N-CH₂ bond to give a formamido radical and the [HCONHCH₂]⁺ ion (m/z 58). Further fragmentation could lead to the formyl cation (m/z 29) and the iminium ion [CH₂=NHCHO]⁺ (m/z 57). Cleavage of the central C-N bonds could also lead to the [HCONH]⁺ ion (m/z 44). |
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
For optimal results, ensure samples are pure and dry. For NMR and IR spectroscopy of liquid samples, use high-purity deuterated solvents. For solid samples, consider preparing KBr pellets for IR analysis or dissolving in a suitable deuterated solvent for NMR. For mass spectrometry, samples should be dissolved in a volatile solvent at a low concentration.
Step-by-Step Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the amide sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Conclusion and Future Directions
This guide has provided a detailed comparative analysis of the spectroscopic properties of formamide, N-methylformamide, and N,N-dimethylformamide, serving as a basis for predicting the spectral characteristics of this compound. The key differentiating features across these analogues are rooted in the number of N-H bonds and the degree of substitution on the nitrogen atom, which profoundly influence their NMR, IR, and mass spectra.
The absence of readily available experimental data for this compound highlights an opportunity for future research. The synthesis and full spectroscopic characterization of MDF would not only validate the predictions made in this guide but also contribute valuable data to the scientific community. Such studies would enable a more complete understanding of the structure-property relationships in this class of compounds and could facilitate their potential applications in various fields of chemistry and materials science.
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A Cost-Benefit Analysis of Methylenediformamide in Synthesis: A High-Purity Formaldehyde Surrogate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents is a perpetual balance of reactivity, safety, cost, and efficiency. Formaldehyde, a cornerstone C1 building block, is indispensable yet notoriously hazardous. Its volatility, toxicity, and classification as a known human carcinogen necessitate stringent handling protocols and drive the search for safer alternatives. This guide introduces Methylenediformamide (MDF), a stable, crystalline solid, as a potential high-purity surrogate for formaldehyde. We will dissect the costs and benefits of integrating MDF into synthetic workflows, comparing it objectively with established alternatives through a lens of chemical reactivity, economic viability, and operational safety.
Part 1: The Profile of this compound (MDF)
This compound (N,N'-Methylenebis(formamide), CAS: 6921-98-8) is the aminal formed from one molecule of formaldehyde and two molecules of formamide. This structure is the key to its utility. As a solid, it circumvents the significant handling and exposure risks associated with gaseous formaldehyde or its aqueous solution, formalin.
Inferred Mechanism of Action
The primary synthetic value of MDF lies in its ability to act as a methylene bridge (-CH2-) donor under controlled conditions, likely upon thermal or acidic activation. This process would involve the cleavage of the C-N bonds, releasing the electrophilic methylene unit for reaction and generating formamide as a stable, water-soluble byproduct. This mechanism positions MDF as a reagent for syntheses where a slow, controlled release of a formaldehyde equivalent is advantageous.
Figure 1: Hypothesized reaction pathway for MDF as a methylene bridge donor.
This controlled reactivity makes it a candidate for applications like the cross-linking of polymers and biopolymers, synthesis of resins, and in Mannich-type reactions where avoiding the high reactivity and aqueous nature of formalin is critical.
Part 2: A Cost-Benefit Analysis
The decision to adopt a new reagent hinges on a multidimensional analysis of its performance, cost, and safety relative to established methods.
The Alternatives
We evaluate MDF against four common reagents used for similar transformations:
-
Formaldehyde (Formalin): The industry standard; a 37% aqueous solution. Highly reactive and inexpensive.
-
Paraformaldehyde (PFA): A solid polymer of formaldehyde. Less volatile than formalin, it serves as a source of gaseous formaldehyde upon heating.
-
Glyoxal: The smallest dialdehyde. A less toxic alternative, typically supplied as a 40% aqueous solution. It is effective for cross-linking proteins and in resin formation[1][2][3].
-
Glutaraldehyde: A five-carbon dialdehyde, widely used as a cross-linker and biocide.
Performance and Handling Comparison
The most immediate benefit of MDF is its physical form. As a stable, weighable solid, it allows for precise stoichiometry and simplified reaction setup compared to the challenges of handling gaseous formaldehyde or accurately dispensing volatile formalin solutions.
| Feature | This compound (MDF) | Formaldehyde (37% Aq. Soln.) | Paraformaldehyde (PFA) | Glyoxal (40% Aq. Soln.) | Glutaraldehyde (25-50% Soln.) |
| Physical State | White Crystalline Solid | Colorless Liquid | White Crystalline Solid | Colorless/Yellowish Liquid | Colorless Liquid |
| Key Advantage | Stable, weighable, non-volatile | Highly reactive, low cost | Solid, easy to handle | Lower toxicity, effective cross-linker[4] | Effective cross-linker |
| Key Disadvantage | High cost, limited data | Volatile, highly toxic, carcinogen | Must be depolymerized (heated) | Aqueous, less reactive than H₂CO | Polymerizes on storage |
| Typical Use | Inferred: High-purity cross-linking | Bulk resin synthesis, fixation | Fixation, source of dry H₂CO | Protein cross-linking, resin synthesis[2] | Biocidal applications, fixation |
| Byproducts | Formamide | Water | None (generates H₂CO) | Water | Water |
Cost Analysis
The economic viability of a reagent is paramount, particularly when considering scale-up for drug development and manufacturing. MDF is currently positioned as a high-cost specialty chemical, which is a significant barrier to its widespread adoption.
| Reagent | CAS Number | Supplier Example & Price (USD) | Approx. Cost per Mole (USD) |
| This compound | 6921-98-8 | Thermo Scientific: $181.82 / 5 g[5] | $3,711 |
| Formaldehyde (37%) | 50-00-0 | The Science Co: $64.95 / 1 gal (~4.9 mol/L)[6] | ~$0.85 |
| Paraformaldehyde (96%) | 30525-89-4 | Sigma-Aldrich: $82.50 / 500 g[7] | ~$5.16 |
| Glyoxal (40%) | 107-22-2 | Spectrum Chemical: $86.49 / 100 g[8] | ~$50.20 |
| Glutaraldehyde (50%) | 111-30-8 | Sigma-Aldrich: View Pricing | ~$15 - $40 (Est.) |
| Note: Prices are based on listed catalog values for laboratory-grade reagents as of early 2026 and are subject to change. Bulk and industrial pricing will be significantly lower, but the relative cost differences are expected to hold. |
Safety & Hazard Profile
The most compelling argument for using MDF is its dramatically improved safety profile compared to formaldehyde. This is a critical consideration in drug development environments, where minimizing operator exposure to hazardous materials is a priority.
| Reagent | GHS Hazard Statements (Selected) |
| This compound | H315: Causes skin irritation. H319: Causes serious eye irritation.[9][10] |
| Formaldehyde | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H350: May cause cancer . H370: Causes damage to organs. |
| Paraformaldehyde | H302+H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H351: Suspected of causing cancer . |
| Glyoxal | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H332: Harmful if inhaled. H341: Suspected of causing genetic defects. |
| Formamide (Byproduct) | H351: Suspected of causing cancer. H360: May damage fertility or the unborn child .[11] |
While MDF itself is only an irritant, it's crucial to note that its likely byproduct, formamide, is a reproductive toxin and suspected carcinogen[11]. Therefore, while MDF avoids the acute toxicity and carcinogenicity of formaldehyde, the reaction mixture would still require careful handling and purification.
Part 3: Experimental Methodologies
The practical utility of a reagent is demonstrated through its application. Below, we provide a representative (hypothetical) protocol for MDF and a benchmark protocol using an established alternative, Glyoxal, for protein cross-linking.
Figure 2: General experimental workflow for protein cross-linking.
Protocol 1: Representative Protocol for Protein Cross-Linking with MDF
Disclaimer: This protocol is representative and theoretical, based on the inferred reactivity of MDF. Researchers should conduct small-scale optimization studies.
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris), which would compete for the reagent.
-
Sample Preparation: Dissolve the protein of interest in the PBS buffer to a final concentration of 5 µM.
-
MDF Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Causality: DMSO is used as MDF is a solid organic compound; its aqueous solubility may be limited.
-
Reaction Initiation: Add the MDF stock solution to the protein sample to achieve a final concentration of 1 mM. Rationale: A 200-fold molar excess is a common starting point for cross-linking reactions.
-
Incubation: Incubate the mixture for 60 minutes at 37°C with gentle agitation. The elevated temperature is hypothesized to facilitate the dissociation of MDF.
-
Quenching: Stop the reaction by adding a 1 M stock solution of Glycine to a final concentration of 50 mM. This will scavenge any unreacted methylene intermediates. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked protein sample is now ready for analysis by methods such as SDS-PAGE (to observe higher molecular weight bands) or mass spectrometry.
Protocol 2: Benchmark Protocol for Protein Cross-Linking with Glyoxal
(Adapted from established methodologies[12])
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Sample Preparation: Dissolve the purified protein in PBS buffer to a final concentration of 5 µM.
-
Glyoxal Stock Solution: Use a commercially available 40% aqueous solution of Glyoxal (approx. 6.9 M). Dilute this in PBS to create a working stock of 100 mM.
-
Reaction Initiation: Add the 100 mM Glyoxal working stock to the protein solution to a final concentration of 1 mM[12].
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C[12].
-
Quenching: Terminate the reaction by adding a 1 M Glycine or Tris-HCl stock solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the sample via SDS-PAGE, Western blot, or mass spectrometry to confirm cross-linking.
Part 4: Synthesis and Recommendation
The analysis of this compound reveals a classic trade-off between safety, precision, and cost.
The Benefits:
-
Enhanced Safety: MDF offers a significant reduction in handling risks compared to formaldehyde and paraformaldehyde, eliminating exposure to a volatile, known carcinogen at the start of a procedure.
-
Ease of Handling: As a stable, weighable solid, it allows for precise, stoichiometric control in a way that aqueous solutions or thermally generated gases cannot.
-
Controlled Reactivity: The hypothesized need for activation (heat or acid) suggests a more controlled release of the reactive species, potentially leading to higher selectivity and fewer side products in sensitive syntheses.
The Costs:
-
Prohibitive Price: At over $3,700 per mole, MDF is orders of magnitude more expensive than its alternatives, restricting its use to small-scale, high-value applications[5].
-
Lack of Data: There is a significant lack of published experimental data, protocols, and application notes. Any use would require extensive in-house process development and optimization, adding to the overall cost and time investment.
-
Hazardous Byproduct: The generation of formamide, a reproductive toxin, means that while the initial hazard is reduced, the final reaction mixture is not benign and requires careful workup and purification[11].
Recommendation:
This compound is a scientifically interesting but currently niche reagent. Its cost-benefit profile makes it unsuitable for routine or large-scale synthesis where cost-effective alternatives like paraformaldehyde or glyoxal are adequate.
MDF should be considered in the following specialized scenarios:
-
High-Value Synthesis: In late-stage pharmaceutical development or the creation of high-purity electronic materials, where the cost of the reagent is negligible compared to the value of the final product.
-
Anhydrous Conditions Required: When acting as a formaldehyde equivalent in strictly non-aqueous conditions where formalin is unsuitable and PFA depolymerization is problematic.
-
Process Safety-Driven Research: In academic or industrial research focused specifically on developing verifiably safer synthetic routes, where MDF serves as a proof-of-concept reagent.
For the majority of researchers and drug development professionals, the high cost and lack of established protocols for this compound will outweigh its handling and safety benefits. Glyoxal remains a more balanced and cost-effective choice for those seeking a safer alternative to formaldehyde in many cross-linking applications.
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A Comparative Guide to the Environmental Impact of Dimethylformamide (DMF) and Medium-Density Fiberboard (MDF)
This guide provides an in-depth, objective comparison of the environmental profiles of two widely used industrial products: Dimethylformamide (DMF), a polar aprotic solvent, and Medium-Density Fiberboard (MDF), an engineered wood product. While fundamentally different in nature and application, both are ubiquitous in manufacturing and research, and their environmental footprints are of increasing concern. This analysis is designed for researchers, scientists, and drug development professionals to foster a deeper understanding of the lifecycle impacts associated with these materials, encouraging more sustainable choices in their respective applications.
Introduction: A Tale of Two Industrial Staples
In the landscape of industrial materials, chemicals and composites play pivotal roles. Dimethylformamide (DMF) is a versatile solvent essential in processes ranging from pharmaceutical synthesis to the production of acrylic fibers and polyurethane coatings.[1][2] Its efficacy is contrasted by growing regulatory scrutiny over its health and environmental impacts.[3][4]
Concurrently, Medium-Density Fiberboard (MDF) has become a cornerstone of the furniture and construction industries, valued for its uniformity and cost-effectiveness.[5][6] As an engineered wood product, its environmental narrative is complex, involving forestry practices, the use of synthetic resins, and end-of-life considerations.[6]
This guide moves beyond a simple product-to-product comparison to explore the distinct environmental challenges posed by a high-volume chemical solvent versus a widely used composite material. We will dissect their lifecycles, from raw material extraction to final disposal, providing the technical data and context necessary for a comprehensive environmental assessment.
Environmental Profile: Dimethylformamide (DMF)
DMF is a synthetic organic liquid produced from dimethylamine and carbon monoxide or methyl formate.[1][7] Its high dielectric constant and miscibility with water and most organic solvents make it a universal industrial solvent.[1][2]
Environmental Fate and Transport
-
Air: Due to its volatility, a primary route of environmental release for DMF is through air emissions from industrial processes.[3][8] It is stable in ambient air.[1] Because it is completely soluble in water, it can be transported from the atmosphere to surface water and soil through precipitation.[8]
-
Water: When released into water, DMF is not expected to adsorb to sediment. The primary degradation process is biodegradation, which can be relatively rapid, with reported half-lives of 18–36 hours in surface water.[9]
-
Soil: In soil, DMF is also subject to rapid biodegradation under aerobic conditions.[9] However, its high solubility means it can be readily leached from soil into groundwater, where anaerobic degradation is slow.[9]
Biodegradability
DMF is considered readily biodegradable.[10] Numerous studies have shown that various microorganisms in activated sludge can degrade DMF, using it as a source of carbon and nitrogen.[9][11][12] The process typically involves hydrolysis to dimethylamine and formate, which are then broken down into ammonia, carbon dioxide, and water.[11][13] Some bacterial strains require an acclimation period before they can effectively degrade the solvent.[9]
Toxicity Profile
-
Human Health: DMF is a well-documented hepatotoxin (damaging to the liver) in humans, with chronic occupational exposure leading to liver effects and digestive issues.[14][15] Symptoms of acute exposure can include abdominal pain, nausea, and jaundice.[15] It is readily absorbed through the skin, which can increase the hazard of other toxic materials dissolved in it.[16] The International Agency for Research on Cancer (IARC) classifies DMF as a Group 2A "probable human carcinogen," and it is also classified as a reproductive toxin that may damage the unborn child.[17]
-
Ecotoxicity: The acute toxicity of DMF to aquatic organisms is generally low.[1][18] For instance, growth inhibition studies on freshwater algae show EC50 values ranging from 1,000 to 8,900 mg/L.[18] Due to its low potential for bioaccumulation, it is not considered a PBT (Persistent, Bioaccumulative, and Toxic) substance.[10]
Regulatory Context
Due to its health risks, DMF is facing increasing regulatory pressure globally. For example, it has been added to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Annex XVII by the European Union, which restricts its use.[4] This has intensified the search for greener, safer solvent alternatives.[19][20]
Environmental Profile: Medium-Density Fiberboard (MDF)
MDF is an engineered wood product made by breaking down hardwood or softwood residues into wood fibers, combining them with wax and a resin binder (commonly urea-formaldehyde), and forming panels by applying high temperature and pressure.[6]
Manufacturing and Lifecycle Assessment (LCA)
The environmental impact of MDF is best understood through a Life Cycle Assessment (LCA), which evaluates impacts from cradle to gate (from raw material extraction to the finished product leaving the factory) or cradle to grave (including use and disposal).
-
Raw Materials: The primary raw material is wood fiber. If sourced from unsustainably managed forests, this contributes to deforestation and habitat loss.[6] However, the industry often uses wood residues from other milling operations, which is a form of recycling.
-
Energy Consumption: The manufacturing process, particularly fiber preparation and pressing, is energy-intensive.[21] The primary energy sources are often electricity and the combustion of wood fuel (biomass).[22] The use of biomass for process heat is a significant factor, as the resulting biogenic CO2 emissions are often considered carbon neutral.[5]
-
Chemical Binders: The most significant chemical input is the resin, typically urea-formaldehyde (UF). UF resins are a major source of formaldehyde emissions, a volatile organic compound (VOC) and known human carcinogen.[6]
Key Environmental Impacts
-
Air Pollution: The primary air pollution concern is the emission of formaldehyde and other VOCs from the resins during manufacturing and throughout the product's life.[6] Cutting or sanding MDF also releases fine particulates into the air.[6]
-
Carbon Footprint and Storage: Wood products like MDF store carbon. Approximately half the mass of wood is carbon, sequestered from the atmosphere during the tree's growth.[22] This stored carbon can offset some of the greenhouse gas emissions from manufacturing. The overall carbon footprint depends heavily on the energy mix used in production and the product's end-of-life fate.[22][23]
-
Waste and End-of-Life: The manufacturing process generates wood waste and offcuts.[6] At the end of its life, MDF is typically landfilled or incinerated. Because of the resin binders, recycling MDF is challenging. Incineration can be used for energy recovery, which can offset the use of fossil fuels.[23]
Head-to-Head Comparison: DMF vs. MDF
The following table summarizes the key environmental attributes of both products.
| Feature | Dimethylformamide (DMF) | Medium-Density Fiberboard (MDF) |
| Primary Feedstock | Natural gas derivatives (dimethylamine, carbon monoxide) | Wood fibers (often from sawmill residue), synthetic resins (e.g., urea-formaldehyde) |
| Lifecycle Phase of Major Impact | Use and disposal phase (emissions, wastewater) | Manufacturing (energy, resin use) and end-of-life (waste) |
| Primary Pollutants | Volatile Organic Compounds (VOCs) | Formaldehyde (VOC), fine particulates, fossil CO2 from energy use |
| Biodegradability | Readily biodegradable in water and soil.[9][10] | Not biodegradable due to synthetic resins; wood component is biodegradable. |
| Recycling Potential | Can be recovered from air and water for reuse.[1] | Limited; difficult to separate wood fibers from resin. |
| Key Human Health Hazard | Liver toxicity, reproductive hazard, probable carcinogen.[15][17] | Respiratory irritation from formaldehyde and dust; formaldehyde is a known carcinogen.[6] |
| Carbon Impact | Fossil fuel-based production contributes to GHG emissions. | Stores biogenic carbon; manufacturing can be energy-intensive. Overall impact depends on energy sources and end-of-life.[22] |
Methodologies for Environmental Assessment
To ensure scientific integrity, specific, standardized protocols are used to evaluate the environmental impact of substances like DMF and products like MDF.
Assessing Biodegradability of Solvents (e.g., DMF)
A common method is the OECD 301D Ready Biodegradability Test (Closed Bottle Test) .
Experimental Protocol:
-
Preparation: A defined concentration of the test substance (DMF) is added to a mineral medium inoculated with microorganisms from a source like activated sludge.
-
Incubation: The solution is placed in sealed, completely filled glass bottles and incubated in the dark at a constant temperature (e.g., 20°C) for 28 days. A control with no test substance and a reference standard are run in parallel.
-
Measurement: The consumption of dissolved oxygen is measured at regular intervals. The amount of oxygen consumed by the microorganisms to break down the chemical is compared to the theoretical maximum oxygen demand (ThOD).
-
Analysis: A substance is considered "readily biodegradable" if it reaches a degradation level of >60% ThOD within the 28-day window.
Workflow for Solvent Biodegradability Testing
Caption: OECD 301D test workflow.
Assessing Product Lifecycle (e.g., MDF)
The environmental impact of MDF is assessed using ISO 14040/14044 standards for Life Cycle Assessment (LCA) .
LCA Methodology:
-
Goal and Scope Definition: Define the purpose of the study, the product system (e.g., 1 cubic meter of MDF), the system boundaries (cradle-to-gate), and the functional unit.
-
Life Cycle Inventory (LCI): Collect data for all inputs and outputs within the system boundary. This includes raw materials (wood, resin, wax), energy (electricity, natural gas, biomass), water, and all emissions to air, water, and soil.
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is done by classifying emissions into impact categories (e.g., global warming potential, acidification, ecotoxicity) and characterizing them using scientific models.
Logical Flow of a Cradle-to-Gate LCA for MDF
Caption: Cradle-to-gate LCA process for MDF.
Conclusion and Future Outlook
This guide illustrates that the environmental impacts of Dimethylformamide and Medium-Density Fiberboard are multifaceted and stem from fundamentally different lifecycles.
-
DMF's primary environmental burden is rooted in its toxicological properties and the potential for contamination from its use as a solvent. While it is biodegradable, its hazards to human health are significant, driving the urgent need for safer, bio-based alternatives like Cyrene™ or N-butylpyrrolidone (NBP).[19][24][25]
-
MDF's environmental impact is dominated by its manufacturing phase—specifically, energy consumption and the use of formaldehyde-based resins.[21][26] The path to a "greener" MDF lies in sustainable forestry, the adoption of formaldehyde-free binders, and increased energy efficiency in production.[27]
For the intended audience of scientists and professionals, the choice between materials is rarely direct. However, understanding the distinct environmental pathways—toxicological risk versus lifecycle resource consumption and pollution—is crucial for informed decision-making. Whether it involves selecting a less hazardous solvent for a chemical synthesis or specifying a construction material with a lower carbon footprint and healthier indoor air quality, a deep knowledge of the product's environmental science is indispensable.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methylenediformamide
Understanding the Inferred Hazards of Methylenediformamide
Given the absence of specific toxicological data for this compound, we must infer its potential hazards from its structural analog, formamide. Formamide is a well-characterized hazardous substance.
-
Health Hazards: Formamide is classified as a reproductive toxin and a suspected carcinogen[1][2]. It can cause damage to organs through prolonged or repeated exposure and is an irritant to the skin, eyes, and mucous membranes[3][4]. Exposure can occur through inhalation, skin absorption, or ingestion[4]. PubChem data for N,N'-methylenebis(formamide) indicates it causes serious eye irritation, may cause skin irritation, and may cause an allergic skin reaction[5].
-
Physical Hazards: Formamide is a combustible liquid when exposed to heat or flame[4]. It can react vigorously with oxidizing materials, acids, and bases[2][6].
Therefore, all handling and disposal procedures for this compound must be conducted with the assumption that it carries similar risks.
Pre-Disposal: Essential Safety and Handling Protocols
Proper disposal begins with safe handling and storage. The following measures are critical to minimize exposure and ensure laboratory safety.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
All work involving this compound must be conducted within a certified laboratory chemical fume hood to minimize inhalation of vapors[2][6]. An emergency eyewash station and safety shower must be readily accessible[4].
The following table summarizes the required PPE for handling this compound, based on recommendations for formamide.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are considered sufficient for incidental contact. Always inspect gloves before use[4][6]. | Protects against skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste[2][7]. |
| Eye Protection | Tightly fitting chemical splash goggles are mandatory[2][4]. A face shield may be required for splash hazards. | Prevents eye irritation and potential absorption through mucous membranes[3][5]. |
| Body Protection | A fully buttoned, long-sleeved lab coat, long pants, and closed-toe shoes must be worn[2][6]. | Prevents accidental skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse[8]. |
| Respiratory | Generally not required when working in a fume hood. If vapors cannot be controlled, a respirator is necessary[4][8]. | Protects against inhalation of potentially toxic and irritating vapors[4]. |
2.2. Storage of this compound Waste
Proper storage of waste is crucial to prevent reactions and accidental release.
-
Container: Use a dedicated, sealable, and airtight waste container that is compatible with the chemical[2][6].
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2].
-
Segregation: Ensure the storage location is separate from incompatible materials such as strong oxidizing agents, acids, bases, iodine, pyridine, and sulfur oxides[2][6].
Step-by-Step Disposal Protocol
The primary and only recommended disposal method for this compound is through a licensed hazardous waste disposal service. On-site treatment or drain disposal is strictly prohibited.
Step 1: Waste Collection
-
Liquid Waste: Carefully transfer all pure this compound and solutions containing it into a designated hazardous waste container[6]. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Contaminated Solids: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be considered hazardous waste[2][7]. Collect these items in a separate, clearly labeled, impervious container or bag[2][7].
Step 2: Labeling
-
Immediately affix a hazardous waste label to the container once the first waste is added[6].
-
The label must clearly state "Hazardous Waste - this compound" and include the chemical formula (C₃H₆N₂O₂). List all constituents and their approximate percentages.
-
Follow all institutional and local regulations for hazardous waste labeling.
Step 3: Accumulation and Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area as described in section 2.2.
Step 4: Arranging for Pickup
-
Contact your institution's EHS department or approved hazardous waste contractor to schedule a waste pickup[4][7]. Do not allow waste to accumulate beyond the time limits specified by regulations.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuation: For any large spill, or any spill outside of a fume hood, evacuate the area immediately[6][7]. Alert others and contact your EHS department or emergency response team[6].
-
Small Spills (inside a fume hood): If the spill is small and contained within a chemical fume hood, trained personnel may clean it up[6].
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary[4].
-
Contain the spill using an inert absorbent material like vermiculite or sand[4][9].
-
Carefully collect the absorbent material and place it in a sealable container for disposal as hazardous waste[4][10].
-
Decontaminate the spill area by wiping it with plenty of water[4]. Collect the cleaning materials for hazardous waste disposal.
-
Report the incident to your supervisor.
-
Conclusion: A Commitment to Safety
The proper disposal of this compound, guided by the principles established for formamide, is a critical aspect of laboratory safety and environmental stewardship. By adhering to these procedures—from meticulous handling and PPE use to correct waste segregation and disposal through certified channels—researchers can mitigate risks and ensure a safe working environment. Always prioritize caution and consult with safety professionals when in doubt.
References
- Safety D
- Navigating the Safe Disposal of Formamide: A Procedural Guide. Benchchem. URL
- Formamide MSDS. Actylis Lab Solutions. URL
- Probe containing Formamide - SAFETY DATA SHEET. Agilent Technologies, Inc. URL
- Standard Operating Procedure: Formamide.
- Safety D
- SAFETY D
- Formamide, N,N'-methylenebis-.
- Formamide Standard Oper
- N-Methylformamide Properties and Uses. Scribd. URL
- Formamide Hazard Summary. New Jersey Department of Health. URL
- SAFETY DATA SHEET: N-Methylformamide. Santa Cruz Biotechnology. URL
- N-METHYLFORMAMIDE. CAMEO Chemicals, NOAA. URL
- Handling Formamide. UMass Lowell. URL
- SOP for Formamide. University of Washington. URL
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actylislab.com [actylislab.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Formamide, N,N'-methylenebis- | C3H6N2O2 | CID 81339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. uml.edu [uml.edu]
- 8. agilent.com [agilent.com]
- 9. nj.gov [nj.gov]
- 10. nbinno.com [nbinno.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
